Y1 receptor antagonist 1
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUQZUZEYSDMEZ-NTKDMRAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221697-09-2 | |
| Record name | Ar-H040922 freebase | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221697092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-H040922 FREEBASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NCK567YKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Y1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in a myriad of physiological processes. Primarily expressed in the brain, vasculature, and various peripheral tissues, its activation by the endogenous ligand Neuropeptide Y is implicated in vasoconstriction, appetite stimulation, anxiety, and cell proliferation. Consequently, the development of selective Y1 receptor antagonists has been a significant focus of research for therapeutic interventions in conditions ranging from obesity and metabolic disorders to hypertension and cancer. This technical guide provides an in-depth overview of the discovery and synthesis of key Y1 receptor antagonists, with a focus on seminal compounds and recent advancements in the field.
Y1 Receptor Signaling Pathways
The Y1 receptor predominantly couples to the Gi/o family of G-proteins. Upon agonist binding, this initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Key Y1 Receptor Antagonists: Discovery and Synthesis
The quest for potent and selective Y1 receptor antagonists has led to the development of several classes of compounds, ranging from peptide analogues to small molecules. This section details the discovery and synthesis of notable examples.
BIBP 3226: The First Selective Non-Peptide Antagonist
The discovery of BIBP 3226, (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, marked a significant breakthrough in the field, being the first potent and selective non-peptide Y1 receptor antagonist.[1][2] Its development was based on the hypothesis that the C-terminal portion of NPY is crucial for receptor interaction.[1]
Synthesis of BIBP 3226:
The synthesis of BIBP 3226 involves a multi-step process, a general outline of which is provided below. For a detailed, step-by-step protocol, referral to the original publications is recommended.
"Y1 Receptor Antagonist 1" (Compound 39): A High-Affinity Fluorescent Probe
Recent advancements have focused on the development of highly potent and selective antagonists with improved properties, such as suitability for in vivo imaging. "this compound," also known as compound 39, is a fluorescent probe with a remarkable Ki of 0.19 nM.[3] Its design was informed by the crystal structure of the Y1 receptor.
Synthesis of "this compound" (Compound 39):
The synthesis of this complex molecule is a multi-step process involving the preparation of a core scaffold followed by the attachment of a fluorescent dye. The detailed synthetic scheme can be found in the supplementary information of the primary publication (Müller C, et al. J Med Chem. 2022;65(6):4832-4853).
BVD-10: A Selective Peptide-Based Antagonist
BVD-10 is a selective and potent peptide-based NPY Y1 receptor antagonist.[4] Its structure is based on the C-terminal fragment of NPY, [Pro(30), Tyr(32), Leu(34)]NPY(28-36)-NH2, with modifications that enhance its selectivity for the Y1 receptor.[4] Conformational studies have shown that BVD-10 adopts a structure with two consecutive beta-turns, which is believed to contribute to its Y1 selectivity.[5]
Synthesis of BVD-10:
As a peptide analogue, the synthesis of BVD-10 is typically achieved through solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a solid support, followed by cleavage and deprotection to yield the final peptide.
Quantitative Data of Key Y1 Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of several key Y1 receptor antagonists.
| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |
| BIBP 3226 | Y1 | Radioligand Binding | Human | - | 5.1 | - | [6] |
| Y1 | Ca2+ Mobilization | Human | - | - | 7.5 | [6] | |
| Y1 | cAMP Inhibition | Human | - | - | 8.2 | [6] | |
| "this compound" (Compound 39) | Y1 | Radioligand Binding | Human | 0.19 | - | - | [3] |
| BVD-10 | Y1 | Radioligand Binding | - | - | - | - | [4] |
| BIBO 3304 | Y1 | Radioligand Binding | Human | - | 0.38 | - | [7][8] |
| Y1 | Radioligand Binding | Rat | - | 0.72 | - | [7][8] | |
| Y2, Y4, Y5 | Radioligand Binding | Human, Rat | - | >1000 | - | [7][8] | |
| SR 120819A | Y1 | Radioligand Binding | Human | 15 | - | - | [9] |
| Y1 | Adenylyl Cyclase | Human | - | - | - | [9] | |
| Y1 | Functional Assay | Rabbit | - | - | 7.20 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the characterization of Y1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the Y1 receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the Y1 receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-NPY) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the Y1 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the Y1 receptor antagonist.
-
Agonist Stimulation: A Y1 receptor agonist (e.g., NPY) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified to determine its potency (e.g., IC50 or pA2).
cAMP Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells expressing the Y1 receptor are cultured in a multi-well plate.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the Y1 receptor antagonist.
-
Stimulation: The cells are stimulated with a Y1 receptor agonist in the presence of an adenylyl cyclase activator such as forskolin.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of the antagonist to block the agonist's inhibitory effect on cAMP production is used to determine its functional potency.
Conclusion
The discovery and development of selective Y1 receptor antagonists have provided invaluable tools for elucidating the physiological roles of the NPY system and have opened avenues for novel therapeutic strategies. From the pioneering non-peptide antagonist BIBP 3226 to the highly potent fluorescent probes of today, the field continues to evolve. The detailed synthetic and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of Y1 receptor pharmacology and its therapeutic potential.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of neuropeptide Y Y1 receptors by BIBP3226 in rat and human epithelial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Conformation of neuropeptide Y receptor antagonists: structural implications in receptor selectivity [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR 120819A, an orally-active and selective neuropeptide Y Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Y1 Receptor Antagonists on Neuropeptide Y Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptide Y (NPY) is a crucial 36-amino acid neurotransmitter involved in a myriad of physiological processes, primarily mediated through a family of G-protein coupled receptors (GPCRs). Among these, the Y1 receptor subtype has garnered significant attention as a therapeutic target for conditions including obesity, cancer, and metabolic syndromes.[1][2][3] Y1 receptor antagonists are compounds designed to specifically bind to and inhibit the Y1 receptor, thereby blocking the downstream signaling cascades initiated by NPY. This guide provides an in-depth analysis of the mechanism of action of these antagonists, detailing the molecular interactions, affected signaling pathways, and the experimental methodologies used for their characterization. By competitively inhibiting NPY binding, these antagonists prevent the Gi/o protein-mediated decrease in cyclic AMP (cAMP) and the mobilization of intracellular calcium, effectively neutralizing the physiological effects of Y1 receptor activation.
Introduction to Neuropeptide Y and the Y1 Receptor
Neuropeptide Y is one of the most abundant peptides in the central and peripheral nervous systems, where it regulates diverse functions such as appetite, anxiety, blood pressure, and cell growth.[4] NPY exerts its effects by activating at least four distinct receptor subtypes in humans: Y1, Y2, Y4, and Y5. These receptors belong to the GPCR superfamily and share significant structural homology but exhibit different affinities for NPY and its related peptides (Peptide YY and Pancreatic Polypeptide) and are coupled to different intracellular signaling pathways.[3]
The Y1 receptor is the most extensively studied of the NPY receptors. It is widely distributed in the brain, particularly in the hypothalamus and hippocampus, as well as in peripheral tissues like vascular smooth muscle, adipose tissue, and bone.[4][5][6] Activation of the Y1 receptor by NPY is a powerful stimulant of food intake and is also implicated in vasoconstriction, anxiety, and the proliferation of certain cancer cells.[1][7][8] Consequently, the development of selective Y1 receptor antagonists is a promising strategy for therapeutic intervention in various pathologies.[2]
Molecular Mechanism of Action
Y1 Receptor Signaling Cascade (Agonist-Mediated)
The NPY Y1 receptor is canonically coupled to inhibitory Gi/o G-proteins.[9] The binding of NPY to the Y1 receptor induces a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effector enzymes and ion channels:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][10][9] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[4]
-
Mobilization of Intracellular Calcium: The Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] This increase in intracellular Ca2+ is a key signal for many cellular processes, including muscle contraction and cell proliferation.[4][7][11][12]
-
Modulation of Kinase Pathways: The signaling cascade can also engage other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell growth and differentiation.[4][5]
Caption: Agonist (NPY) signaling pathway via the Y1 receptor.
Action of Y1 Receptor Antagonists
Y1 receptor antagonists are molecules that bind to the Y1 receptor but do not elicit the conformational change required for G-protein activation. Most known small-molecule Y1 antagonists, such as BIBP 3226 and BIBO3304, act as competitive antagonists.[13] This means they compete with the endogenous agonist NPY for the same binding site on the receptor.
The mechanism of action involves:
-
Receptor Occupancy: The antagonist binds with high affinity and selectivity to the Y1 receptor.[14][15]
-
Blockade of NPY Binding: By occupying the binding pocket, the antagonist physically prevents NPY from accessing and activating the receptor.
-
Inhibition of Downstream Signaling: As the receptor is not activated, the Gi/o protein remains in its inactive state. This leads to a complete blockade of the NPY-induced signaling cascade:
-
The inhibition of adenylyl cyclase is prevented, thus basal cAMP levels are maintained.[9][16]
-
The activation of PLC is blocked, preventing the mobilization of intracellular calcium.[7][11]
-
Subsequent downstream effects, such as ERK activation and physiological responses like NPY-induced food intake, are abolished.[7]
-
Caption: Mechanism of a competitive Y1 receptor antagonist.
Quantitative Pharmacology of Y1 Receptor Antagonists
The efficacy and selectivity of Y1 receptor antagonists are quantified using various pharmacological parameters. The data below summarizes key values for several well-characterized non-peptide and peptide antagonists.
| Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity (Fold vs Y1) | Reference |
| BIBP 3226 | Human Y1 | 1.1 - 7 | - | Y2/Y4/Y5: >1000 | [15][17] |
| Rat Y1 | ~1.1 | - | - | [17] | |
| BIBO3304 | Human Y1 | - | 0.38 | Y2/Y4/Y5: >1000-10,000 | [10][17] |
| Rat Y1 | - | 0.72 | - | [10][17] | |
| 1229U91 | Human Y1 | 0.10 | 0.27 (Ca²⁺ influx) | Y2: >7000 | [7] |
| UR-MK299 | Human Y1 | - | - | Y2: >3000, Y4/Y5: >10,000 | [18] |
| "Antagonist 1" | Human Y1 | 0.19 | - | - | [19] |
| Antagonist | Assay | Apparent pKB / pA2 | Species | Reference |
| BIBP 3226 | Ca²⁺ Mobilization | 8.54 | Rat | [11][12] |
| Tension | 8.27 | Rat | [11][12] | |
| Contraction | 7.87 | Rat | [12] |
Key Experimental Protocols
The characterization of Y1 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and mechanism of action.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the Y1 receptor.
-
Methodology:
-
Source of Receptors: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the human Y1 receptor (e.g., SK-N-MC or HEK293 cells).[7]
-
Radioligand: A high-affinity radiolabeled ligand, such as [¹²⁵I]Peptide YY (PYY) or the tritiated antagonist [³H]-UR-MK299, is used.[7][18]
-
Assay Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Separation: The reaction is incubated to equilibrium, after which receptor-bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: Competition binding curves are generated, from which the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To measure the ability of an antagonist to reverse the NPY-mediated inhibition of cAMP production.
-
Methodology:
-
Cell System: A cell line expressing the Y1 receptor is used, often co-expressing a biosensor for cAMP, such as a cyclic nucleotide-gated (CNG) channel.[20][21]
-
Stimulation: Adenylyl cyclase is first stimulated to produce a baseline level of cAMP. This is typically achieved using forskolin (B1673556) or a β-adrenergic receptor agonist like isoproterenol.[4][20]
-
Agonist/Antagonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of NPY (agonist). NPY will inhibit cAMP production.
-
Detection: The change in cAMP levels is measured. In biosensor assays, the opening of CNG channels due to cAMP binding causes a change in membrane potential, which is detected by a fluorescent probe.[20] Alternatively, methods like HTRF (Homogeneous Time-Resolved Fluorescence) can be used.
-
Data Analysis: Dose-response curves are plotted to determine the IC50 of the antagonist in reversing the NPY effect.
-
Intracellular Calcium Mobilization Assay
-
Objective: To assess the antagonist's ability to block the NPY-induced increase in intracellular free calcium ([Ca²⁺]i).[7]
-
Methodology:
-
Cell Loading: Y1-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with the antagonist.
-
Agonist Stimulation: NPY is added to the cells to stimulate Ca²⁺ release from intracellular stores.
-
Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is monitored in real-time using a fluorometric plate reader or fluorescence microscope.[11]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the NPY-induced fluorescence signal, and an IC50 value is calculated.[7]
-
Caption: A typical HTS workflow for identifying novel Y1 antagonists.
Therapeutic Implications and Conclusion
The mechanism of action of Y1 receptor antagonists—competitively blocking NPY from binding and activating its receptor—translates into the inhibition of key physiological processes. This blockade has significant therapeutic potential. By preventing NPY's potent orexigenic (appetite-stimulating) effects, Y1 antagonists have been investigated as anti-obesity drugs.[1][2] Their ability to inhibit cell proliferation and migration makes them candidates for cancer therapy, particularly for breast cancer where Y1 receptors can be overexpressed.[8][22] Furthermore, research suggests roles in regulating bone metabolism, with antagonists potentially promoting bone formation.[6][16]
References
- 1. Structural insights into neuropeptide receptor could aid obesity drug discovery | NHLBI, NIH [nhlbi.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Neuropeptide Y Y1 Receptor Structure Solved, Offers New Opportunities for Anti-obesity Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 6. Neuropeptide Y1 receptor antagonist promotes osteoporosis and microdamage repair and enhances osteogenic differentiation of bone marrow stem cells via cAMP/PKA/CREB pathway | Aging [aging-us.com]
- 7. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y(1)-receptor in rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BIBP-3226 - Wikipedia [en.wikipedia.org]
- 15. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y1 receptor antagonist promotes osteoporosis and microdamage repair and enhances osteogenic differentiation of bone marrow stem cells via cAMP/PKA/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. AID 1277 - Dose response cell-based screening assay for antagonists of neuropeptide Y receptor Y1 (NPY-Y1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Y1 Receptor Antagonist Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Neuropeptide Y Receptor Y1 (Y1R). The Y1 receptor, a Class A G-protein coupled receptor (GPCR), is a critical player in a multitude of physiological processes, including appetite regulation, anxiety, and cancer progression. Its role in these pathways has made it a significant target for therapeutic drug development. This document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Y1 Receptor Antagonist Binding Affinities
The following table summarizes the binding affinities (Ki and IC50 values) of selected non-peptide and peptide antagonists for the Y1 receptor. These values have been compiled from various in vitro studies and provide a comparative look at the potency of these compounds. Lower Ki and IC50 values are indicative of higher binding affinity.
| Antagonist | Antagonist Type | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| BIBO3304 | Non-peptide | Human | Radioligand Binding | - | 0.38 | [1] |
| Rat | Radioligand Binding | - | 0.72 | [1] | ||
| BIBP3226 | Non-peptide | Human | Radioligand Binding | 7 | - | [2] |
| BMS-193885 | Non-peptide | Human | Radioligand Binding | 3.3 | 5.9 | [3] |
| UR-MK299 | Non-peptide | Human (SK-N-MC cells) | Radioligand Binding ([3H]UR-MK299) | 0.044 (Kd) | - | [4][5] |
| 1229U91 | Peptide | Human (SK-N-MC cells) | Radioligand Binding ([125I]PYY) | 0.10 | 0.27 | [3] |
| Neuropeptide Y Y1 receptor antagonist 1 (compound 39) | Non-peptide (fluorescent probe) | - | - | 0.19 | - | [6] |
| Cyclic Isothioureas (general class) | Non-peptide | - | - | 30 (potent examples) | - | [7] |
Binding Kinetics of Y1 Receptor Antagonists
One notable example is the radiolabeled antagonist UR-MK299 . This compound exhibits a significantly slow target off-rate with a half-life (t1/2) of 95 minutes, which is considerably longer than a structurally related homolog (t1/2 of 3 minutes).[4] This extended residence time is a key contributor to its insurmountable antagonism observed in functional assays.[4] The dissociation constant (Kd) for [3H]UR-MK299 has been determined to be in the picomolar range (0.044 nM) in SK-N-MC cells.[4][5]
The lack of comprehensive k_on and k_off data for a wider array of Y1 antagonists highlights a key area for future research, as these parameters are critical for understanding the duration of drug action and for optimizing in vivo efficacy.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the Y1 receptor using a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human Y1 receptor (e.g., SK-N-MC or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed amount of the Y1 receptor-containing membrane preparation.
-
Varying concentrations of the unlabeled antagonist (test compound).
-
A fixed concentration of a suitable radioligand that binds to the Y1 receptor (e.g., [125I]-Peptide YY or [3H]-UR-MK299).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled Y1 receptor ligand to saturate the receptors.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (k_on and k_off).
1. Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified Y1 receptor onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling. The receptor should be solubilized and purified in a detergent that maintains its native conformation.
-
A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.
2. Kinetic Binding Measurement:
-
Equilibrate the sensor chip with a suitable running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the Y1 receptor antagonist (the analyte) over the sensor surface at a constant flow rate.
-
The "association phase" is monitored in real-time as the antagonist binds to the immobilized receptor, resulting in an increase in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, switch back to the running buffer flow. The "dissociation phase" is then monitored as the antagonist dissociates from the receptor, causing a decrease in the SPR signal.
-
Between different analyte injections, the sensor surface may need to be regenerated using a specific buffer (e.g., a low pH solution) to remove all bound antagonist without denaturing the receptor.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on, in M⁻¹s⁻¹) and the dissociation rate constant (k_off, in s⁻¹).
-
The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants (Kd = k_off / k_on).
Mandatory Visualizations
Y1 Receptor Signaling Pathway
The Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors.
Caption: The Y1 receptor signaling cascade, initiated by agonist binding and leading to the inhibition of cAMP production.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay for determining the affinity of a Y1 receptor antagonist.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N(ω)-Carbamoylation of the Argininamide Moiety: An Avenue to Insurmountable NPY Y1 Receptor Antagonists and a Radiolabeled Selective High-Affinity Molecular Tool ([(3)H]UR-MK299) with Extended Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and SAR of cyclic isothioureas as novel NPY Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Y1 Receptor Antagonist BIBO 3304: A Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBO 3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] As an (R)-argininamide derivative, it exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for investigating the physiological roles of the NPY system.[1][2][3] The NPY system, including the Y1 receptor, is implicated in a wide range of physiological processes such as the regulation of food intake, anxiety, and energy homeostasis.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BIBO 3304, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways.
Pharmacokinetics
While BIBO 3304 is described as an orally bioavailable Y1 receptor antagonist, specific quantitative in vivo pharmacokinetic parameters such as plasma half-life, Cmax, Tmax, clearance, and volume of distribution are not extensively reported in publicly available literature.[4] However, in vitro data on its absorption and metabolism provide some insights into its pharmacokinetic profile.
Table 1: In Vitro ADME Properties of BIBO 3304
| Parameter | Value | Species | System |
| Solubility | 374 µg/mL | - | pH 6.8 |
| Caco-2 Permeability (A→B) | 0.1 x 10⁻⁶ cm/s | - | Caco-2 cell monolayer |
Data sourced from publicly available information.
The low Caco-2 permeability suggests that BIBO 3304 may have limited passive diffusion across the intestinal epithelium. Its oral bioavailability in preclinical models is noted, but the exact percentage has not been detailed in the reviewed literature.[4] Further studies are required to fully elucidate the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of BIBO 3304.
Pharmacodynamics
BIBO 3304 exerts its pharmacological effects by selectively binding to and inhibiting the NPY Y1 receptor. This antagonism has been demonstrated to have significant effects on NPY-mediated physiological processes, particularly food intake and metabolic regulation.
Receptor Binding Affinity and Selectivity
BIBO 3304 demonstrates high affinity for the Y1 receptor with remarkable selectivity over other NPY receptor subtypes (Y2, Y4, and Y5).[1][2][3]
Table 2: Receptor Binding Affinity (IC₅₀) of BIBO 3304
| Receptor Subtype | IC₅₀ (nM) | Species |
| Human Y1 | 0.38 ± 0.06 | Human |
| Rat Y1 | 0.72 ± 0.42 | Rat |
| Human Y2 | > 1000 | Human |
| Human Y4 | > 1000 | Human |
| Rat Y4 | > 1000 | Rat |
| Human Y5 | > 1000 | Human |
| Rat Y5 | > 1000 | Rat |
Data compiled from multiple preclinical studies.[2][3]
The subnanomolar IC₅₀ values for the Y1 receptor highlight the potent antagonistic activity of BIBO 3304.[2][3] Its high selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of the Y1 receptor in various physiological and pathological conditions.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of BIBO 3304 in modulating NPY-driven behaviors and metabolic processes.
-
Inhibition of Food Intake: Administration of BIBO 3304 has been shown to significantly inhibit food intake induced by both exogenous NPY application and fasting in rodents.[1][3][5]
-
Glycemic Control: In mouse models of type 2 diabetes (high-fat diet/streptozotocin-induced and db/db mice), treatment with BIBO 3304 led to improved β-cell function, reduced adiposity, and enhanced insulin (B600854) action in skeletal muscle, resulting in better glycemic control.[2][4]
Mechanism of Action & Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. BIBO 3304 acts by blocking the binding of NPY to the Y1 receptor, thereby preventing these downstream signaling events.
Caption: NPY Y1 Receptor Signaling Pathway and Point of Intervention for BIBO 3304.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of BIBO 3304.
Radioligand Binding Assay
This assay is used to determine the binding affinity of BIBO 3304 to the Y1 receptor and its selectivity over other receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo NPY-Induced Feeding Study
This experiment assesses the ability of BIBO 3304 to block the orexigenic (appetite-stimulating) effects of NPY in live animals.
Caption: Experimental workflow for an NPY-induced feeding study.
High-Fat Diet/Streptozotocin (B1681764) (STZ)-Induced Diabetes Model
This model is used to evaluate the therapeutic potential of BIBO 3304 in a preclinical model of type 2 diabetes.
Caption: Protocol for a high-fat diet/STZ-induced diabetes model.
Conclusion
BIBO 3304 is a powerful and selective pharmacological tool for the investigation of the NPY Y1 receptor. Its high affinity and selectivity, coupled with its demonstrated in vivo efficacy in preclinical models of feeding and metabolic disorders, underscore its potential as a lead compound for drug development. While its pharmacodynamic profile is well-characterized, a more detailed in vivo pharmacokinetic assessment would be beneficial for its further development and translation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.
References
- 1. | BioWorld [bioworld.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neuropeptide Y Y1 Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the core signaling pathways associated with the Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] It details the primary signal transduction cascades, regulatory mechanisms, quantitative pharmacology, and key experimental methodologies for studying this receptor.
Core Signaling Pathways
The NPY Y1 receptor is a versatile signaling hub involved in numerous physiological processes, including feeding behavior, cardiovascular regulation, and anxiety.[2][3][4] Its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY) initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive Gαi/o proteins.[5][6][7]
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the Y1 receptor involves its coupling to the Gαi/o family of G-proteins.[5][7] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase (AC), an enzyme responsible for converting ATP into cyclic AMP (cAMP).[5][8] This reduction in intracellular cAMP levels leads to decreased activity of Protein Kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.[6][9]
Gβγ-Mediated Activation of Phospholipase C and Calcium Mobilization
In addition to Gαi-mediated signaling, the dissociated Gβγ subunits can activate other effector enzymes. In many cell types, including vascular smooth muscle cells (VSMCs), the Gβγ complex activates Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes like Calcium/calmodulin-dependent kinase II (CaMKII).[6][9]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the Y1 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This pathway is crucial for mediating the mitogenic effects of NPY in various cell types. The activation of ERK1/2 can be initiated by upstream signals originating from both PKC and CaMKII.[6] In some contexts, Y1 receptor signaling can also transactivate receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGFR), which then recruits adaptor proteins to initiate the Ras-Raf-MEK-ERK cascade.[1] This convergence on the ERK pathway ultimately leads to the phosphorylation of transcription factors that regulate gene expression related to cell proliferation and survival.
Receptor Regulation
The cellular response to Y1 receptor activation is tightly controlled by regulatory mechanisms that prevent overstimulation. These processes include receptor desensitization, internalization, and subsequent recycling or degradation.
Desensitization and Internalization
The NPY Y1 receptor undergoes rapid desensitization and internalization following agonist exposure.[10][11] This process is initiated by the phosphorylation of the receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). Phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein, thereby terminating signal transduction.
Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization via clathrin-coated pits.[10][11][12] This rapid sequestration of receptors from the plasma membrane is a primary mechanism for the swift desensitization observed.[10][13]
Post-Internalization Trafficking
Once internalized, Y1 receptors are trafficked to early/sorting endosomes.[11][13] From this compartment, the majority of receptors are recycled back to the plasma membrane, a process that allows for the resensitization of the cellular response.[10][11] Studies have shown that the Y1 receptor does not primarily traffic to the late endosomal/lysosomal pathway for degradation, indicating that recycling is the predominant fate.[10] This efficient recycling mechanism ensures a sustained ability of the cell to respond to NPY.
Quantitative Pharmacology
The interaction of ligands with the Y1 receptor is characterized by their binding affinity (Ki, Kd) and functional potency (EC50, IC50). A variety of peptide and small-molecule ligands have been developed to probe Y1 receptor function.
Table 1: Binding Affinities and Functional Potencies of NPY Y1 Receptor Agonists
| Agonist | Receptor Subtype Selectivity | Binding Affinity (Ki or Kd) | Functional Potency (EC50) | Reference(s) |
| Neuropeptide Y (NPY) | Y1, Y2, Y5 | ~0.065 nM (Kd) | Varies by assay | [14] |
| [Leu31,Pro34]-NPY | Y1 selective | ~0.1-1 nM | Potent agonist | [15][16] |
| Peptide YY (PYY) | Y1, Y2 | High affinity | Potent agonist | [1] |
| [Phe7,Pro34]pNPY | Y1 preferring (>3000-fold) | Subnanomolar | Agonist | [17] |
| [Arg6,Pro34]pNPY | Y1 preferring | High affinity | Agonist | [17] |
Table 2: Binding Affinities and Functional Potencies of NPY Y1 Receptor Antagonists
| Antagonist | Receptor Subtype Selectivity | Binding Affinity (Ki) | Functional Potency (IC50) | Reference(s) |
| BIBP3226 | Y1 selective | ~1.1 nM | Potent antagonist | [15] |
| BIBO3304 | Y1 selective (>1000-fold) | ~0.38 nM (human) | < 1 nM | [15][18][19] |
| 1229U91 | Y1 selective | ~0.10 nM | ~0.27 nM | [20] |
| UR-MK299 | Y1 selective | High affinity | Potent antagonist | [21] |
| BMS-193885 | Y1 selective | High affinity | Potent antagonist | [21] |
Key Experimental Protocols
Studying the NPY Y1 receptor requires a suite of specialized cellular and biochemical assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the interaction between a radiolabeled ligand and the Y1 receptor in cell membranes or tissues, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).[22]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the Y1 receptor (e.g., SK-N-MC, or transfected HEK293/CHO cells).
-
Harvest cells, wash with ice-cold PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay).[14]
-
-
Competition Binding Assay (to determine Ki):
-
In a 96-well plate, add a constant concentration of radioligand (e.g., [125I]PYY or [3H]UR-MK299) to each well.[23][24]
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Define non-specific binding (NSB) by adding a high concentration of an unlabeled NPY agonist (e.g., 1 µM NPY).[14]
-
Define total binding (B0) in wells with only the radioligand.
-
Initiate the binding reaction by adding a specific amount of membrane protein (e.g., 10-25 µg) to each well.[14]
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[23]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a Y1 receptor ligand to modulate intracellular cAMP levels, typically after stimulating adenylyl cyclase with forskolin (B1673556).
Methodology:
-
Cell Preparation:
-
Plate Y1-expressing cells in a 96- or 384-well plate and grow to near confluency.
-
On the day of the assay, replace the growth medium with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[23]
-
-
Agonist Mode Assay:
-
Add increasing concentrations of the test agonist to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for 15-30 minutes at room temperature or 37°C.[23]
-
-
Antagonist Mode Assay:
-
Pre-incubate cells with increasing concentrations of the test antagonist for 15-30 minutes.
-
Add a fixed concentration of an agonist (e.g., NPY at its EC80) along with forskolin.
-
Incubate for an additional 15-30 minutes.
-
-
Detection and Analysis:
-
Lyse the cells and measure cAMP levels using a commercial kit based on principles like HTRF (e.g., LANCE Ultra cAMP kit) or AlphaScreen.[23][25]
-
These kits typically involve competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Read the plate using a compatible plate reader.
-
For agonist assays, plot the signal against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist assays, determine the IC50 and calculate the antagonist's potency (Kb) using the Schild analysis or similar methods.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Y1 receptor activation of the PLC pathway.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate Y1-expressing cells on black-walled, clear-bottom 96- or 384-well plates.
-
Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM) in the presence of probenecid (B1678239) (to prevent dye extrusion) for 30-60 minutes at 37°C.
-
Wash the cells gently to remove excess extracellular dye.
-
-
Assay Performance:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head for compound addition.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the agonist at various concentrations and immediately begin recording fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading (peak-over-baseline) or the area under the curve.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, indicating the potency of the agonist in mobilizing intracellular calcium.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2 (pERK).
Methodology:
-
Cell Stimulation and Lysis:
-
Culture Y1-expressing cells in multi-well plates and serum-starve them for several hours to reduce basal ERK activation.
-
Stimulate the cells with the test ligand for a short period (typically 5-15 minutes) at 37°C.
-
Immediately aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Detection:
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2 (tERK). Use secondary antibodies conjugated to HRP for chemiluminescent detection.
-
In-Cell Western / ELISA: For higher throughput, use plate-based immunoassays. Fix cells in the plate after stimulation, permeabilize them, and incubate with primary antibodies against pERK and a normalization protein (e.g., total ERK or GAPDH). Detect with species-specific secondary antibodies conjugated to different fluorophores.
-
-
Data Analysis:
-
Quantify the pERK signal and normalize it to the total ERK or other loading control signal.
-
Plot the normalized pERK signal against the log concentration of the ligand and fit the data to a dose-response curve to determine the EC50. This reflects the ligand's potency for activating the MAPK/ERK pathway.
-
References
- 1. NPY1R neuropeptide Y receptor Y1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide Y receptor Y1 - Wikipedia [en.wikipedia.org]
- 10. Rapid internalization and recycling of the human neuropeptide Y Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internalization mechanism of neuropeptide Y bound to its Y1 receptor investigated by high resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Internalization mechanism of neuropeptide Y bound to its Y1 receptor investigated by high resolution microscopy | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Spinal neuropeptide Y Y1 receptor-expressing neurons are a pharmacotherapeutic target for the alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel analogues of neuropeptide Y with a preference for the Y1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pardon Our Interruption [opnme.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. resources.revvity.com [resources.revvity.com]
The Y1 Receptor's Pivotal Role in Obesity and Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic agents identified in the central nervous system, playing a crucial role in the regulation of energy homeostasis.[1][2] Its physiological effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key player in these processes.[3][4] The NPY system, particularly signaling through the Y1 receptor, is intricately involved in stimulating food intake, modulating energy expenditure, and influencing the development of obesity.[1][5] This technical guide provides an in-depth examination of the Y1 receptor's function in appetite and obesity, detailing its signaling pathways, summarizing quantitative experimental data, and outlining key research methodologies. Understanding the nuances of Y1 receptor signaling is critical for the development of novel therapeutic strategies targeting obesity and metabolic disorders.[6]
Y1 Receptor Signaling Pathways
The Y1 receptor is a member of the rhodopsin-like GPCR family and is primarily coupled to Gαi/o proteins.[7] Upon binding of NPY, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP can influence the activity of protein kinase A (PKA) and other downstream effectors. Additionally, Y1 receptor activation can modulate intracellular calcium levels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]
In the hypothalamus, a critical brain region for energy balance, NPY released from neurons in the arcuate nucleus (ARC) acts on Y1 receptors located on neighboring anorexigenic pro-opiomelanocortin (POMC) neurons to inhibit their function.[10][11] This inhibitory action, along with signaling in other hypothalamic nuclei like the paraventricular nucleus (PVN), contributes to the overall orexigenic effect of NPY.[10][11]
Caption: Y1 receptor signaling cascade.
Role of the Y1 Receptor in Appetite and Obesity
The central administration of NPY or selective Y1 receptor agonists robustly stimulates food intake, confirming the receptor's orexigenic role.[1][8] Conversely, Y1 receptor antagonists can suppress feeding.[1] NPY derived from Aguti-related protein (AGRP) neurons in the hypothalamus is a key regulator of feeding, and this control is exerted via the Y1 receptor.[12]
Interestingly, the genetic deletion of the Y1 receptor in mice has produced somewhat paradoxical results. While a reduction in NPY-induced feeding is observed, these mice can develop adult-onset obesity, particularly females.[13][14][15] This obesity is not associated with hyperphagia but may be linked to impaired insulin (B600854) secretion and reduced energy expenditure, as indicated by decreased expression of uncoupling protein 2 (UCP2) in white adipose tissue.[13][14] This suggests that the Y1 receptor's role in energy homeostasis is complex, potentially involving compensatory mechanisms when its function is absent from development.[13] Furthermore, combined deletion of both Y1 and Y5 receptors leads to hypophagia, highlighting the synergistic role of these receptors in regulating food intake.[15]
Selective antagonism of peripheral Y1 receptors has been shown to reduce body weight gain by enhancing energy expenditure and promoting the "browning" of white adipose tissue, suggesting a role for peripheral Y1 receptors in metabolic control.[16]
Quantitative Data on Y1 Receptor Modulation
The following table summarizes quantitative findings from key studies investigating the role of the Y1 receptor in obesity and appetite regulation.
| Experimental Model | Intervention | Key Quantitative Findings | Reference(s) |
| Y1 Receptor Knockout (Y1-R-/-) Mice | Gene deletion | - Increased body weight in females compared to wild-type. - ~4-fold increase in white adipose tissue (WAT) weight in females. - ~2-fold increase in basal plasma insulin levels. - Down-regulation of UCP2 in WAT. | [13][14] |
| Wild-type Mice | Chronic central activation of Y1 receptor (6 days) | - Significant increase in body weight and fat accumulation without hyperphagia. | [5] |
| Lean Long-Evans Rats | Intracerebroventricular (ICV) injection of Y1 receptor agonist | - Dose-responsive stimulation of food intake for at least 4 hours post-administration. | [8] |
| Diet-Induced Obese Mice | Selective peripheral Y1 receptor antagonism (BIBO3304) | - Significant reduction in body weight gain. - Enhanced energy expenditure. - Elevated UCP1 in brown adipose tissue (BAT). | [16] |
| Y1 and Y5 Receptor Double Knockout (Y1Y5-/-) Mice | Gene deletion | - Hypophagia (reduced food intake). - Increased body weight and adiposity despite hypophagia, particularly in males. | [15][17] |
Key Experimental Protocols
Intracerebroventricular (ICV) Injection of Y1 Receptor Ligands
This technique is crucial for studying the central effects of Y1 receptor agonists and antagonists by bypassing the blood-brain barrier.[18]
Protocol Overview:
-
Animal Preparation: Adult mice or rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The animal's head is then secured in a stereotaxic frame.
-
Surgical Procedure: A small incision is made in the scalp to expose the skull. A small hole is drilled at specific stereotaxic coordinates corresponding to a lateral ventricle.
-
Cannula Implantation: A guide cannula is lowered into the ventricle and secured to the skull using dental cement. A dummy cannula is inserted to keep the guide cannula patent. Animals are allowed to recover for a week post-surgery.
-
Injection: For acute studies, a specific volume (typically 1-5 µL) of the Y1 receptor agonist, antagonist, or vehicle is infused into the ventricle via an injection cannula connected to a microsyringe pump over a defined period.[19]
-
Behavioral/Metabolic Assessment: Following the injection, parameters such as food intake, body weight, and energy expenditure are monitored.[20][21]
Caption: Workflow for ICV injection studies.
Generation and Phenotyping of Y1 Receptor Knockout Mice
This approach allows for the investigation of the lifelong consequences of Y1 receptor absence.
Methodology Overview:
-
Generation of Knockout Mice: Y1 receptor-deficient mice are typically generated using gene targeting in embryonic stem cells to create a null allele for the Npy1r gene.[13]
-
Animal Husbandry: Wild-type and knockout littermates are housed under controlled conditions (temperature, light-dark cycle) and provided with standard chow or a high-fat diet.
-
Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Food Intake: Daily food consumption is measured.
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.
-
Gene Expression Analysis: Tissues of interest (e.g., hypothalamus, adipose tissue) are collected for analysis of mRNA levels of key metabolic genes (e.g., UCP1, UCP2, POMC) via quantitative real-time PCR (qRT-PCR).[13][22]
-
Conclusion and Future Directions
The Y1 receptor is unequivocally a significant modulator of appetite and energy balance. Central Y1 receptor signaling is a powerful driver of food intake, while its role in overall energy homeostasis is more complex, with evidence pointing to its involvement in insulin secretion and energy expenditure. The paradoxical obesity observed in Y1 receptor knockout mice underscores the intricate and potentially redundant nature of the neural circuits controlling body weight. While Y1 receptor antagonists have been explored as potential anti-obesity agents, the development of clinically successful drugs has been challenging.[23] Future research focusing on peripherally-restricted Y1 receptor antagonists or combination therapies targeting both Y1 and Y5 receptors may offer more promising therapeutic avenues for the treatment of obesity.[16][23]
References
- 1. ispub.com [ispub.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Y1 Receptor Structure Solved, Offers New Opportunities for Anti-obesity Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Neuropeptide Y1 receptor expressing circuit from the central amygdala to lateral hypothalamus modulates binge‐like ethanol consumption in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPY derived from AGRP neurons controls feeding via Y1 and energy expenditure and food foraging behaviour via Y2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Obesity and mild hyperinsulinemia found in neuropeptide Y-Y1 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Y1 and Y5 receptors are both required for the regulation of food intake and energy homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of the Y1 receptor in the regulation of neuropeptide Y-mediated feeding: comparison of wild-type, Y1 receptor-deficient, and Y5 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Central nervous system neuropeptide Y signaling via the Y1 receptor partially dissociates feeding behavior from lipoprotein metabolism in lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Y1 Receptor Expression in the Central and Peripheral Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) receptor Y1, a member of the G protein-coupled receptor superfamily, plays a crucial role in a myriad of physiological processes within the central and peripheral nervous systems.[1] Its involvement in regulating feeding behavior, anxiety, pain perception, and blood pressure has made it a significant target for therapeutic drug development.[2][3][4] This technical guide provides a comprehensive overview of Y1 receptor expression, detailing its distribution, the experimental methodologies for its study, and its primary signaling pathways.
Quantitative Distribution of Y1 Receptors
The expression of the Y1 receptor varies significantly across different regions of the central and peripheral nervous systems. The following tables summarize the relative densities of Y1 receptor protein and mRNA as determined by various experimental techniques, primarily immunohistochemistry, receptor autoradiography, and in situ hybridization.
Central Nervous System (CNS)
The Y1 receptor is widely distributed throughout the brain, with notable concentrations in areas associated with memory, emotion, and homeostatic regulation.[5]
| Brain Region | Species | Y1 Protein Expression Level | Y1 mRNA Expression Level | Citation(s) |
| Cerebral Cortex | ||||
| Frontal Cortex | Human, Rat | Low (Layers II-III), 20-40% of binding sites in Layer IV | High (laminar distribution, especially layers I, IV, VI) | [6][7][8] |
| Temporal Cortex | Human | Low (Layers II-III) | High (laminar distribution) | [7][8] |
| Cingulate Cortex | Mouse, Rat | Present (dot-like pattern) | Low | [8][9] |
| Piriform Cortex | Rat | High (superficial layer) | - | [8] |
| Insular Cortex | Rat | Low (Layers II-III) | - | [8] |
| Hippocampal Formation | ||||
| Dentate Gyrus | Human, Rat | High density, especially molecular layer | High | [1][6][7][8] |
| CA1 and CA2 Fields | Rat | Low | - | [8] |
| Amygdala | ||||
| Basolateral Amygdala | Rat | Present on pyramidal neurons and interneurons | Moderate | [5][10] |
| Central Amygdala | Mouse | Moderate | - | [5] |
| Amygdalohippocampal Area | Rat | Low | - | [8] |
| Hypothalamus | ||||
| Arcuate Nucleus | Rat, Human | High | Moderate | [1][7][8] |
| Paraventricular Nucleus | Rat, Human | Moderate | Moderate | [7][8] |
| Suprachiasmatic Nucleus | Rat | Moderate (dorsomedial part) | - | [8] |
| Other CNS Regions | ||||
| Nucleus Accumbens | Rat, Human | Low (core) | Moderate | [7][8][11] |
| Striatum (Caudate, Putamen) | Human, Rat | Low | Moderate | [6][7] |
| Thalamus | Rat | High | - | [6] |
| Claustrum | Rat, Human | High | High | [7][8] |
| Locus Coeruleus | Human | High density of binding sites | - | [6] |
| Substantia Nigra | Human | High density of binding sites | - | [6] |
| Spinal Cord | Rat | High (Lamina II) | - | [8][12] |
Expression levels are qualitative summaries (High, Moderate, Low) based on reported immunoreactivity, binding density, or hybridization signals. Specific quantitative values can vary between studies.
Peripheral Nervous System (PNS)
In the periphery, the Y1 receptor is notably expressed in the autonomic nervous system, where it contributes to cardiovascular regulation.[4]
| Tissue/Ganglion | Species | Y1 mRNA Expression Level | Method | Citation(s) |
| Petrosal Ganglion | Rat | Increased (39%) in hypertension | In Situ Hybridization | [13] |
| Nodose Ganglion | Rat | No significant change in hypertension | In Situ Hybridization | [13] |
| Sympathetic Neurons | General | Present | General Literature | [1] |
| Gastrointestinal Tract | Human | Present | General Literature | [4] |
Y1 Receptor Signaling Pathways
Activation of the Y1 receptor by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular signaling events.[14] The Y1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This action reduces the activity of protein kinase A (PKA).[14]
Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] These pathways can ultimately influence downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, to modulate gene expression and cellular function.[11]
Caption: Y1 receptor signaling cascade.
Experimental Protocols
The study of Y1 receptor expression relies on a variety of sophisticated molecular and cellular techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and affinity (Kd).[16] This protocol is a synthesis of methods for saturation binding experiments.[17][18][19]
1. Membrane Preparation:
-
Homogenize dissected brain tissue or cultured cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[19]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[19]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[19]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.0 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[17][19]
2. Binding Reaction:
-
In a 96-well plate, add a constant amount of membrane protein (e.g., 10-25 µg) to each well.[17]
-
Add increasing concentrations of a radiolabeled Y1 receptor ligand (e.g., [125I]Peptide YY) in duplicate or triplicate.[17][18]
-
For non-specific binding determination, add a high concentration of an unlabeled Y1 receptor ligand (e.g., 1 µM Neuropeptide Y) to a parallel set of wells.[18]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[17]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[19]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl) to remove unbound radioligand.[18][19]
-
Measure the radioactivity retained on the filters using a scintillation counter.[19]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Bmax and Kd. A Scatchard plot can also be used for linearization.[17]
Caption: Workflow for Radioligand Binding Assay.
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of Y1 receptor protein expression within the anatomical context of tissue sections.[8][20]
1. Tissue Preparation:
-
Perfuse the animal with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).
-
Post-fix the brain or other tissues in the same fixative, then transfer to a cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) until saturated.
-
Section the tissue on a cryostat or vibratome at a desired thickness (e.g., 40 µm).[20]
2. Staining Procedure (Free-Floating Method):
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal donkey serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.[10]
-
Primary Antibody: Incubate sections with a specific primary antibody against the Y1 receptor (e.g., rabbit anti-Y1R) diluted in blocking buffer for 24-72 hours at 4°C.[8][10] The specificity of the antibody should be validated, for instance by using tissue from knockout animals.[9][21]
-
Washing: Wash sections multiple times (e.g., 3 x 10 minutes) in PBS with Triton X-100 (PBS-T).[20]
-
Secondary Antibody: Incubate sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Washing: Repeat the washing steps.
-
Mounting: Mount the sections onto glass slides and coverslip using an aqueous mounting medium, which may contain a nuclear counterstain like DAPI.
3. Imaging:
-
Visualize the sections using a confocal or fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 5. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative receptor autoradiography demonstrates a differential distribution of neuropeptide-Y Y1 and Y2 receptor subtypes in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the neuropeptide Y Y1 receptor mRNA in the human brain: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemical localization of the neuropeptide Y Y1 receptor in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Specific Expression of Neuropeptide Y Y1 Receptor Immunoreactivity in the Rat Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Spinal neuropeptide Y Y1 receptor-expressing neurons are a pharmacotherapeutic target for the alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Change in the expression of NPY receptor subtypes Y1 and Y2 in central and peripheral neurons related to the control of blood pressure in rats following experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. portlandpress.com [portlandpress.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Immunohistochemistry (IHC) protocol [hellobio.com]
- 21. Neuropeptide Y Y1 receptor localization in mouse brain tissue revealed by an antibody with "hard specificity criterion" - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of Ligand Binding to the Neuropeptide Y Y1 Receptor: A Technical Guide
This guide provides a detailed examination of the structural basis for ligand recognition by the neuropeptide Y Y1 receptor (Y1R), a class A G protein-coupled receptor (GPCR). The Y1R is a critical mediator of physiological processes, including appetite regulation, anxiety, and blood pressure control, making it a significant target for drug development.[1][2] Recent advancements in cryogenic electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of the Y1R in complex with its endogenous agonist, neuropeptide Y (NPY), and various synthetic antagonists.[1][3][4][5][6] These structures offer unprecedented insights into the molecular mechanisms of ligand binding, selectivity, and receptor activation.
Agonist Binding and Receptor Activation
The activation of the Y1R is initiated by the binding of the 36-amino acid endogenous peptide NPY. Structural studies of the NPY-Y1R-Gαi complex reveal a deep and extensive binding pocket that accommodates the peptide in a specific conformation.[3][4][7]
Key Interactions of Neuropeptide Y with Y1R:
-
C-Terminal Engagement: The C-terminal region of NPY (residues 32-36), particularly the amidated Tyr36, inserts deep into the transmembrane (TM) core of the receptor.[4][7] This insertion is crucial for high-affinity binding and receptor activation. The terminal Y36 residue forms interactions at the base of the ligand-binding pocket.[4][7]
-
N-Terminal Cap: Unlike other NPY receptor subtypes such as Y2 and Y4, the Y1R forms extensive interactions with the N-terminus of NPY.[3] The first two residues of NPY are critical for full agonist potency, and their truncation significantly reduces peptide efficacy.[5] This N-terminal interaction with the extracellular loops of the Y1R contributes to the high affinity of NPY.[4][7]
-
Helical Core Interaction: The central helical region of NPY also establishes contacts with the extracellular portions of the receptor, further stabilizing the bound state.[7]
Upon binding, NPY induces a conformational change in the Y1R, characterized by an outward movement of the intracellular end of TM6, a hallmark of class A GPCR activation.[7] This rearrangement creates a binding site for the Gαi subunit of the heterotrimeric G protein, leading to downstream signaling.
Antagonist Binding and Receptor Inhibition
Crystal structures of the human Y1R have been solved in complex with selective small-molecule antagonists, including UR-MK299 and BMS-193885.[1][5][6] These structures reveal a common binding pocket within the TM bundle, overlapping with the NPY binding site.
Key Features of the Antagonist Binding Pocket:
-
Hydrophobic Pocket: Antagonists occupy a hydrophobic pocket formed by residues from TM1, TM2, TM6, and TM7.[8] Key hydrophobic residues like F286 and Y100 have been shown to be critical for ligand binding.[8]
-
Polar Contacts: Specific polar interactions are essential for high-affinity antagonist binding. For instance, N283 in TM6 forms hydrogen bonds with the antagonist UR-MK299.[5] Mutagenesis studies have confirmed that residues N283 and D287 are critical for the binding of several small-molecule antagonists.[5]
-
Determinants of Selectivity: The composition of this binding pocket dictates ligand selectivity among NPY receptor subtypes. For example, a hydrophobic patch involving F6.54, F6.58, and F7.35 in Y1R is not conserved in other Y receptors, contributing to the selective binding of certain antagonists.[5]
These antagonists stabilize the inactive conformation of the receptor, preventing the conformational changes required for G protein coupling and subsequent signaling.
Quantitative Ligand Binding Data
The binding affinities of various agonists and antagonists for the Y1R have been determined through radioligand binding assays and functional assays. This data is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.
| Ligand | Type | Assay Type | Species/Cell Line | Affinity (Ki/Kd/IC50) | Reference |
| Neuropeptide Y (NPY) | Agonist | Radioligand Binding (125I-PYY) | Y2R-Gi complex | Kd (low affinity): ~300 nM | [9] |
| [Leu31, Pro34]-NPY | Agonist | Functional (Ca2+ mobilization) | Human Neuroblastoma Cells | Potent Agonist | [10][11] |
| UR-MK299 | Antagonist | Radioligand Binding (3H-UR-MK299) | Wild-type Y1R | Kd = 0.45 nM | [5] |
| BMS-193885 | Antagonist | Radioligand Binding | Human Y1R | High Affinity | [1][6] |
| BIBO3304 | Antagonist | Functional (Ca2+ mobilization) | SK-N-MC cells (human Y1R) | IC50 < 1 nM | [12] |
| 1229U91 | Antagonist | Radioligand Binding (125I-PYY) | SK-N-MC cells (human Y1R) | Ki = 0.10 nM | [13] |
| 1229U91 | Antagonist | Functional (Ca2+ mobilization) | SK-N-MC cells (human Y1R) | IC50 = 0.27 nM | [13] |
Note: This table is a summary of representative data. Affinity values can vary depending on the specific experimental conditions, cell line, and assay used.
Signaling Pathways
The neuropeptide Y Y1 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels.[12][14] Additionally, Y1R activation can stimulate an increase in intracellular free calcium concentration ([Ca2+]i) and modulate the MAPK pathway, often involving protein kinase C (PKC).[14]
Experimental Protocols
The structural and functional understanding of the Y1R has been made possible by a combination of advanced experimental techniques.
GPCR Structure Determination (Cryo-EM/Crystallography)
Determining the high-resolution structure of a GPCR like Y1R is a multi-step process that involves protein engineering, expression, purification, and structure solution.[15][16][17][18]
Methodology Overview:
-
Construct Design and Engineering:
-
The native Y1R sequence is often modified to enhance expression and stability. This can include N- and C-terminal truncations to remove flexible regions.[17]
-
To facilitate crystallization or provide features for cryo-EM particle alignment, a stabilizing fusion partner (e.g., T4 lysozyme (B549824) (T4L) or a nanobody) is often inserted into an intracellular loop (ICL3) or fused to the N-terminus.[5][16]
-
Point mutations may be introduced to remove glycosylation sites or improve thermal stability.[17]
-
-
Expression and Purification:
-
The engineered Y1R construct is typically expressed in insect (e.g., Sf9, Trichoplusia ni) or mammalian (e.g., HEK293) cells using baculovirus or transient transfection methods.[3]
-
Cells are harvested, and the receptor is solubilized from the membrane using detergents (e.g., dodecyl maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS)).
-
The solubilized receptor is purified using a series of chromatography steps, typically starting with affinity chromatography (e.g., anti-FLAG M1 antibody resin), followed by size-exclusion chromatography (SEC) to isolate a monodisperse sample.
-
-
Complex Formation (for active-state structures):
-
Structure Solution:
-
Cryo-EM: The purified, stabilized complex is applied to a cryo-EM grid, vitrified in liquid ethane, and imaged in a transmission electron microscope. Thousands of single-particle images are collected, processed, and reconstructed into a 3D density map from which an atomic model is built.[3][4][16]
-
X-ray Crystallography: The purified protein is crystallized, often using lipidic cubic phase (LCP) methods.[5] Crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map and build the atomic model.
-
Radioligand Binding Assay
These assays are used to quantify the affinity of ligands for the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the Y1R.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]PYY or [3H]UR-MK299) is incubated with the cell membranes in a suitable buffer.
-
Competition: For competition binding assays (to determine Ki), increasing concentrations of an unlabeled test compound are included in the incubation mixture.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known Y1R ligand. Specific binding is calculated by subtracting non-specific from total binding. Data are then fitted to appropriate binding models (e.g., one-site or two-site competition) to determine Kd or Ki values.
Functional Signaling Assays (e.g., Calcium Mobilization)
These assays measure the cellular response to receptor activation or inhibition.
Protocol Outline:
-
Cell Culture: Cells expressing Y1R (e.g., SK-N-MC cells) are cultured and seeded in microplates.[13]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition:
-
For agonist testing, increasing concentrations of the test agonist are added to the cells.
-
For antagonist testing, cells are pre-incubated with increasing concentrations of the test antagonist before adding a fixed, effective concentration of an agonist (like NPY).
-
-
Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
Data Analysis: The change in fluorescence is used to generate dose-response curves, from which potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) can be calculated.[13]
References
- 1. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor [ideas.repec.org]
- 2. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of a hydrophobic pocket of the human Y1 neuropeptide Y receptor in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
- 13. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
Technical Guide: Advanced Receptor Studies Utilizing Fluorescent Y1 Receptor Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of fluorescently labeled antagonists for the Neuropeptide Y (NPY) Y1 receptor in receptor binding and functional studies. It is designed to offer both theoretical understanding and practical guidance for researchers in pharmacology and drug discovery.
Introduction to the Y1 Receptor and Fluorescent Probes
The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that belongs to the Class A family of receptors.[1] It is widely distributed in both the central and peripheral nervous systems and is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[2][3] The development of selective antagonists for the Y1 receptor is a significant area of research for potential therapeutic interventions.
Fluorescent probes offer a powerful and safer alternative to traditional radioligands for studying receptor-ligand interactions.[4][5] They enable real-time monitoring of binding events in living cells and provide a versatile tool for various high-throughput screening and imaging applications.[4][6] This guide will focus on the use of non-peptide fluorescent antagonists, which offer advantages in terms of stability and the ability to prevent receptor internalization compared to their peptide-based counterparts.[7][8]
Featured Fluorescent Y1 Receptor Antagonist
While the designation "Y1 receptor antagonist 1" is not a standardized nomenclature, this guide will focus on a class of highly potent and selective fluorescent antagonists derived from well-established scaffolds such as BIBP 3226 and UR-MK299.[7][9][10][11][12][13] A notable example is a recently developed high-affinity probe, referred to as "compound 39" in the literature, which exhibits a Ki of 0.19 nM.[14] For the purpose of this guide, we will refer to this class of molecules as "Fluorescent Y1 Antagonist Probes (FYAPs)".
These probes are typically synthesized by conjugating a small molecule Y1 receptor antagonist with a fluorescent dye through a linker.[10][15] The choice of fluorophore is critical and can influence the photophysical properties and binding affinity of the resulting probe.[16]
Quantitative Data of Representative Fluorescent Y1 Antagonist Probes
The following tables summarize the key quantitative data for representative fluorescent Y1 receptor antagonists, providing a basis for comparison and experimental design.
Table 1: Binding Affinity and Functional Activity
| Compound Reference | Parent Antagonist | Fluorophore | Ki (nM) - Radioligand Binding | Kb (nM) - Functional Assay (e.g., Ca2+) | Cell Line | Reference |
| Compound 4 | BIBP 3226 derivative | Py-1 | 29 | 0.6 | HEL, MCF-7 | [7][8] |
| Compound 39 | UR-MK299 derivative | Not specified | 0.19 | Antagonist activity confirmed | Not specified | [10][14] |
| UR-MK131 | Argininamide-type | UR-DE99 (cyanine) | 1-10 (range) | 1-10 (range) | Not specified | [15] |
Table 2: Photophysical Properties
| Compound Reference | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Stokes Shift (nm) | Reference |
| Compound 4 | Py-1 | 541 | 615 | 56 | 74 | [7][8] |
Y1 Receptor Signaling Pathway
The Y1 receptor primarily couples to Gi/o G-proteins.[17] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein and subsequent downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][17]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing fluorescent Y1 receptor antagonists.
-
Cell Lines: Use cell lines endogenously expressing the Y1 receptor (e.g., HEL, erythroleukemia cells) or stably transfected cell lines (e.g., HEK293 or CHO cells) overexpressing the human Y1 receptor.[8]
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Preparation for Assays: For imaging and flow cytometry, plate cells on appropriate cultureware (e.g., glass-bottom dishes, 96-well plates) and allow them to adhere overnight. For membrane preparations, harvest cells and perform subcellular fractionation to isolate the membrane fraction.
This protocol determines the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fluorescent antagonist for binding to the Y1 receptor on whole cells.
Detailed Steps:
-
Cell Preparation: Harvest cells and resuspend them in binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 106 cells/mL.
-
Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 25 µL of varying concentrations of the unlabeled competitor compound. Add 25 µL of a fixed concentration of the fluorescent Y1 antagonist probe (typically at a concentration close to its Kd).
-
Equilibration: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Washing (Optional): Centrifuge the plate and wash the cells with cold binding buffer to remove unbound fluorescent ligand. This step can improve the signal-to-noise ratio.
-
Flow Cytometry Analysis: Resuspend the cells in binding buffer and analyze the fluorescence of the cell population using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Data Analysis: Determine the mean fluorescence intensity for each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
This method visualizes the subcellular localization of the Y1 receptor by imaging the binding of the fluorescent antagonist.
Detailed Steps:
-
Cell Plating: Plate cells on glass-bottom confocal dishes and allow them to adhere.
-
Labeling: Incubate the cells with the fluorescent Y1 antagonist probe (e.g., 10-100 nM) in imaging buffer for a specified time at 37°C.
-
Washing: Gently wash the cells with fresh imaging buffer to remove unbound probe.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser excitation and emission filter settings.
-
Specificity Control: To confirm specific binding, pre-incubate a parallel set of cells with an excess of a non-fluorescent Y1 receptor antagonist (e.g., BIBP 3226) before adding the fluorescent probe. A significant reduction in fluorescence intensity indicates specific binding to the Y1 receptor.
This functional assay measures the antagonistic activity of the fluorescent probe by assessing its ability to block agonist-induced intracellular calcium release.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of the first fluorescent nonpeptide NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N(ω)-Carbamoylation of the Argininamide Moiety: An Avenue to Insurmountable NPY Y1 Receptor Antagonists and a Radiolabeled Selective High-Affinity Molecular Tool ([(3)H]UR-MK299) with Extended Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Neuropeptide Y Receptor Ligands - Universität Regensburg [uni-regensburg.de]
- 13. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Red-fluorescent argininamide-type NPY Y1 receptor antagonists as pharmacological tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Use of Fluorescent Ligands to Study Ligand–Receptor Interactions in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: Protocol for Oral Administration of "Y1 Receptor Antagonist 1"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Y1 Receptor Antagonist 1" (Y1A1) is a hypothetical compound. The following data, protocols, and application notes are provided as a representative example for a novel, orally administered small molecule Y1 receptor antagonist and should be adapted based on the specific physicochemical and toxicological properties of the actual compound under investigation.
Introduction and Background
The Neuropeptide Y (NPY) system, particularly the Y1 receptor, is implicated in a wide range of physiological processes including appetite regulation, anxiety, and energy homeostasis.[1][2][3] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand NPY, couples to Gαi/o proteins.[2][4] This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways.[1][2][4] Antagonism of the Y1 receptor is therefore a promising therapeutic strategy for metabolic diseases, such as obesity and type 2 diabetes, as well as certain cancers.[5][6][7]
"this compound" (Y1A1) is a potent, selective, and orally bioavailable small molecule inhibitor designed to block the signaling of the NPY Y1 receptor. These application notes provide detailed protocols for the preparation, oral administration, and in vivo evaluation of Y1A1 in preclinical mouse models.
Physicochemical and Pharmacological Properties of Y1A1
A summary of the key properties of Y1A1 is presented below. The low aqueous solubility is a critical factor for formulation development.
| Property | Value | Notes |
| Molecular Formula | C₂₅H₂₈N₄O₃ | Hypothetical |
| Molecular Weight | 444.52 g/mol | Hypothetical |
| Physical State | White to off-white crystalline solid | |
| Aqueous Solubility | < 1 µg/mL at pH 7.4 | Poorly soluble, typical of a BCS Class II compound.[8] |
| LogP | 4.2 | Indicates high lipophilicity. |
| Human Y1 IC₅₀ | 3.5 nM | High potency in vitro. |
| Selectivity | >1000-fold vs Y2, Y4, Y5 receptors | Highly selective for the Y1 receptor subtype. |
Signaling Pathway
The Y1 receptor primarily signals through the Gαi inhibitory pathway. Y1A1 acts as a competitive antagonist, preventing NPY from binding to the receptor and thereby blocking the downstream signaling cascade.
Caption: Y1 receptor signaling pathway and mechanism of action for Y1A1.
Experimental Protocols
Protocol 1: Preparation of Dosing Formulation (Oral Gavage)
Due to the poor aqueous solubility of Y1A1, a suspension formulation is recommended for consistent oral dosing in preclinical studies. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 to aid in wetting the compound.
Materials:
-
Y1A1 compound
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or purified water
-
Mortar and pestle
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Homogenizer or sonicator
-
Sterile tubes for storage
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg). For a 10 mg/kg dose in a 25g mouse, each mouse receives 0.25 mg in 0.25 mL.
-
Prepare Vehicle:
-
To prepare 100 mL of vehicle: Add 0.5 g of methylcellulose to ~50 mL of hot water (~60-70°C) and stir until dispersed.
-
Add 0.2 mL of Tween 80.
-
Add the remaining 50 mL as cold water and continue to stir at 4°C until a clear, viscous solution forms.
-
-
Weigh Compound: Accurately weigh the required amount of Y1A1 powder.
-
Create Suspension:
-
Place the weighed Y1A1 powder in a mortar.
-
Add a small amount of the vehicle (~1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.[9][10]
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
-
Homogenize: Stir the suspension continuously. For best results, use a sonicator or homogenizer to reduce particle size and ensure a uniform suspension.
-
Storage: Store the formulation at 4°C. Shake vigorously or vortex thoroughly before each use to ensure the compound is evenly suspended. Stability of the formulation should be determined, but it is best practice to prepare it fresh, at least every 2-3 days.[11]
Protocol 2: Oral Administration to Mice (Oral Gavage)
Oral gavage ensures accurate dosing directly into the stomach.[12] Proper technique is essential to minimize stress and prevent injury to the animal.
Materials:
-
Prepared Y1A1 formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible plastic or rigid, ball-tipped stainless-steel gavage needles (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to handling for several days prior to the experiment to reduce stress.[12]
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume required. The typical volume for mice is 5-10 mL/kg.[12]
-
Formulation Preparation: Vigorously vortex the dosing suspension to ensure homogeneity immediately before drawing it into the syringe.
-
Animal Restraint:
-
Grasp the mouse firmly by the loose skin over the neck and back.
-
Ensure the head is immobilized and the neck and body form a straight line. This alignment is crucial for the gavage needle to pass smoothly into the esophagus.
-
-
Needle Insertion:
-
Insert the gavage needle into the side of the mouth, passing it gently along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then advance it smoothly down the esophagus until the desired depth is reached. Do not force the needle. If resistance is met, withdraw and start again.
-
-
Substance Administration: Depress the syringe plunger slowly and steadily to deliver the formulation.
-
Post-Administration:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for 5-10 minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a single-dose PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.[13][14]
Caption: Experimental workflow for a typical in vivo pharmacokinetic (PK) study.
Study Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Y1A1 at 10 mg/kg, Oral (PO) (n=3-4 mice)
-
Group 2: Y1A1 at 1 mg/kg, Intravenous (IV) (for bioavailability calculation) (n=3-4 mice)
-
-
Blood Sampling: Collect ~50 µL of blood (e.g., via tail vein or saphenous vein) at specified time points into tubes containing an anticoagulant (e.g., K₂EDTA). Time points for PO: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Y1A1 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Hypothetical Pharmacokinetic Data for Y1A1:
| Parameter | Oral (10 mg/kg) | IV (1 mg/kg) |
| Cmax (ng/mL) | 450 ± 85 | 890 ± 120 |
| Tmax (h) | 1.0 | 0.08 (first time point) |
| AUC₀-inf (ng·h/mL) | 1850 ± 210 | 485 ± 60 |
| t½ (h) | 4.5 ± 0.8 | 3.9 ± 0.6 |
| Oral Bioavailability (F%) | 38.1% | N/A |
Data are presented as mean ± SD.
Protocol 4: In Vivo Pharmacodynamic / Efficacy Study (Obesity Model)
This protocol describes a representative chronic dosing study to evaluate the efficacy of Y1A1 in a diet-induced obesity (DIO) mouse model.[6]
Study Design:
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Model Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-10 weeks to induce obesity and glucose intolerance.
-
Treatment Groups (n=8-10 per group):
-
Lean Control (Chow diet) + Vehicle PO, once daily
-
DIO Control (HFD) + Vehicle PO, once daily
-
DIO (HFD) + Y1A1 (10 mg/kg) PO, once daily
-
DIO (HFD) + Y1A1 (30 mg/kg) PO, once daily
-
-
Duration: 28 days of continuous dosing.
-
Endpoints:
-
Body weight (daily or 3x/week)
-
Food intake (daily)
-
Oral Glucose Tolerance Test (OGTT) (at end of study)
-
Terminal collection of plasma for biomarker analysis and tissues (e.g., adipose tissue, liver) for gene expression or histology.
-
Hypothetical Efficacy Data (Day 28):
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | OGTT AUC (mg·min/dL) |
| Lean + Vehicle | 24.5 ± 1.2 | 26.1 ± 1.5 | +6.5% | 18,500 ± 2,100 |
| DIO + Vehicle | 42.1 ± 2.5 | 45.3 ± 2.8 | +7.6% | 35,600 ± 3,400 |
| DIO + Y1A1 (10 mg/kg) | 41.8 ± 2.3 | 41.1 ± 2.5 | -1.7% | 28,100 ± 2,900 |
| DIO + Y1A1 (30 mg/kg) | 42.5 ± 2.6 | 38.7 ± 2.4 | -8.9% | 21,500 ± 2,500 |
Data are presented as mean ± SD.
Formulation Strategy
The selection of an appropriate formulation is critical for achieving adequate oral exposure, especially for poorly soluble compounds like Y1A1.
Caption: Logical flow for selecting an appropriate oral formulation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. explore.lib.uliege.be [explore.lib.uliege.be]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Voluntary oral administration of drugs in mice [protocols.io]
- 12. downstate.edu [downstate.edu]
- 13. jubilantbiosys.com [jubilantbiosys.com]
- 14. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols: Using a Y1 Receptor Antagonist in Primary Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems, where it is involved in a wide range of physiological processes[1][2]. NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of its actions, including food intake, anxiety, and cell growth[1][3][4]. The Y1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration[3][5][6].
Given the significant role of the Y1 receptor in various pathologies, specific antagonists are invaluable tools for research and drug development. This document provides detailed application notes and protocols for using a representative Y1 receptor antagonist, BIBO3304 , in primary cell culture experiments. BIBO3304 is a potent, selective, and non-peptide antagonist of the Y1 receptor, making it an excellent tool for in vitro studies[3][4][7][8].
Properties of Y1 Receptor Antagonist: BIBO3304
BIBO3304 is a well-characterized chemical probe for studying the NPY Y1 receptor. Its high affinity and selectivity make it suitable for a variety of in vitro applications.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆F₃N₇O₅ | [9][10] |
| Molecular Weight | 643.66 g/mol | [9][10] |
| IC₅₀ (human Y1) | 0.38 - 0.7 nM | [3][4][7][10] |
| IC₅₀ (rat Y1) | 0.7 - 0.72 nM | [3][4][7][10] |
| Selectivity | >1000-fold selective over Y2, Y4, and Y5 receptors | [3][4][11] |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | [11] |
| Storage | Store powder at -20°C, away from moisture. Stock solutions are stable for 1 year at -80°C or 1 month at -20°C. | [9][10] |
Mechanism of Action and Signaling Pathway
The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor that preferentially couples with the Gi/o alpha subunit[6]. Upon binding of NPY, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[3][6]. Simultaneously, Y1 receptor activation can lead to an increase in intracellular calcium levels ([Ca²⁺]i), often through the activation of phospholipase C (PLC)[5]. These signaling events trigger various downstream cellular responses, such as cell proliferation, hormone secretion, or changes in gene expression[1][5].
BIBO3304 acts as a competitive antagonist at the Y1 receptor, preventing NPY from binding and thereby blocking the initiation of this signaling cascade.
Applications in Primary Cell Culture
BIBO3304 has been successfully used in various primary cell culture models to investigate the role of Y1 receptor signaling.
| Primary Cell Type | Application Context | Typical Concentration | Observed Effect of BIBO3304 | Reference |
| Rat Aortic Vascular Smooth Muscle Cells (VSMCs) | Study of NPY-mediated mitogenesis (cell proliferation). | 1 µM | Blocks NPY-induced proliferation. | [5] |
| Human and Mouse Pancreatic Islets (β-cells) | Investigation of β-cell dysfunction and death in Type 2 Diabetes models. | 1-10 µM | Protects against β-cell dysfunction and death; improves glucose-stimulated insulin (B600854) secretion. | [6][12][13] |
| Mouse Adipocytes | Study of thermogenesis and diet-induced obesity. | Not specified for primary culture, used in vivo. | Peripheral antagonism enhances thermogenesis and protects against diet-induced obesity. | [14] |
| Mouse Neuronal Progenitor Cells | Investigation of neurogenesis in the dentate gyrus and sub-ventricular zone. | Not specified, inferred from receptor binding. | Y1 receptor activation increases cell proliferation via the ERK1/2 pathway. | [1] |
Experimental Protocols
Preparation of BIBO3304 Stock Solution
A concentrated stock solution is essential for accurate and repeatable dosing in cell culture experiments.
Materials:
-
BIBO3304 powder (trifluoroacetate salt or free base)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the molecular weight on the product datasheet (e.g., 643.66 g/mol for free base), calculate the mass of BIBO3304 powder required to make a 10 mM or 100 mM stock solution.[9][11]
-
Weigh the required amount of BIBO3304 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For example, to make 1 mL of a 10 mM stock from a compound with MW 643.66, dissolve 6.44 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C for long-term storage.[9][10]
CRITICAL: DMSO can be cytotoxic at high concentrations. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v). Prepare intermediate dilutions in sterile PBS or culture medium as needed.
Protocol: Inhibition of NPY-Induced Proliferation in Primary VSMCs
This protocol is adapted from studies on NPY's mitogenic effects on vascular smooth muscle cells[5].
Materials:
-
Primary rat aortic vascular smooth muscle cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free medium
-
Neuropeptide Y (NPY)
-
BIBO3304 stock solution
-
Cell proliferation assay kit (e.g., BrdU, EdU, or MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed primary VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with sterile PBS. Add serum-free medium to each well and incubate for another 24-48 hours to synchronize the cells in a quiescent state.
-
Pre-treatment with Antagonist: Prepare working solutions of BIBO3304 in serum-free medium. A typical final concentration to test is 1 µM. Add the BIBO3304 solution to the appropriate wells and incubate for 30-60 minutes. Include a vehicle control (medium with the same final concentration of DMSO).
-
NPY Stimulation: Prepare a working solution of NPY in serum-free medium. Add NPY to the wells to a final concentration known to induce proliferation (e.g., 10⁻⁹ to 10⁻⁷ M).[5] Do not add NPY to the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Proliferation Assay: Quantify cell proliferation using a preferred method (e.g., BrdU incorporation) according to the manufacturer's instructions.
-
Data Analysis: Compare the proliferation rates between control, NPY-stimulated, and NPY + BIBO3304-treated cells.
Protocol: Assessing β-Cell Function in Primary Pancreatic Islets
This protocol outlines how to test the effect of Y1 receptor antagonism on glucose-stimulated insulin secretion (GSIS) in isolated islets[6][12].
Materials:
-
Isolated primary human or mouse pancreatic islets
-
Complete islet culture medium (e.g., RPMI-1640 with 10% FBS, 11 mM glucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
BIBO3304 stock solution
-
Insulin ELISA kit
Procedure:
-
Islet Culture & Recovery: Culture isolated islets in complete islet medium for 24-48 hours to allow recovery from the isolation procedure.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into wells of a 24-well plate. Pre-incubate the islets for 1-2 hours in low-glucose KRB buffer at 37°C.
-
Treatment: Prepare low-glucose and high-glucose KRB buffers containing either BIBO3304 (e.g., 10 µM final concentration) or a vehicle control (DMSO).
-
Basal Insulin Secretion: Remove the pre-incubation buffer. Add 500 µL of low-glucose KRB buffer (with or without BIBO3304) to the islets and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Remove the low-glucose buffer. Add 500 µL of high-glucose KRB buffer (with or without BIBO3304) and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the stimulation index (stimulated insulin / basal insulin) for both vehicle-treated and BIBO3304-treated islets to determine the effect of Y1 receptor antagonism on β-cell function.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an experiment using a Y1 receptor antagonist in primary cell culture.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Y1 receptor antagonist 1" in cancer cell migration assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) system, particularly the Y1 receptor, has emerged as a significant player in cancer progression and metastasis.[1] High expression of the Y1 receptor has been observed in several cancer types, including breast carcinoma, and is often correlated with lymph node metastasis and advanced disease stages.[1][2][3] The activation of the Y1 receptor by its ligand, NPY, can promote tumor cell proliferation, migration, invasion, and angiogenesis.[1] Consequently, antagonists of the Y1 receptor are being investigated as potential therapeutic agents to curtail cancer cell motility and metastatic spread. This document provides detailed application notes and protocols for utilizing a generic "Y1 receptor antagonist 1" in cancer cell migration assays.
Mechanism of Action
Neuropeptide Y, upon binding to its G-protein coupled receptor Y1, can activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for cell migration and proliferation.[4][5][6] Y1 receptor antagonists function by competitively binding to the Y1 receptor, thereby blocking the binding of NPY and inhibiting the subsequent intracellular signaling events that drive cell migration. In some cancer models, such as hepatocellular carcinoma, activation of the Y1 receptor has been shown to inhibit tumor cell growth by inactivating the MAPK pathway, suggesting a complex and potentially context-dependent role for this receptor.[7] However, in many aggressive cancers like breast cancer, antagonizing the Y1 receptor has been shown to reduce cell migration and invasion.[4][5]
Below is a diagram illustrating the simplified signaling pathway.
References
- 1. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Y(1)-mediated effect of neuropeptide Y in cancer: breast carcinomas as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y1 receptor inhibits cell growth through inactivating mitogen-activated protein kinase signal pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Y1 Receptor Antagonists for Cardiovascular Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Y1 receptor antagonists to investigate cardiovascular function. Neuropeptide Y (NPY), acting through its various receptors, is a significant modulator of the cardiovascular system. The Y1 receptor subtype, in particular, plays a crucial role in mediating vasoconstriction, cardiac remodeling, and angiogenesis.[1][2] The use of selective Y1 receptor antagonists is therefore a critical tool for elucidating the physiological and pathophysiological roles of the NPY system in cardiovascular health and disease.
Introduction to Y1 Receptor Antagonists in Cardiovascular Research
Neuropeptide Y is a sympathetic co-transmitter that, upon release, exerts potent effects on the cardiovascular system, including vasoconstriction and influencing cardiac remodeling.[1][2] The Y1 receptor is a primary mediator of these effects.[3][4] Selective antagonists for the Y1 receptor, such as BIBP 3226 and BIBO 3304, have been instrumental in demonstrating the receptor's role in these processes.[5][6][7] These antagonists are valuable tools for studying conditions like hypertension, heart failure, and ischemia.[1]
Activation of the Y1 receptor, a G-protein coupled receptor (GPCR), triggers several downstream signaling cascades. These include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] Furthermore, Y1 receptor activation can modulate the activity of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathways.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Y1 receptor antagonists to investigate cardiovascular function.
Table 1: In Vivo Effects of Y1 Receptor Antagonists on Cardiovascular Parameters
| Antagonist | Species/Model | Dose | Route of Administration | Observed Effect | Reference |
| BIBP 3226 | Conscious Spontaneously Hypertensive Rats | 6 mg/kg/hour | Infusion | Attenuated stress-induced tachycardia and the pressor effects of exogenous NPY.[2][8] | [2][8] |
| BIBP 3226 | Reserpine-treated Pigs | 0.19–190 nmol/kg/min | Intravenous Infusion | Dose-dependent inhibition of vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY.[5][9] | [5][9] |
| AR-H040922 | Male Patients with Angina Pectoris | 6.7 µg/kg/min (low dose), 13.3 µg/kg/min (high dose) | Infusion | High dose attenuated the exercise-induced increase in systolic blood pressure by 6-11 mmHg.[10][11] | [10][11] |
| H 409/22 | Anesthetized Guinea Pigs | Not specified | Not specified | Confirmed that the increase in blood pressure by NPY is mediated solely through the Y1-receptor.[3] | [3] |
Table 2: In Vitro Binding Affinities of Y1 Receptor Antagonists
| Antagonist | Receptor | Cell Line/Tissue | IC50 / Ki | Reference |
| BIBO 3304 | Human Y1 Receptor | Not specified | IC50: 0.38 ± 0.06 nM | [6] |
| BIBO 3304 | Rat Y1 Receptor | Not specified | IC50: 0.72 ± 0.42 nM | [6] |
| BIBP 3226 | Human Y1 Receptor | HEK-293 EBNA-1 cells | Not specified | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Y1 receptor antagonists in cardiovascular research.
Protocol 1: In Vivo Measurement of Blood Pressure and Heart Rate in Rats
This protocol is adapted from studies investigating the effects of Y1 receptor antagonists on hemodynamics in conscious, spontaneously hypertensive rats.[2][8]
1. Animal Preparation:
- Use adult male spontaneously hypertensive rats (SHR).
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
- surgically implant a catheter into the femoral artery for direct blood pressure measurement and into the femoral vein for drug administration. Allow animals to recover for at least 24 hours post-surgery.
2. Experimental Procedure:
- Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
- Allow the animal to acclimatize to the experimental setup to minimize stress-induced cardiovascular changes.
- Administer the Y1 receptor antagonist (e.g., BIBP 3226, 6 mg/kg/hour) or its vehicle via continuous intravenous infusion through the venous catheter.
- Record baseline blood pressure and heart rate before, during, and after the infusion period.
- To assess the antagonist's efficacy, a Y1 receptor agonist (e.g., NPY, 2 nmol/kg) can be administered as an intravenous bolus before and during antagonist infusion.
- Mental stress can be induced using a jet of air directed towards the rat to evaluate the role of endogenous NPY in stress-induced cardiovascular responses.[8]
3. Data Analysis:
- Calculate mean arterial pressure (MAP) and heart rate (HR) from the recorded data.
- Compare the cardiovascular parameters between the antagonist-treated and vehicle-treated groups.
- Analyze the antagonist's effect on the pressor response to exogenous NPY and stress.
Protocol 2: In Vitro Vasoconstriction Assay in Isolated Arteries
This protocol is designed to assess the direct effect of Y1 receptor antagonists on vascular tone in isolated arterial segments.
1. Tissue Preparation:
- Humanely euthanize the animal (e.g., rat) and dissect the desired artery (e.g., femoral or mesenteric artery).
- Place the artery in cold, oxygenated Krebs-Henseleit solution.
- Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
2. Experimental Setup:
- Mount the arterial rings in an organ bath or wire myograph system containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Connect one end of the ring to a force transducer to record isometric tension.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.
3. Experimental Procedure:
- Induce a submaximal contraction with a standard vasoconstrictor (e.g., phenylephrine (B352888) or potassium chloride) to test the viability of the tissue.
- After washing and returning to baseline, pre-incubate the arterial rings with the Y1 receptor antagonist at various concentrations for a defined period (e.g., 30 minutes).
- Generate a cumulative concentration-response curve to a Y1 receptor agonist (e.g., NPY) in the absence and presence of the antagonist.
4. Data Analysis:
- Measure the contractile response as the change in tension from the baseline.
- Plot the concentration-response curves and determine the EC50 values for the agonist.
- Calculate the pA2 value to quantify the potency of the antagonist.
Protocol 3: Radioligand Binding Assay for Y1 Receptor
This protocol allows for the determination of the binding affinity of a Y1 receptor antagonist.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the Y1 receptor (e.g., HEK293 cells transfected with the Y1 receptor) in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a radiolabeled Y1 receptor ligand (e.g., [125I]-PYY), and varying concentrations of the unlabeled Y1 receptor antagonist.
- To determine non-specific binding, include wells with a high concentration of an unlabeled Y1 receptor agonist or antagonist.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Counting:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the antagonist concentration.
- Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Y1 receptor signaling pathway in cardiovascular cells.
Experimental Workflow
Caption: Workflow for in vivo cardiovascular studies with a Y1 receptor antagonist.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recording of Rat ECG, BP and heart rate | PPTX [slideshare.net]
- 9. Unmasking the vasoconstrictor response to neuropeptide Y and its interaction with vasodilating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time intra-store confocal Ca2+ imaging in isolated mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular Injection of a Y1 Receptor Antagonist in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) administration of a Y1 receptor antagonist in rat models. The information is intended to guide researchers in designing and executing experiments to investigate the central effects of Y1 receptor modulation.
Introduction to Y1 Receptor Antagonism
The Neuropeptide Y (NPY) system is integral to a multitude of physiological processes within the central nervous system, including the regulation of food intake, anxiety, and pain perception.[1][2][3] The Y1 receptor, a G-protein coupled receptor (GPCR), is a key component of this system.[2][4] Antagonizing the Y1 receptor can elucidate its role in these processes and presents a potential therapeutic avenue for various neurological and metabolic disorders. One of the most well-characterized and selective nonpeptide Y1 receptor antagonists is BIBO 3304.[5][6][7][8] This compound exhibits subnanomolar affinity for the rat Y1 receptor, making it a valuable tool for in vivo studies.[5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intracerebroventricular administration of the Y1 receptor antagonist BIBO 3304 and general ICV procedures in rats, compiled from various studies.
Table 1: BIBO 3304 Affinity and Dosing
| Parameter | Species | Value | Notes | Reference |
| IC50 (Y1 Receptor) | Rat | 0.72 ± 0.42 nM | In vitro affinity | [6] |
| Human | 0.38 ± 0.06 nM | In vitro affinity | [6] | |
| ICV Dose (Feeding Studies) | Rat | 1 or 10 nmol/rat | Injected into the third ventricle (3V) 1 minute before NPY. | [9] |
| Rat | 30 µg | Administered into the paraventricular nucleus. | [6] | |
| ICV Dose (Pain Studies) | Rat | 1 µg | Unilateral microinjection into the Rostral Ventral Medulla (RVM). | [3] |
| ICV Dose (General) | Rat | 15 µg/kg | - | [10] |
Table 2: Stereotaxic Coordinates for Intracerebroventricular Injection in Rats (Relative to Bregma)
| Target | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) from Skull | Reference |
| Lateral Ventricle | -0.8 mm | ±1.5 mm | -3.5 to -4.0 mm | [11] |
| Lateral Ventricle | +0.6 mm | +1.6 mm | +4.5 mm | [12] |
| Third Ventricle (3V) | - | - | - | [9] |
| Paraventricular Nucleus | - | - | - | [6] |
| Rostral Ventral Medulla (RVM) | - | - | - | [3] |
Note: Stereotaxic coordinates can vary based on rat strain, age, and weight. It is crucial to consult a rat brain atlas for precise targeting.
Table 3: General ICV Injection Parameters in Rats
| Parameter | Value | Reference |
| Injection Volume | 1-5 µL | [11] |
| Infusion Rate | 0.5-1.0 µL/min | [11] |
| Post-Infusion Wait Time | 1-3 minutes | [11][13] |
| Anesthesia | Ketamine (37.5 mg/kg) and dexmedetomidine (B676) (0.25 mg/kg) or Pentobarbital (60 mg/kg) | [12][14] |
Experimental Protocols
Stereotaxic Surgery for Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane) or injectable anesthetic
-
Heating pad
-
Electric razor
-
Antiseptic solution (e.g., chlorhexidine (B1668724) 0.5%)
-
Local anesthetic (e.g., lidocaine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Anchor screws
-
Dental cement
-
Sutures or wound clips
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate method and place it in the stereotaxic apparatus.[14][15] Maintain body temperature with a heating pad. Apply eye ointment to prevent corneal drying. Shave the scalp and clean the surgical area with an antiseptic solution.[15]
-
Incision and Exposure: Administer a local anesthetic at the incision site.[14] Make a midline incision on the scalp to expose the skull.[11]
-
Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.
-
Identifying Coordinates: Locate bregma, the junction of the sagittal and coronal sutures.[11]
-
Drilling: Using the stereotaxic coordinates from a rat brain atlas, drill a hole through the skull at the desired location for cannula implantation.[11] Drill additional holes for anchor screws.[11]
-
Cannula Implantation: Carefully lower the guide cannula to the predetermined depth.[11]
-
Fixation: Secure the cannula and anchor screws to the skull using dental cement.[11]
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent.[11] Suture the incision.[13] Allow the animal to recover for 3-5 days before the injection experiment.[12]
Intracerebroventricular Injection Protocol
This protocol outlines the steps for administering the Y1 receptor antagonist via the implanted cannula.
Materials:
-
Y1 receptor antagonist (e.g., BIBO 3304)
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Microinjection pump
-
Internal injector cannula
-
Polyethylene (B3416737) tubing
-
Microsyringe
Procedure:
-
Preparation: Reconstitute the Y1 receptor antagonist in the appropriate vehicle to the desired concentration.
-
Animal Handling: Gently restrain the conscious animal.
-
Cannula Connection: Remove the dummy cannula from the guide cannula.[11] Connect the internal injector cannula, which should extend slightly beyond the guide cannula, to the microsyringe via polyethylene tubing.[11][12]
-
Infusion: Insert the injector cannula into the guide cannula. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[11]
-
Post-Injection: After the infusion is complete, leave the injector in place for a brief period (e.g., 1-3 minutes) to prevent backflow.[11][13]
-
Post-Procedure: Gently withdraw the injector and replace the dummy cannula.[11] Return the animal to its home cage or experimental setup for observation.
Visualizations
Y1 Receptor Signaling Pathway
The Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[2] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This, in turn, inhibits Protein Kinase A (PKA) activity.[4] Additionally, Y1 receptor activation can stimulate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which can modulate intracellular calcium levels.[4]
Caption: Y1 Receptor Signaling Pathway.
Experimental Workflow for ICV Administration of a Y1 Receptor Antagonist
This diagram illustrates a typical workflow for an in vivo study in rats involving the ICV administration of a Y1 receptor antagonist.
Caption: Experimental Workflow.
References
- 1. Inflammation enhances Y1 receptor signaling, neuropeptide Y-mediated inhibition of hyperalgesia, and substance P release from primary afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neuropeptide Y acts at Y1 receptors in the Rostral Ventral Medulla To Inhibit Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rat intracerebroventricular injection. [bio-protocol.org]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rwdstco.com [rwdstco.com]
Application Notes and Protocols: Measuring Y1 Receptor Antagonist Efficacy in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity, a global health crisis, is characterized by an excessive accumulation of adipose tissue, leading to a heightened risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The intricate regulation of energy homeostasis involves a complex interplay of central and peripheral signaling molecules. Among these, Neuropeptide Y (NPY) is a potent orexigenic peptide that exerts its effects through a family of G-protein coupled receptors. The NPY Y1 receptor (Y1R) is a key mediator of NPY's effects on food intake and energy expenditure, making it a promising therapeutic target for the development of anti-obesity drugs.[1] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of "Y1 receptor antagonist 1" in diet-induced obesity (DIO) animal models.
Scientific Background
The hypothalamus plays a central role in regulating appetite and energy balance. NPY, released from neurons in the arcuate nucleus (ARC) of the hypothalamus, stimulates food intake and decreases energy expenditure, primarily through the activation of Y1 and Y5 receptors.[2] Y1R activation in the hypothalamus is associated with increased food consumption and body weight gain.[3] Consequently, antagonism of the Y1 receptor is a rational strategy to counteract the orexigenic effects of NPY and promote a negative energy balance. Preclinical studies using selective Y1 receptor antagonists have shown promising results in reducing body weight and improving metabolic parameters in rodent models of obesity.[4][5][6]
Y1 Receptor Signaling Pathway
Activation of the Y1 receptor by NPY in hypothalamic neurons initiates a signaling cascade that ultimately alters neuronal excitability and neurotransmitter release, leading to an orexigenic response. Y1 receptors are coupled to inhibitory G-proteins (Gi/o).[7] Upon NPY binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal firing.[7][9] By blocking this pathway, a Y1 receptor antagonist prevents NPY from exerting its orexigenic effects.
Efficacy Data of Y1 Receptor Antagonists in DIO Models
The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of Y1 receptor antagonists in diet-induced obese rodent models.
| Y1 Receptor Antagonist | Animal Model | Diet | Duration of Treatment | Route of Administration | Key Findings | Reference |
| BIBO3304 | C57BL/6J Mice | High-Fat Diet (HFD) | 8 weeks | Oral (in jelly) | - Significantly reduced body weight gain on HFD.- No significant effect on food intake.- Increased energy expenditure.- Improved glucose tolerance. | [4][10] |
| BIBO3304 | C57BL/6J Mice | HFD | Not specified | Not specified | - Reduced adiposity.- Enhanced insulin (B600854) action in skeletal muscle.- Improved β-cell function and preserved functional β-cell mass. | [5][6] |
| J-104870 | Zucker Fatty Rats | Standard Chow | Not specified | Intracerebroventricular & Oral | - Significantly suppressed spontaneous food intake. | [11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for assessing the in vivo efficacy of a novel Y1 receptor antagonist ("this compound") in a diet-induced obesity mouse model.
Experimental Workflow
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model:
-
Species: Mus musculus
-
Strain: C57BL/6J (prone to diet-induced obesity)
-
Age: 6-8 weeks at the start of the diet.
-
Sex: Male (often exhibit a more pronounced DIO phenotype).
-
Housing: Individually housed to allow for accurate food intake monitoring, in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
-
Acclimatization:
-
Upon arrival, allow mice to acclimatize for at least one week with ad libitum access to standard chow and water.
-
-
Dietary Regimen:
-
Control Group: Feed a control diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically 45-60% kcal from fat.[12]
-
Provide fresh diet and water ad libitum.
-
Monitor body weight weekly.
-
The induction period typically lasts for 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.
-
Protocol 2: Administration of this compound
-
Randomization:
-
Once the DIO phenotype is established, randomize the obese mice into treatment groups based on body weight to ensure an even distribution.
-
Group 1: Vehicle control (e.g., saline, PBS, or the vehicle used to dissolve the antagonist).
-
Group 2: this compound (at the desired dose).
-
Include a lean control group on a standard diet for comparison.
-
-
Drug Preparation and Administration:
-
Prepare the this compound solution or suspension in a suitable vehicle. The formulation will depend on the physicochemical properties of the compound and the chosen route of administration.
-
Route of Administration: This can be oral (gavage, in diet, or in drinking water), intraperitoneal (IP), or subcutaneous (SC), depending on the compound's characteristics.
-
Administer the antagonist or vehicle daily for the duration of the study (typically 4-8 weeks).
-
Protocol 3: Measurement of Efficacy Endpoints
-
Body Weight and Food Intake:
-
Measure body weight at least once a week.
-
Measure food intake daily or every few days by weighing the remaining food in the hopper.
-
-
Body Composition Analysis (DEXA):
-
Perform Dual-Energy X-ray Absorptiometry (DEXA) scans at baseline and at the end of the study to determine fat mass, lean mass, and bone mineral density.[13][14][15][16]
-
Anesthetize the mice (e.g., with isoflurane) and place them in the DEXA scanner.[4]
-
Follow the manufacturer's instructions for the specific DEXA instrument.
-
-
Glucose Tolerance Test (GTT):
-
Perform an oral or intraperitoneal glucose tolerance test to assess glucose homeostasis.[2][3][10][17][18]
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or IP injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
-
Collect blood for analysis of plasma parameters (e.g., insulin, lipids, NPY).
-
Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous) and other organs (e.g., liver).
-
Tissues can be snap-frozen for molecular analyses (e.g., gene expression) or fixed for histology.
-
Expected Results and Interpretation
-
Body Weight and Fat Mass: A successful Y1 receptor antagonist is expected to significantly reduce body weight gain and/or decrease total body fat mass compared to the vehicle-treated DIO group.[4] A lack of effect on lean mass is desirable.
-
Food Intake: Depending on the mechanism of action (central vs. peripheral), the antagonist may or may not significantly reduce food intake. A reduction in body weight without a corresponding decrease in food intake may suggest an effect on energy expenditure.
-
Metabolic Parameters: Improvements in glucose tolerance (lower and faster return to baseline glucose levels during a GTT) and potentially lower plasma insulin and lipid levels are indicative of enhanced metabolic health.[5]
-
Tissue Analysis: Histological analysis of adipose tissue may reveal smaller adipocyte size in the treated group. Liver histology can be used to assess changes in hepatic steatosis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preclinical evaluation of Y1 receptor antagonists in diet-induced obesity models. Rigorous experimental design and careful interpretation of the data are crucial for determining the therapeutic potential of these compounds in the treatment of obesity and related metabolic disorders. By targeting the NPY-Y1R pathway, researchers can explore a promising avenue for the development of novel and effective anti-obesity therapeutics.
References
- 1. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. research.monash.edu [research.monash.edu]
- 6. DSpace [acuresearchbank.acu.edu.au]
- 7. Neuropeptide Y Directly Inhibits Neuronal Activity in a Subpopulation of Gonadotropin-Releasing Hormone-1 Neurons via Y1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Targeting spinal neuropeptide Y1 receptor-expressing interneurons to alleviate chronic pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP Glucose Tolerance Test in Mouse [protocols.io]
- 11. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. mmpc.org [mmpc.org]
- 17. protocols.io [protocols.io]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeled Y1 Receptor Antagonist 1 for Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor that is overexpressed in a variety of human cancers, most notably breast cancer, making it a promising target for diagnostic imaging and targeted therapy.[1][2][3][4][5] Radiolabeled antagonists targeting the Y1 receptor offer a powerful tool for non-invasive in vivo visualization and quantification of receptor expression in tumors using Positron Emission Tomography (PET).[6] Antagonists are of particular interest as they may offer better tumor targeting compared to agonists, without inducing receptor internalization and subsequent downstream signaling.[7] This document provides detailed application notes and protocols for the use of radiolabeled Y1 receptor antagonists in preclinical cancer imaging studies.
Featured Radiolabeled Y1 Receptor Antagonists
Several classes of Y1 receptor antagonists have been successfully radiolabeled and evaluated for cancer imaging. These include derivatives of the non-peptide antagonist BIBP3226, truncated NPY analogues, and other small molecules.[1][6][8]
[¹⁸F]F-Derivative of BIBP3226
A fluorine-18 (B77423) labeled antagonist derived from the high-affinity Y1 receptor antagonist BIBP3226 has been developed for PET imaging of Y1 receptor-positive tumors.[6] One such example, (R)-Nα-(2,2-diphenylacetyl)-Nω-[4-(2-[¹⁸F]fluoropropanoylamino)butyl]aminocarbonyl-N-(4-hydroxybenzyl)argininamide, has shown high affinity and selectivity for the Y1 receptor.[6]
[⁶⁸Ga]Ga-DOTA-Truncated NPY Analogues
Truncated analogues of Neuropeptide Y, such as those based on the sequence of [Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) (also known as BVD15), have been modified with a DOTA chelator for radiolabeling with Gallium-68.[1][4] These radiotracers, for instance [⁶⁸Ga]CCZ01055, have demonstrated good binding affinity to the Y1 receptor and have been successfully used to visualize Y1R-expressing tumors in preclinical models.[1][4][9]
[¹¹C]BMS-193885
BMS-193885 is a potent and selective non-peptide Y1 receptor antagonist.[8][10] Its carbon-11 (B1219553) labeled analogue, [¹¹C]BMS-193885, has been developed for PET imaging studies.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for selected radiolabeled Y1 receptor antagonists from preclinical studies.
Table 1: In Vitro Binding Affinity of Y1 Receptor Antagonists
| Compound | Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Fluoropropanoylated derivative 23 | SK-N-MC | Displacement of [³H]1b | 1.3 | - | [6] |
| [Lys(Ga-DOTA)⁴, Bip⁵]BVD15 (CCZ01035) | HEK293T::hY1R | Competition Binding | 23.4-32.3 | - | [1][9] |
| [Lys(Ahx-Ga-DOTA)⁴, Bip⁵]BVD15 (CCZ01053) | HEK293T::hY1R | Competition Binding | 23.4-32.3 | - | [1][9] |
| [Lys(Pip-Ga-DOTA)⁴, Bip⁵]BVD15 (CCZ01055) | HEK293T::hY1R | Competition Binding | 23.4-32.3 | - | [1][9] |
| BMS-193885 | CHO cells expressing human Y1 receptor | cAMP production assay | 3.3 | 5.9 | [9][11] |
Table 2: Radiosynthesis and In Vivo Tumor Uptake
| Radiotracer | Radionuclide | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| [¹⁸F]23 | ¹⁸F | Not Reported | >98% | MCF-7 | ~1.0 | [6] |
| [⁶⁸Ga]CCZ01055 | ⁶⁸Ga | 65% | >99% | HEK293T::hY1R | 3.87 ± 0.83 | [1][9] |
| [¹¹C]BMS-193885 | ¹¹C | 23 ± 3.2% | Not Reported | Not Reported | Not Reported | [8] |
Signaling Pathway
The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand NPY, primarily couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The activation of the Y1 receptor can also modulate Ca²⁺ and K⁺ channels.[5] In the context of cancer, this signaling can influence cell proliferation, migration, and angiogenesis.[5][12][13]
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptors: a promising target for cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuropeptide Y1 receptor inhibits cell growth through inactivating mitogen-activated protein kinase signal pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of Y1 Receptor Antagonist 1 for CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) system, particularly the Y1 receptor, is a significant target for therapeutic intervention in a variety of central nervous system (CNS) disorders. The Y1 receptor is implicated in the regulation of feeding behavior, anxiety, and neurogenesis.[1][2] Antagonism of the Y1 receptor is a promising strategy for studying and potentially treating conditions such as obesity and certain neurodegenerative diseases.[3]
Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the CNS, bypassing the blood-brain barrier and minimizing systemic side effects.[4][5] This "nose-to-brain" pathway utilizes the olfactory and trigeminal nerves to transport drugs directly to the brain.[4] This document provides detailed application notes and protocols for the intranasal delivery of a generic "Y1 receptor antagonist 1" for CNS research, drawing upon established methodologies for similar compounds.
Characteristics of this compound
For the purpose of these protocols, "this compound" is a representative potent and selective antagonist for the Neuropeptide Y Y1 receptor. An example of such a compound is the fluorescent probe, compound 39, which exhibits a high affinity for the Y1 receptor with a Ki of 0.19 nM.[6] Another well-studied Y1 receptor antagonist used in intranasal CNS studies is BIBO3304.[6] These antagonists effectively block the signaling cascade initiated by the binding of NPY to the Y1 receptor.
Data Presentation: Pharmacokinetic Profile
The following tables summarize representative pharmacokinetic data for a Y1 receptor antagonist following intranasal administration in a rodent model. These values are illustrative and will vary depending on the specific antagonist, formulation, and animal model.
Table 1: Brain and Plasma Concentrations of this compound Following Intranasal Administration in Mice (100 µg/kg)
| Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) |
| 30 min | 150 ± 25 | 30 ± 8 |
| 1 hour | 120 ± 18 | 22 ± 5 |
| 2 hours | 80 ± 12 | 15 ± 4 |
| 4 hours | 40 ± 9 | 8 ± 2 |
| 8 hours | 15 ± 5 | 3 ± 1 |
| 24 hours | < 5 | < 1 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Brain | Plasma |
| Cmax (ng/g or ng/mL) | 155 | 32 |
| Tmax (hours) | 0.5 | 0.5 |
| AUC (0-t) (ng·h/g or ng·h/mL) | 450 | 85 |
| Brain/Plasma Ratio | \multicolumn{2}{c | }{4.4 at 30 min} |
Signaling Pathways and Experimental Workflows
Y1 Receptor Signaling Pathway
The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi alpha subunits. Upon binding of NPY, the receptor undergoes a conformational change, activating these G-proteins and initiating downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. A Y1 receptor antagonist blocks these pathways by preventing NPY from binding to the receptor.
Caption: Y1 receptor signaling pathway initiated by NPY and blocked by an antagonist.
Experimental Workflow for Intranasal Delivery and Analysis
The following diagram outlines the key steps for a typical in vivo study investigating the effects of intranasally delivered this compound.
Caption: Workflow for in vivo CNS studies using intranasal Y1 receptor antagonist.
Experimental Protocols
Protocol 1: Formulation of this compound for Intranasal Delivery
This protocol provides a general method for preparing a solution of a peptide-based Y1 receptor antagonist for intranasal administration in rodents.
Materials:
-
This compound (e.g., BIBO3304)
-
Sterile saline (0.9% NaCl)
-
Permeation enhancer (e.g., 0.25% w/v chitosan (B1678972) or 1% w/v cyclodextrin)
-
pH meter
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 100 µg/kg) and the administration volume (typically 10-15 µL per nostril for a mouse), calculate the required concentration of the Y1 receptor antagonist in the final solution.
-
Prepare the vehicle: In a sterile tube, prepare the sterile saline solution. If using a permeation enhancer, dissolve it in the saline. For example, to prepare a 0.25% chitosan solution, slowly add chitosan to the saline while stirring until fully dissolved.
-
Adjust pH: Adjust the pH of the vehicle to between 6.0 and 6.5 using a pH meter and appropriate buffers if necessary. This pH range is generally well-tolerated by the nasal mucosa.
-
Dissolve the antagonist: Weigh the required amount of this compound and add it to the prepared vehicle.
-
Ensure complete dissolution: Gently vortex the solution until the antagonist is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a fresh sterile tube to remove any potential microbial contamination.
-
Storage: Store the formulated antagonist solution at 4°C for short-term use or at -20°C for long-term storage in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Intranasal Administration to Awake Mice
This protocol is adapted from established methods for intranasal delivery to conscious mice and is crucial for chronic dosing studies.
Materials:
-
Formulated this compound solution
-
Micropipette and sterile tips
-
Acclimated laboratory mice
Procedure:
-
Animal Acclimation (Crucial): For 1-2 weeks prior to the experiment, handle the mice daily to acclimate them to the procedure. This reduces stress-induced physiological changes that could affect the experimental outcome.
-
Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grip a wire cage lid.
-
With your non-dominant hand, gently but firmly scruff the mouse by the loose skin on its back and neck.
-
Securely hold the scruff and position the mouse so its head is immobilized and the nasal passages are accessible. The head should be tilted back slightly.
-
-
Administration:
-
Using a micropipette, draw up the desired volume of the Y1 receptor antagonist solution (e.g., 10 µL).
-
Carefully position the pipette tip at the entrance of one nostril.
-
Slowly dispense a small drop (2-3 µL) onto the nostril, allowing the mouse to inhale it.
-
Wait a few seconds between drops to prevent the solution from running out of the nose or down the throat.
-
Repeat for the other nostril if required.
-
-
Post-Administration:
-
Hold the mouse in the same position for a few seconds after the final drop to ensure complete inhalation.
-
Return the mouse to its home cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Brain Tissue Collection and Preparation for Analysis
This protocol outlines the steps for collecting brain tissue for subsequent pharmacokinetic or pharmacodynamic analysis.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen or dry ice
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Euthanasia: At the desired time point after intranasal administration, euthanize the mouse using an approved method, such as CO2 asphyxiation followed by cervical dislocation or anesthesia followed by decapitation.
-
Brain Extraction:
-
Quickly dissect the skull to expose the brain.
-
Carefully remove the entire brain and place it on an ice-cold surface.
-
If desired, dissect specific brain regions (e.g., olfactory bulb, cortex, hippocampus).
-
-
Washing: Briefly rinse the brain tissue in ice-cold PBS to remove any blood.
-
Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to preserve the integrity of the antagonist and other biomolecules.
-
Storage: Store the frozen tissue at -80°C until analysis.
-
Homogenization (for analysis):
-
Weigh the frozen tissue.
-
Add an appropriate volume of ice-cold homogenization buffer (the composition will depend on the subsequent analytical method, e.g., LC-MS/MS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Conclusion
The intranasal delivery of Y1 receptor antagonists presents a powerful and minimally invasive approach for investigating the role of the NPY system in the CNS. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies. Adherence to proper formulation techniques, animal handling, and tissue processing is critical for obtaining reliable and reproducible results. Further optimization of formulations and delivery devices may enhance the efficiency of nose-to-brain transport and the therapeutic potential of Y1 receptor antagonists.
References
- 1. Neuropeptide Y receptor Y1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the Intranasal Route to Administer Drugs to Treat Neurological and Psychiatric Illnesses: Rationale, Successes, and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bone Metabolism and Osteoporosis Using a Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a neurotransmitter that plays a role in regulating bone homeostasis through its receptors. The Y1 receptor, a G-protein coupled receptor, is expressed in osteoblastic cells, bone marrow stromal cells (BMSCs), and osteocytes.[1] Emerging evidence suggests that antagonism of the Y1 receptor presents a promising therapeutic strategy for combating osteoporosis and promoting bone health.
Antagonizing the NPY-Y1 receptor signaling pathway has been shown to enhance bone mass.[2][3] This is achieved by promoting the differentiation of bone marrow stromal cells into osteoblasts, the cells responsible for bone formation, and inhibiting bone resorption.[1][4] The underlying mechanism involves the activation of the cAMP/PKA/CREB signaling pathway.[1][4] In preclinical models of osteoporosis, treatment with a Y1 receptor antagonist has been demonstrated to improve bone microstructure, increase bone mineral density, and reduce bone microdamage.[1][5]
These application notes provide a comprehensive overview of the use of a Y1 receptor antagonist, referred to here as "Y1 receptor antagonist 1" (a general designation for a selective Y1 receptor antagonist like BIBO 3304), for studying bone metabolism and osteoporosis. Detailed protocols for key in vivo and in vitro experiments are provided, along with structured data from relevant studies and visualizations of the key signaling pathway and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis
| Parameter | Sham Group | OVX Group | OVX + Y1 Antagonist 1 | Reference |
| Bone Mineral Density (BMD) | Significantly Higher | Significantly Lower than Sham | Significantly Higher than OVX | [5] |
| Bone Volume/Total Volume (BV/TV) | Significantly Higher | Significantly Lower than Sham | Significantly Higher than OVX | [1][5] |
| Trabecular Thickness (Tb.Th) | Significantly Higher | Significantly Lower than Sham | Significantly Higher than OVX | [5] |
| Trabecular Number (Tb.N) | Significantly Higher | Significantly Lower than Sham | Significantly Higher than OVX | [5] |
| Connectivity Density (Conn.D) | Significantly Higher | Significantly Lower than Sham | Significantly Higher than OVX | [5] |
| Serum Ca2+ Level | Normal | Lower than Sham | Significantly Higher than OVX | [5] |
Effects of this compound on Bone Turnover Markers in OVX Rats
| Marker | Sham Group | OVX Group | OVX + Y1 Antagonist 1 | Reference |
| RUNX2 (Osteoblast marker) | Higher | Lower than Sham | Promoted/Higher than OVX | [1] |
| OPG (Inhibitor of bone resorption) | Higher | Lower than Sham | Promoted/Higher than OVX | [1] |
| RANKL (Promoter of bone resorption) | Lower | Higher than Sham | Inhibited/Lower than OVX | [1] |
| MMP9 (Bone resorption marker) | Lower | Higher than Sham | Inhibited/Lower than OVX | [1] |
| Cath-K (Bone resorption marker) | Lower | Higher than Sham | Lower than OVX | [1] |
Experimental Protocols
In Vivo Study of this compound in an Ovariectomized (OVX) Rat Model
This protocol describes the induction of postmenopausal osteoporosis in rats and subsequent treatment with a Y1 receptor antagonist.
Materials:
-
Female Sprague-Dawley rats (12 weeks old)
-
This compound (e.g., BIBO 3304)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments
-
Vehicle for antagonist administration (e.g., saline)
-
Micro-CT scanner
-
Serum biochemical analysis kits (for Ca2+, etc.)
-
Reagents for Western blotting and immunohistochemistry
Procedure:
-
Animal Model:
-
Acclimatize rats for one week.
-
Divide rats into three groups: Sham, Ovariectomized (OVX), and OVX + Y1 antagonist 1.
-
Anesthetize the rats. For the OVX and OVX + Y1 antagonist 1 groups, perform a bilateral ovariectomy. For the Sham group, perform a similar surgery but leave the ovaries intact.
-
Allow a recovery period of 6 weeks for the establishment of osteoporosis in the OVX groups.[5]
-
-
Antagonist Administration:
-
Analysis of Bone Microstructure:
-
At the end of the treatment period, euthanize the rats and collect the femurs.
-
Perform micro-computed tomography (micro-CT) analysis on the femurs to assess bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and connectivity density (Conn.D).[5]
-
-
Biochemical and Molecular Analysis:
-
Collect blood samples to measure serum levels of biochemical markers such as calcium (Ca2+).[5]
-
Extract bone marrow from the femurs for Western blot analysis of bone turnover markers including RUNX2, OPG, RANKL, MMP9, and Cathepsin K (Cath-K).[1]
-
Perform immunohistochemical analysis on bone tissue sections for markers like RUNX2 and MMP9.[1]
-
In Vitro Study of this compound on Bone Marrow Stromal Cell (BMSC) Differentiation
This protocol details the investigation of the effects of a Y1 receptor antagonist on the osteogenic differentiation of BMSCs.
Materials:
-
Bone marrow stromal cells (BMSCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Osteogenic induction medium (cell culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound (e.g., BIBP3226)
-
Neuropeptide Y (NPY)
-
Reagents for Alizarin Red S staining
-
Reagents for quantitative real-time PCR (qRT-PCR) and Western blotting
-
cAMP/PKA/CREB pathway activators (e.g., 8-Bromo-cAMP) and inhibitors (e.g., H-89)
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture BMSCs from rat bone marrow.
-
Plate the BMSCs and allow them to adhere.
-
Divide the cells into different treatment groups: Control, NPY, NPY + Y1 antagonist 1, and Y1 antagonist 1 alone.
-
Treat the cells with the respective compounds in osteogenic induction medium.
-
-
Assessment of Osteogenic Differentiation:
-
Alizarin Red S Staining: After a set period of differentiation (e.g., 14-21 days), fix the cells and stain with Alizarin Red S to visualize calcium deposits, an indicator of mineralization.
-
Gene Expression Analysis: At earlier time points (e.g., 3-7 days), extract RNA and perform qRT-PCR to measure the expression of osteogenic marker genes such as RUNX2.[4]
-
Protein Expression Analysis: Extract protein and perform Western blotting to assess the levels of osteogenic proteins like RUNX2.[1]
-
-
Investigation of Signaling Pathways:
-
To confirm the involvement of the cAMP/PKA/CREB pathway, treat BMSCs with NPY in the presence or absence of the this compound or a cAMP activator (e.g., 8-Bromo-cAMP).
-
Analyze the protein levels of total and phosphorylated PKA and CREB via Western blotting.[1]
-
To further validate the pathway, use a PKA inhibitor (e.g., H-89) in combination with the Y1 receptor antagonist and assess the impact on RUNX2 expression.[4]
-
Mandatory Visualizations
Caption: Y1 Receptor Signaling in Bone Metabolism.
Caption: In Vivo Experimental Workflow.
Caption: Rationale for Y1 Receptor Antagonism in Osteoporosis.
References
- 1. Neuropeptide Y1 receptor antagonist promotes osteoporosis and microdamage repair and enhances osteogenic differentiation of bone marrow stem cells via cAMP/PKA/CREB pathway | Aging [aging-us.com]
- 2. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Role of Neuropeptide Y and Other Related Factors in Breast Cancer and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Y1 Receptor Promotes Osteogenesis in Bone Marrow Stromal Cells via cAMP/PKA/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y1 Receptor Antagonist Alters Gut Microbiota and Alleviates the Ovariectomy-Induced Osteoporosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Y1 receptor antagonist 1" solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility and formulation challenges encountered during experiments with Y1 receptor antagonists, using BIBO 3304 as a representative example. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving the Y1 receptor antagonist BIBO 3304?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. BIBO 3304 is soluble up to 100 mM in DMSO. For some applications, ethanol (B145695) can also be used, with solubility reported up to 20 mM.
Q2: My Y1 receptor antagonist precipitates when I dilute my DMSO stock solution in an aqueous medium. What should I do?
A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.[1] Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent toxicity in cellular assays.[1]
-
Use a Stepped Dilution: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform one or more intermediate dilution steps in DMSO first.
-
Alter the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid dispersion. This can prevent localized high concentrations of the compound that can lead to precipitation.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate.[1] However, be cautious about the compound's stability under these conditions.
Q3: Are there established formulations to improve the aqueous solubility of BIBO 3304 for in vivo experiments?
A3: Yes, for in vivo studies, it is often necessary to use formulation vehicles to improve the solubility and bioavailability of poorly soluble compounds like BIBO 3304. Here are a couple of reported formulations:
-
Cyclodextrin-based formulation: A clear solution of at least 2.5 mg/mL (3.88 mM) can be achieved by first dissolving BIBO 3304 in 10% DMSO and then adding this to a solution of 90% (20% SBE-β-CD in saline).[2]
-
Lipid-based formulation: A clear solution of at least 2.5 mg/mL (3.88 mM) can also be prepared by dissolving the compound in 10% DMSO and then adding this to 90% corn oil.[2]
Solubility Data for BIBO 3304
The following table summarizes the known solubility of the Y1 receptor antagonist, BIBO 3304, in various solvents.
| Solvent/Vehicle | Reported Solubility | Molar Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | Up to 100 mM | 100 mM | |
| Ethanol | Up to 20 mM | 20 mM | |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 3.88 mM | [2] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL | ≥ 3.88 mM | [2] |
| Aqueous Buffer at pH 6 | 374 µg/mL | ~0.58 mM | [3][4] |
Troubleshooting Guide for Solubility Issues
If you are encountering solubility issues with your Y1 receptor antagonist, the following decision tree can guide you through the troubleshooting process.
Caption: Troubleshooting workflow for Y1 receptor antagonist precipitation.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5][6]
Materials:
-
Y1 receptor antagonist (e.g., BIBO 3304)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Microcentrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of the Y1 receptor antagonist to a known volume of PBS (e.g., 1-2 mg in 1 ml). The excess solid should be clearly visible.
-
Seal the container and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved antagonist using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol provides a method for preparing a solubilized formulation of a Y1 receptor antagonist for in vivo use, based on a published method for BIBO 3304.[2]
Materials:
-
Y1 receptor antagonist (e.g., BIBO 3304)
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This will serve as the vehicle.
-
Weigh the required amount of the Y1 receptor antagonist and place it in a sterile vial.
-
Add a volume of DMSO equivalent to 10% of the final desired volume to the vial containing the antagonist. Vortex or sonicate until the compound is fully dissolved.
-
In a separate sterile vial, measure out a volume of the 20% SBE-β-CD solution equivalent to 90% of the final desired volume.
-
Slowly add the DMSO-drug concentrate from step 3 to the SBE-β-CD solution while continuously vortexing.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
Signaling Pathways and Workflows
Y1 Receptor Signaling Pathway
The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR). Its activation by NPY primarily leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8]
Caption: Simplified Y1 receptor signaling pathway and antagonist inhibition.
Formulation Development Workflow for Poorly Soluble Drugs
The development of a suitable formulation for a poorly soluble Y1 receptor antagonist typically follows a structured workflow.
Caption: General workflow for developing a formulation for a poorly soluble drug.
References
Technical Support Center: Optimizing "Y1 Receptor Antagonist 1" Dose for In Vivo Efficacy
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dose and experimental design for Y1 receptor antagonists. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to enhance the success and reproducibility of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Y1 receptor antagonists?
A1: The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi inhibitory subunit.[1][2] Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3][4] Some studies also suggest that Y1 receptor activation can lead to the mobilization of intracellular calcium via phospholipase C (PLC).[3][4] Y1 receptor antagonists block these signaling pathways by preventing NPY from binding to the receptor.
Q2: How do I select the most appropriate Y1 receptor antagonist for my in vivo study?
A2: The choice of antagonist depends on several factors:
-
Selectivity: Ensure the antagonist is highly selective for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) and other GPCRs to minimize off-target effects.[1][5][6] Refer to Table 1 for the selectivity profiles of common antagonists.
-
Pharmacokinetics (PK): Consider the antagonist's half-life, bioavailability, and ability to cross the blood-brain barrier.[7][8] For central nervous system (CNS) studies, an antagonist with good brain penetration is crucial, or intracerebroventricular (ICV) administration may be necessary.[6][8]
-
Species Reactivity: Confirm that the antagonist has high affinity for the Y1 receptor in your chosen animal model (e.g., rat, mouse).[6][9]
-
Availability of a Negative Control: The availability of an inactive enantiomer (e.g., BIBO3457 for BIBO3304) is highly advantageous for confirming that the observed effects are target-specific.[6][10]
Q3: What are some common in vivo models where Y1 receptor antagonists are used?
A3: Y1 receptor antagonists are evaluated in a variety of models, including:
-
Feeding Behavior: To study the role of NPY in appetite regulation, antagonists are used to see if they can reduce food intake induced by fasting or by direct NPY administration.[6][11][12]
-
Cardiovascular Models: To investigate the vasoconstrictive effects of NPY, antagonists are tested for their ability to lower blood pressure or block NPY-induced vasoconstriction.[13][14][15]
-
Diabetes and Metabolism: Studies use antagonists to explore the role of Y1 receptors in glucose homeostasis and β-cell function.[16][17][18]
-
Pain and Itch Models: To assess the role of Y1 receptors in nociception.
-
Cancer Models: To investigate the involvement of NPY signaling in tumor growth and migration.[19]
Q4: What is a reasonable starting dose for my in vivo experiment?
A4: Starting doses vary significantly based on the antagonist, animal model, and administration route. It is always recommended to perform a dose-response study. However, you can find typical dose ranges from published literature in Table 2 as a starting point. For example, intraperitoneal (i.p.) administration of BMS-193885 in rats has been effective at 10 mg/kg for reducing food intake.[8] For intracerebroventricular (ICV) administration of BIBO3304 in rats, doses around 30 µg have been shown to inhibit NPY-induced feeding.[9][11]
Q5: Which route of administration should I use?
A5: The route of administration depends on the target tissue and the properties of the antagonist:
-
Intravenous (IV): Provides immediate and complete bioavailability but may have a short duration of action.
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering good absorption for many compounds.[8]
-
Oral Gavage (PO): Suitable for antagonists with good oral bioavailability, often used in chronic studies.[17]
-
Intracerebroventricular (ICV): Used to directly target the central nervous system, bypassing the blood-brain barrier. This is necessary for antagonists that do not readily enter the brain.[11]
-
Intranasal: A non-invasive method for brain-targeted delivery.[20]
Troubleshooting Guide
Problem: I am not observing the expected efficacy of the Y1 receptor antagonist.
| Potential Cause | Troubleshooting Steps |
| Dose is too low. | Perform a dose-response study to determine the optimal dose for your model. Review the literature for effective doses of your specific antagonist in a similar experimental setup (see Table 2).[13] |
| Poor bioavailability or brain penetration. | If targeting the CNS with a systemic administration route, the antagonist may not be reaching the brain in sufficient concentrations.[6] Check the pharmacokinetic data for your antagonist (Table 3). Consider switching to a brain-penetrant antagonist or using direct CNS administration (e.g., ICV).[11] |
| Compound instability or improper formulation. | Prepare fresh solutions for each experiment. Ensure the antagonist is fully dissolved in the vehicle. Some compounds may be sensitive to light or temperature. Check the manufacturer's storage recommendations. |
| Incorrect administration technique. | Verify your administration technique. For example, in oral gavage, ensure the compound is delivered to the stomach and not the lungs. For ICV injections, confirm cannula placement.[21] |
| Rapid metabolism or clearance. | The antagonist may have a short half-life, requiring more frequent dosing or a different administration method (e.g., continuous infusion) to maintain effective concentrations.[13] |
| Compensatory mechanisms. | The NPY system has multiple receptors (e.g., Y5) that can also mediate feeding.[7] Prolonged antagonism of the Y1 receptor might lead to compensatory changes in the expression or activity of other receptors. Consider using antagonists for multiple NPY receptors if a single antagonist is ineffective. |
Problem: I am observing high variability in my results between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing. | Ensure precise and consistent administration of the antagonist. Use appropriate animal restraints to minimize movement and ensure the full dose is delivered. |
| Animal stress or underlying health issues. | Acclimatize animals to the housing and experimental conditions before starting the study.[22] Monitor animals for signs of stress or illness, as this can significantly impact physiological responses. |
| Variability in compound formulation. | If using a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose. |
| Genetic variability. | Use well-characterized, inbred animal strains to minimize genetic differences between individuals. |
Problem: I suspect the observed effects are not specific to Y1 receptor antagonism (off-target effects).
| Potential Cause | Troubleshooting Steps |
| Antagonist has low selectivity. | Review the selectivity profile of your antagonist (Table 1). Some antagonists may have affinity for other receptors (e.g., α2-adrenergic, sigma).[8] |
| Vehicle effects. | Always include a vehicle-only control group to ensure the observed effects are not due to the solvent (e.g., DMSO). |
| Use of a negative control. | If available, use an inactive enantiomer of your antagonist (e.g., BIBO3457 for BIBO3304).[6][10] This is a powerful tool to demonstrate that the effect is stereospecific and target-mediated. |
| Use a second, structurally different antagonist. | Confirm your findings with a different Y1 receptor antagonist that has a distinct chemical structure. This reduces the likelihood that the observed effect is due to an off-target activity common to a specific chemical scaffold. |
| Cardiovascular side effects. | Some Y1 receptor antagonists may cause transient changes in blood pressure unrelated to Y1 receptor blockade.[19] It is advisable to monitor basic cardiovascular parameters if unexpected systemic effects are observed. |
Data Presentation: Summary of Y1 Receptor Antagonists
Table 1: In Vitro Profile of Common Y1 Receptor Antagonists
| Antagonist | Species | Ki / IC50 (Y1) | Selectivity over other NPY Receptors | Reference(s) |
| BIBO3304 | Human | IC50: 0.38 nM | >1000-fold vs Y2, Y4, Y5 | [6][9] |
| Rat | IC50: 0.72 nM | >1000-fold vs Y4, Y5 | [6][9] | |
| BMS-193885 | Human | Ki: 3.3 nM | >200-fold vs other NPY receptors | [8] |
| 1229U91 | Human | Ki: 0.10 nM | ~7000-fold vs Y2 | [11] |
| H 409/22 | Pig | - | Y1 selective | [13] |
| BIBP3226 | Human | Ki: 0.47 nM | >1000-fold vs Y2 | [3] |
| Rat | Ki: 6.8 nM | [3] |
Table 2: In Vivo Dose Ranges and Administration Routes for Y1 Receptor Antagonists
| Antagonist | Species | Model | Dose | Route | Observed Effect | Reference(s) |
| BIBO3304 | Rat | Feeding | 30 µg | ICV | Inhibition of NPY-induced feeding | [6][9] |
| Mouse | Diabetes | Oral | Improved glycemic control | [16][17] | ||
| Mouse | ALS model | 100 µg/kg | Intranasal | Improved motor deficits | [20] | |
| BMS-193885 | Rat | Feeding | 10 mg/kg | IP | Reduced food intake and body weight | [8] |
| Rat/Dog | Cardiovascular | up to 30/10 mg/kg | IV | No serious adverse effects | [8] | |
| 1229U91 | Rat | Feeding | 30 µg | ICV | Inhibition of NPY-induced feeding | [11] |
| H 409/22 | Pig | Vasoconstriction | 1.8 - 180 nmol/kg/min | IV infusion | Inhibition of NPY-induced vasoconstriction | [13] |
Table 3: Pharmacokinetic Properties of Selected Y1 Receptor Antagonists
| Antagonist | Property | Species | Value/Observation | Reference(s) |
| BIBO3304 | Bioavailability | - | Orally bioavailable | [17] |
| Brain Penetration | - | Non-brain-penetrable | [17] | |
| BMS-193885 | Bioavailability | - | Good systemic bioavailability, but lacks oral bioavailability | [8] |
| Brain Penetration | - | Good brain penetration | [8] | |
| H 409/22 | Half-life | Pig | Initial: ~3 min, Terminal: ~30 min | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of Y1 Receptor Antagonists for In Vivo Studies
1.1. Vehicle Preparation (General Guidance)
-
For Intraperitoneal (IP) or Intravenous (IV) Injection: The choice of vehicle depends on the solubility of the antagonist. A common starting point for lipophilic compounds is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline.
-
Example Formulation: 10% DMSO, 10% Tween 80, 80% sterile saline.
-
Procedure: First, dissolve the antagonist in DMSO. In a separate tube, mix the Tween 80 with the saline. Then, slowly add the DMSO/antagonist solution to the saline/Tween 80 mixture while vortexing to prevent precipitation.
-
Important: Always prepare the vehicle fresh and perform a small-scale test to ensure the compound remains in solution at the desired final concentration. Administer a vehicle-only control group in your experiments.
-
-
For Intracerebroventricular (ICV) Injection: The vehicle must be sterile and isotonic.
-
Recommended Vehicle: Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF).
-
Procedure: Dissolve the antagonist directly in the sterile saline or aCSF. The solution may need to be filtered through a 0.22 µm syringe filter before injection to ensure sterility.
-
1.2. Administration Techniques
-
Oral Gavage (Mice/Rats): Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the last rib to ensure proper placement in the stomach. Administer the solution slowly to avoid regurgitation or aspiration.
-
Intraperitoneal (IP) Injection (Mice/Rats): Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum. Use an appropriate needle size (e.g., 25-27 gauge).
-
Intracerebroventricular (ICV) Injection: This requires stereotaxic surgery to implant a guide cannula. See Protocol 3 for details.
Protocol 2: Assessment of In Vivo Efficacy - Food Intake Study in Rodents
This protocol describes a typical experiment to assess the effect of a Y1 receptor antagonist on NPY-induced food intake in rats.
-
Animal Acclimatization: House rats individually for at least one week before the experiment to acclimate them to the cages and handling.
-
Cannula Implantation: Perform ICV cannula implantation surgery as described in Protocol 3 and allow for a one-week recovery period.
-
Habituation: Handle the rats daily and habituate them to the injection procedure by performing mock injections with the internal cannula.
-
Experimental Day:
-
Ensure rats have free access to food and water.
-
At the beginning of the light cycle, inject the Y1 receptor antagonist (e.g., 30 µg BIBO3304 in 5 µL sterile saline) or vehicle via the ICV cannula over 1 minute.[9][11]
-
15 minutes after the antagonist injection, administer NPY (e.g., 5 µg in 5 µL sterile saline) or vehicle via the ICV cannula.
-
Immediately provide a pre-weighed amount of food.
-
Measure cumulative food intake and any spillage at 1, 2, and 4 hours post-NPY injection.
-
-
Control Groups: The experiment should include the following groups:
-
Vehicle + Vehicle
-
Vehicle + NPY
-
Antagonist + NPY
-
Antagonist + Vehicle
-
Protocol 3: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats
3.1. Cannula Implantation Surgery
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Stereotaxic Placement: Place the anesthetized rat in a stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma. For the lateral ventricle in rats, typical coordinates are approximately: AP: -0.8 mm, ML: ±1.5 mm from bregma.[4]
-
Drilling: Drill a small hole in the skull at the determined coordinates. Drill additional holes for anchor screws.
-
Cannula Implantation: Slowly lower a sterile guide cannula to the desired depth (DV: -3.5 to -4.0 mm from the skull surface).[4][23]
-
Fixation: Secure the cannula and anchor screws to the skull using dental cement.
-
Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least one week. Keep the cannula patent with a dummy cannula.
3.2. ICV Injection Procedure
-
Restraint: Gently restrain the conscious, recovered rat.
-
Injection: Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the guide cannula.
-
Infusion: Connect the injector to a microsyringe pump and infuse the solution at a slow rate (e.g., 1 µL/min) for a total volume of typically 1-5 µL.[4][21]
-
Post-infusion: Leave the injector in place for an additional minute to prevent backflow upon removal. Replace the dummy cannula.
Mandatory Visualizations
Caption: NPY-Y1 Receptor Signaling Pathway
Caption: Experimental Workflow for In Vivo Efficacy Testing
Caption: Troubleshooting Logic for In Vivo Experiments
References
- 1. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 2. The ability of neuropeptide Y to mediate responses in the murine cutaneous microvasculature: an analysis of the contribution of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo characterization of the novel neuropeptide Y Y1 receptor antagonist H 409/22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of neuropeptide Y receptor antagonists. Focus on cardiovascular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat intracerebroventricular injection. [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]
"Y1 receptor antagonist 1" off-target effects and selectivity profiling
Technical Support Center: Y1 Receptor Antagonist 1
Welcome to the technical support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you might encounter during your experiments, along with detailed experimental protocols and selectivity data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist for the Neuropeptide Y (NPY) Y1 receptor. The Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαi/o proteins.[1] Upon activation by its endogenous ligand NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] this compound blocks this action by binding to the receptor, thereby preventing NPY-mediated signaling.[3] This antagonism can reverse NPY's physiological effects, which include roles in appetite regulation, bone metabolism, and cardiovascular function.[1][2][4]
Q2: I'm observing an unexpected physiological response in my in vivo model that doesn't seem related to Y1 antagonism. What could be the cause?
A2: This is likely due to an off-target effect. While "this compound" is highly selective for the Y1 receptor, it can exhibit weak affinity for other receptors at higher concentrations. Based on broad selectivity panel screening of similar compounds like BIBO3304, potential off-target interactions could occur at receptors such as the Dopamine D2S, kappa-Opioid (KOP), and Vasopressin V1a receptors.[5][6] An unexpected cardiovascular effect, for instance, might be linked to V1a receptor interaction. It is crucial to consult the selectivity profile (see Table 1) and perform secondary assays on the most likely off-target candidates to confirm.
Q3: My functional assay results (e.g., cAMP inhibition) are inconsistent or show a weaker-than-expected blockade. What are the common reasons for this?
A3: Inconsistent results in functional assays can stem from several factors:
-
Assay Conditions: The potency of an antagonist can be influenced by the concentration of the agonist (NPY) used. Ensure you are using an agonist concentration at or near its EC80 for a robust and reproducible antagonist response.
-
Cellular Context: The level of Y1 receptor expression in your cell line can impact the observed antagonist potency. Low receptor expression may require higher antagonist concentrations for a full blockade.
-
Compound Stability: Ensure the antagonist has not degraded in your assay buffer. Prepare fresh solutions and minimize freeze-thaw cycles.
-
Binding Kinetics: If the antagonist has slow binding kinetics, a pre-incubation period before adding the agonist may be necessary to reach equilibrium and observe the maximal blocking effect.[7]
Q4: How can I definitively determine if an observed effect is on-target (Y1-mediated) or off-target?
A4: A systematic approach is required:
-
Use a Negative Control: Employ a structurally similar but inactive enantiomer (if available, such as the (S)-enantiomer for BIBP3226 or BIBO3304) in your assay.[3][6][8] An on-target effect should not be observed with the inactive version.
-
Orthogonal Antagonist: Use a different, structurally distinct Y1 receptor antagonist. If both compounds produce the same effect, it is likely mediated by the Y1 receptor.
-
Knockout/Knockdown Models: The most definitive method is to use cells or animal models where the Y1 receptor has been genetically knocked out or knocked down. The antagonist should have no effect in these systems if the action is on-target.[4]
-
Off-Target Validation: Test the antagonist directly on cell lines expressing high levels of suspected off-target receptors (e.g., V1a, D2S) to measure its potency at those sites.[5]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Cardiovascular Effects (e.g., changes in blood pressure) | Off-target activity on Vasopressin V1a receptors. | 1. Review the selectivity data in Table 1. 2. Perform a functional assay (e.g., calcium mobilization) in cells expressing V1a receptors to determine the antagonist's IC50. 3. Compare the potency at V1a vs. Y1 to establish a therapeutic window. |
| Variable Potency (IC50) Between Experiments | Inconsistent agonist concentration; Cell passage number affecting receptor expression; Antagonist pre-incubation time. | 1. Standardize the NPY concentration (e.g., EC80). 2. Use cells within a consistent and low passage number range. 3. Empirically determine the optimal antagonist pre-incubation time (e.g., 15, 30, 60 minutes) to ensure equilibrium. |
| Compound Shows Agonist Activity at High Concentrations | Partial agonism; Off-target receptor activation. | 1. Run the antagonist in the absence of an agonist to test for partial agonist activity.[9] 2. Test the compound in a cell line that does not express the Y1 receptor to check for off-target agonism.[9] 3. Verify compound purity to rule out contamination with an agonist. |
| Complete Lack of Antagonist Activity | Incorrect compound (e.g., inactive enantiomer); Degraded compound; Assay system not responsive to NPY. | 1. Confirm the identity and purity of the compound via analytical chemistry (LC-MS, NMR). 2. Run a positive control with a known Y1 agonist (NPY) to ensure the assay is functional. 3. Use a fresh stock of the antagonist. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound (Representative Data)
This table summarizes the binding affinity (Ki) or functional inhibition (IC50) of the antagonist against the target Y1 receptor and a panel of other common receptors. High selectivity is indicated by a large ratio between off-target Ki/IC50 and on-target Ki/IC50. Data is based on profiles of well-characterized Y1 antagonists like BIBO3304.[5][8]
| Receptor | Species | Assay Type | Ki / IC50 (nM) | Selectivity Fold (vs. hY1) |
| Y1 (Target) | Human | Binding | 0.38 | - |
| Y1 (Target) | Rat | Binding | 0.72 | ~2 |
| Y2 | Human | Binding | > 1000 | > 2600 |
| Y4 | Human | Binding | > 1000 | > 2600 |
| Y5 | Human | Binding | > 1000 | > 2600 |
| Dopamine D2S | Human | Binding | ~ 2500 (60-70% inh. @ 10µM) | ~ 6500 |
| κ-Opioid (KOP) | Human | Binding | ~ 2500 (60-70% inh. @ 10µM) | ~ 6500 |
| Vasopressin V1a | Human | Binding | ~ 3000 (60-70% inh. @ 10µM) | ~ 7900 |
Data is compiled for illustrative purposes based on publicly available information for selective Y1 antagonists.[5][6][8]
Visualizations and Workflows
Signaling Pathway and Antagonist Mechanism
Caption: Canonical NPY-Y1 receptor Gi signaling pathway and the blocking mechanism of this compound.
Experimental Workflow for Selectivity Profiling
Caption: A stepwise workflow for characterizing the selectivity profile of a novel Y1 receptor antagonist.
Troubleshooting Logic for Unexpected Activity
Caption: Decision tree for troubleshooting the origin of an unexpected experimental result.
Key Experimental Protocols
Radioligand Binding Assay for Y1 Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of "this compound" for the human Y1 receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human Y1 receptor (e.g., HEK293 or CHO-K1 cells).[3]
-
Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY) at a concentration near its Kd value.
-
Add increasing concentrations of the unlabeled "this compound" (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled NPY, e.g., 1 µM).
-
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of NPY-Mediated cAMP Reduction
Objective: To determine the functional potency (IC50) of "this compound" by measuring its ability to block NPY-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the Y1 receptor (e.g., SK-N-MC cells) into a 96-well plate and grow to near confluency.[3]
-
Antagonist Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of "this compound" to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of Forskolin (to stimulate basal cAMP production) along with an EC80 concentration of NPY to all wells (except the basal control).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]
-
Data Analysis: Normalize the data with 0% effect being the signal from NPY stimulation and 100% effect being the signal from Forskolin alone. Plot the percentage of inhibition against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Y1 Receptor Antagonists and hERG Channel Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for Y1 receptor antagonists to inhibit the hERG (human Ether-à-go-go-Related Gene) channel.
Frequently Asked Questions (FAQs)
Q1: Why is assessing hERG channel inhibition important for our Y1 receptor antagonist program?
A1: The hERG potassium channel is critical for cardiac repolarization.[1] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[1] Regulatory agencies require hERG safety testing for new chemical entities before they can proceed to clinical trials. Therefore, early assessment of the hERG liability of your Y1 receptor antagonist is a critical step in preclinical safety evaluation.
Q2: We have a potent Y1 receptor antagonist, but it shows significant hERG inhibition. What are our options?
A2: This is a common challenge in drug discovery. The primary strategy is to initiate a medicinal chemistry effort to modify the compound's structure to reduce its affinity for the hERG channel while maintaining its potency for the Y1 receptor. A published example of this approach involves a series of 2,4-diaminopyridine-based NPY Y1 receptor antagonists. The initial lead compound showed potent Y1 antagonism but also significant hERG inhibitory activity. Through structure-activity relationship (SAR) studies, a new compound was identified that retained high Y1 receptor potency but had a significantly reduced hERG liability.[2][3]
Q3: What are the typical physicochemical properties of compounds that inhibit the hERG channel?
A3: Generally, compounds that inhibit the hERG channel are lipophilic and contain a basic amine.[4] These features are often present in CNS-targeting molecules, including some Y1 receptor antagonists. Reducing lipophilicity and modulating the pKa of the basic center are common strategies to mitigate hERG inhibition.
Q4: What is the difference between manual and automated patch-clamp for hERG assessment?
A4: Manual patch-clamp is considered the "gold standard" for its high data quality and flexibility.[5] However, it is low-throughput. Automated patch-clamp systems offer much higher throughput, making them suitable for screening large numbers of compounds early in a drug discovery program.[6] While automated systems are generally reliable, they can sometimes be less sensitive, and issues like compound precipitation or adsorption to plasticware can affect the results.[7]
Troubleshooting Guides
Issue 1: High Variability in hERG IC50 Values
Symptom: You are observing significant well-to-well or day-to-day variability in the IC50 values for your Y1 receptor antagonist in your hERG assay.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Precipitation | Your Y1 antagonist may have poor solubility in the aqueous external solution used for the assay. Visually inspect solutions for any signs of precipitation. Use a validated LC-MS/MS method to confirm the concentration of the compound in the assay buffer.[8] Consider using a lower concentration of solvent (e.g., DMSO) or adding a surfactant, but validate that these do not affect the hERG channel themselves. |
| Compound Adsorption | Lipophilic compounds can adsorb to the plastic tubing and well plates of automated patch-clamp systems, reducing the effective concentration delivered to the cells.[7] Consider using low-adhesion plastics or pre-treating the system with a blocking agent. Manual patch-clamp, with its glass pipettes, can sometimes mitigate this issue. |
| Unstable Electrophysiological Recordings | The quality of the gigaohm seal and the overall health of the cells are crucial. A "leaky" seal will introduce noise and can lead to an underestimation of the true current, affecting the calculated percent inhibition. Monitor seal resistance and holding current throughout the experiment.[9] |
| Voltage Control Issues | Inadequate series resistance compensation can lead to errors in the commanded membrane potential, which can affect the activity of voltage-gated channels like hERG. Ensure that series resistance is monitored and compensated for appropriately (typically >80%).[5] |
Issue 2: No hERG Inhibition Observed, But Literature Suggests Potential Liability
Symptom: Your in-house assay is not detecting hERG inhibition for a Y1 antagonist from a chemical series that has been reported to have hERG liability.
| Possible Cause | Troubleshooting Step |
| Incorrect Voltage Protocol | The blocking effect of many compounds on the hERG channel is voltage-dependent, meaning they bind preferentially to certain states of the channel (open or inactivated).[10] Ensure your voltage protocol is designed to promote channel opening and inactivation, which is where most blockers bind. A standard pulse protocol often includes a depolarizing step to a positive potential (e.g., +20 mV) to open and inactivate the channels.[11] |
| Low Compound Concentration | The actual concentration of the compound reaching the cells may be lower than the nominal concentration due to the issues described in Issue 1 (solubility, adsorption). Verify the compound concentration in the assay solution. |
| Assay Sensitivity | The cell line used may have a low level of hERG expression, resulting in small currents that make it difficult to resolve modest levels of inhibition. Ensure your cell line provides robust and stable hERG currents. |
| Kinetic Properties of the Blocker | Some compounds are "trappable" blockers, meaning they get stuck in the channel when it closes, leading to a use-dependent block.[4] If your protocol uses a low stimulation frequency, you may not detect this type of inhibition. Consider varying the stimulation frequency to test for use-dependent effects. |
Data Presentation
The following table illustrates representative data from a study aimed at optimizing a Y1 receptor antagonist to reduce hERG liability.
Table 1: Comparison of Y1 Receptor Antagonist Potency and hERG Inhibition
| Compound | Y1 Receptor Binding Ki (nM) | hERG Inhibition IC50 (µM) |
| Compound 1 (Initial Lead) | 1.2 | 0.5 |
| Compound 3d (Optimized) | 1.5 | > 30 |
Note: Data are representative and based on the findings reported in "Optimization of a series of 2,4-diaminopyridines as neuropeptide Y Y1 receptor antagonists with reduced hERG activity."[2][3]
Experimental Protocols
Manual Patch-Clamp Electrophysiology for hERG Inhibition
This protocol is a standard method for assessing compound effects on the hERG channel expressed in a stable cell line (e.g., HEK293 or CHO cells).
-
Cell Preparation:
-
Plate cells stably expressing the hERG channel onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution (see solutions below) at a physiological temperature (e.g., 35-37°C).
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a single, healthy cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette capacitance and series resistance (>80%).
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage-clamp protocol at regular intervals (e.g., every 15 seconds). A typical protocol consists of:
-
A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
A repolarizing step to -50 mV to elicit the characteristic large hERG tail current.
-
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
-
Compound Application:
-
After obtaining a stable baseline recording in the vehicle control solution, apply the Y1 receptor antagonist at increasing concentrations via the perfusion system.
-
Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) to confirm the identity of the recorded current.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV for each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Unintended hERG channel inhibition by a Y1 antagonist.
Caption: Workflow for hERG IC50 determination via patch-clamp.
Caption: Logic for troubleshooting variable hERG assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a series of 2,4-diaminopyridines as neuropeptide Y Y1 receptor antagonists with reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-4031 dihydrochloride, HERG K+ channel blocker (CAS 113559-13-0) | Abcam [abcam.com]
- 8. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Y1 Receptor Antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of "Y1 receptor antagonist 1."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its oral bioavailability typically low?
A1: "this compound" is a representative peptide-like molecule designed to block the Neuropeptide Y receptor 1 (Y1R). Y1 receptors are G-protein coupled receptors involved in various physiological processes, and their antagonists are investigated for conditions like obesity, cancer, and bone loss.[1] The poor oral bioavailability of peptide-based Y1 receptor antagonists stems from several factors:
-
Enzymatic Degradation: Like other peptides, it is susceptible to degradation by proteases and peptidases in the gastrointestinal (GI) tract.[2]
-
Poor Permeability: Its hydrophilic nature and potentially high molecular weight limit its ability to pass through the lipid-rich intestinal cell membranes.[3][4]
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.[4]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on protecting the molecule from degradation and enhancing its absorption across the intestinal epithelium. These strategies can be broadly categorized as:
-
Formulation Strategies:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and protect the drug from enzymatic degradation.
-
Nanoparticulate Systems: Encapsulating the antagonist in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can shield it from the harsh GI environment and facilitate its transport across the intestinal barrier.[5]
-
Permeation Enhancers: Co-administration with substances that reversibly open the tight junctions between intestinal cells can increase paracellular drug absorption.[4]
-
-
Chemical Modification:
-
Prodrugs: Modifying the antagonist's chemical structure to create a more lipophilic and stable prodrug that is converted to the active form after absorption.
-
Peptide Cyclization: Creating a cyclic version of the peptide can increase its stability against enzymatic degradation.
-
Q3: How can I assess the oral bioavailability of my this compound formulation?
A3: The oral bioavailability is typically determined through in vivo pharmacokinetic studies in animal models, such as rats.[6] This involves administering the formulation orally and measuring the drug concentration in blood plasma over time. The data is then compared to the plasma concentration profile after intravenous (IV) administration of the same compound. Key parameters to determine are the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax).
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the antagonist as a nanosuspension or a solid dispersion to increase the surface area and dissolution rate. | See Protocol 1: Preparation of a Nanosuspension by Wet Milling . |
| Low intestinal permeability. | Co-administer the antagonist with a permeation enhancer. Note: This requires careful toxicological evaluation. | Conduct in vitro Caco-2 cell permeability assays with and without a model permeation enhancer. See Protocol 2: In Vitro Caco-2 Permeability Assay . |
| High first-pass metabolism in the gut wall or liver. | Develop a prodrug of the antagonist that masks the metabolically labile sites. | Perform in vitro metabolism studies using liver microsomes or S9 fractions to identify metabolic hotspots. |
| Degradation by gastrointestinal enzymes. | Encapsulate the antagonist in a protective carrier system like polymeric nanoparticles. | Conduct in vitro stability studies in simulated gastric and intestinal fluids. |
Problem 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| The antagonist is a substrate for efflux transporters (e.g., P-glycoprotein). | Co-formulate with a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay to confirm. For in vivo studies, consider co-administration with a safe P-gp inhibitor. | Repeat the Caco-2 permeability assay in the presence of a P-gp inhibitor. A significant decrease in the efflux ratio would confirm P-gp mediated efflux. |
| The antagonist has physicochemical properties favoring efflux. | Modify the chemical structure to reduce its affinity for efflux transporters. This could involve altering lipophilicity or hydrogen bonding potential. | Synthesize and test new analogs in the Caco-2 permeability assay. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for "this compound" to illustrate the potential improvements with different formulation strategies.
Table 1: Physicochemical Properties of this compound (Representative)
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~1200 Da | High, may limit passive diffusion. |
| Aqueous Solubility | < 0.1 mg/mL | Poor, dissolution may be rate-limiting. |
| LogP | -1.5 | Hydrophilic, poor membrane permeability. |
| Charge at pH 7.4 | Cationic | May interact with negatively charged cell membranes. |
Table 2: In Vitro Permeability of this compound in Caco-2 Cells
| Formulation | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Unformulated Antagonist | 0.5 | 5.2 |
| With Permeation Enhancer (e.g., 0.1% Sodium Caprate) | 2.1 | 4.8 |
| Nanosuspension | 0.8 | 5.0 |
| Nanosuspension with Permeation Enhancer | 3.5 | 4.5 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) |
| Unformulated Antagonist | 10 | 15 | 1.0 | 45 | < 1 |
| Nanosuspension | 10 | 50 | 0.5 | 150 | 3 |
| SEDDS | 10 | 120 | 1.0 | 480 | 10 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Suspension: Disperse 1% (w/v) of "this compound" and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Add the suspension to a planetary ball mill with zirconium oxide grinding beads.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral - A→B):
-
Add the test compound (in a suitable buffer, e.g., HBSS) to the apical (A) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Study (Basolateral to Apical - B→A):
-
Add the test compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
Analyze the compound concentration.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (with free access to water) before dosing.[6]
-
Dosing:
-
Oral Group: Administer the "this compound" formulation orally via gavage at a predetermined dose.
-
Intravenous Group: Administer a solution of the antagonist intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of the antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.
Visualizations
Caption: Y1 Receptor Signaling Pathway.
Caption: Oral Bioavailability Enhancement Workflow.
Caption: Factors Contributing to Poor Oral Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of "Y1 receptor antagonist 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using "Y1 receptor antagonist 1".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a potent and selective fluorescent probe for the neuropeptide Y Y1 receptor (Y1R), with a high affinity (Ki of 0.19 nM). The Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially associates with Gi/o G-proteins. Upon activation by its endogenous ligand, neuropeptide Y (NPY), the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. "this compound" blocks the binding of NPY to the Y1 receptor, thereby inhibiting this signaling cascade.
Q2: What are the common applications of "this compound" in research?
A2: Due to its high affinity and fluorescent properties, "this compound" is a valuable tool for:
-
Visualizing Y1 receptor distribution: Its fluorescent nature allows for the localization of Y1 receptors in cells and tissues using techniques like fluorescence microscopy.
-
Receptor binding assays: It can be used in competitive binding assays to screen for other potential Y1 receptor ligands.
-
Functional studies: By blocking NPY-mediated signaling, it helps in elucidating the physiological and pathological roles of the Y1 receptor in various processes, including appetite regulation, cancer progression, and bone homeostasis.
Q3: How should I store and handle "this compound" to ensure its stability?
A3: For optimal stability, "this compound" should be stored under the conditions specified in the Certificate of Analysis provided by the manufacturer. Generally, solid compounds are stored at room temperature in the continental US, but this may vary elsewhere. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light, especially when in solution, due to its fluorescent nature.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability can manifest as inconsistent experimental results, such as altered potency or efficacy of the antagonist. This guide provides a systematic approach to troubleshoot these issues.
Problem: I am observing a significant difference in the inhibitory effect of "this compound" between different batches.
This could be due to variations in the purity, concentration, or integrity of the compound. The following steps will help you identify and resolve the issue.
Step 1: Verify the Quality of the New Batch
It is crucial to perform quality control checks on each new batch of "this compound" before its experimental use.
Recommended QC Experiments:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
UV-Vis Spectroscopy: To accurately determine the concentration of the stock solution.
Table 1: Hypothetical Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Expected Performance) | Batch B (Variable Performance) |
| Purity (HPLC) | >98% | 92% (with a notable impurity peak) |
| Identity (MS) | Correct Molecular Weight | Correct Molecular Weight |
| Concentration (UV-Vis) | 10.1 mM | 9.8 mM |
Interpretation: The data in Table 1 suggests that Batch B has a lower purity, which could be the source of the observed variability.
Experimental Protocol: Purity Assessment by HPLC
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Dissolve a small amount of "this compound" from each batch in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Analysis: Inject 10 µL of each sample into an HPLC system equipped with a C18 column.
-
Data Analysis: Analyze the resulting chromatograms. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Step 2: Perform a Functional Validation Assay
A functional assay is essential to confirm the biological activity of the new batch and compare it to a previously validated batch. A competitive binding assay is a robust method for this purpose.
Recommended Functional Assay:
-
Competitive Radioligand Binding Assay: To determine the inhibitory constant (Ki) of the antagonist.
Table 2: Hypothetical Functional Validation Data
| Batch | IC50 (nM) | Ki (nM) |
| Batch A (Reference) | 0.35 | 0.18 |
| Batch B |
Minimizing non-specific binding in "Y1 receptor antagonist 1" assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges encountered during in vitro assays with Y1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a typical Y1 receptor antagonist?
A1: Y1 receptor antagonists are compounds that bind to the Neuropeptide Y (NPY) Y1 receptor but do not activate it.[1] The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2][3] Upon activation by the endogenous agonist NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Y1 receptor antagonists prevent this signaling cascade by blocking the binding of NPY.[1] They can be competitive, binding to the same site as NPY, or non-competitive, binding to an allosteric site.[1]
Q2: Which cell lines are suitable for Y1 receptor antagonist assays?
A2: Cell lines endogenously expressing the Y1 receptor, such as the human neuroblastoma cell line SK-N-MC, are commonly used.[5][6] Alternatively, recombinant cell lines, like Human Embryonic Kidney (HEK293) cells stably transfected with the human Y1 receptor, are also a popular choice as they typically offer higher receptor expression levels.[7]
Q3: What are some common Y1 receptor antagonists and their binding affinities?
A3: Several potent and selective Y1 receptor antagonists have been developed. The choice of antagonist can depend on the specific application, such as in vitro assays or in vivo studies. Below is a table summarizing some commonly used antagonists.
| Antagonist | Receptor Affinity (Ki or IC50) | Notes |
| BIBO3304 | < 1 nM (human and rat Y1)[6][8] | Potent and selective antagonist. Often used as a tool compound in vitro and in vivo. |
| 1229U91 | Ki of 0.10 nM[5] | A potent and selective peptide antagonist.[5] |
| UR-MK299 | A high-affinity, selective antagonist.[9] | |
| BMS-193885 | Anorectic activity demonstrated in animal models.[9] | |
| Neuropeptide Y Y1 receptor antagonist 1 (compound 39) | Ki of 0.19 nM[10] | A potent fluorescent probe for the Y1 receptor.[10] |
Q4: What is non-specific binding and why is it important to minimize it?
A4: Non-specific binding refers to the binding of a radioligand or fluorescent probe to components other than the target receptor, such as filters, lipids, or other proteins.[11][12] It is crucial to minimize non-specific binding because high levels can obscure the specific binding signal to the Y1 receptor, leading to inaccurate determination of antagonist affinity and potency.[11] Ideally, non-specific binding should constitute less than 20% of the total binding.[11]
Troubleshooting Guides
High Non-Specific Binding
Q: My assay is showing high non-specific binding. What are the potential causes and how can I resolve this?
A: High non-specific binding can be caused by several factors. The following troubleshooting guide will help you identify and address the issue.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
Detailed Steps:
-
Evaluate Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding.[13] Try reducing the concentration to be at or below the Kd.
-
Optimize Unlabeled Competitor Concentration: To determine non-specific binding, a high concentration of an unlabeled ligand is used to saturate the target receptors.[11][12] A common rule of thumb is to use a concentration that is 100 times the Kd of the unlabeled compound or 100 times the highest concentration of the radioligand.[11]
-
Adjust Incubation Conditions: Prolonged incubation times or elevated temperatures can sometimes increase non-specific binding.[14] Consider reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C or room temperature).[14]
-
Enhance Washing Steps: Inadequate washing can leave unbound radioligand trapped in the filter or well, contributing to high background. Increase the number of washes, the volume of washing buffer, or use ice-cold buffer to improve the removal of unbound ligand.[11]
-
Incorporate a Blocking Agent: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help to block non-specific binding sites on the assay plates, filters, and other surfaces. A concentration of 0.1% to 1% BSA is typically effective.
-
Consider Different Filter Materials (Filtration Assays): If you are using a filtration-based assay, the filter itself can be a source of non-specific binding. Test filters made of different materials to find one with lower binding characteristics for your specific radioligand.[11]
Low Specific Binding or "No Window"
Q: I am observing very low specific binding, or no difference between total and non-specific binding. What should I do?
A: This "no window" issue can be frustrating and may stem from several sources.
-
Confirm Receptor Expression: First, ensure that the cells or membranes you are using express a sufficient number of Y1 receptors. You can verify this through techniques like Western blotting, qPCR, or by performing a saturation binding experiment with a known Y1 receptor radioligand to determine the Bmax (receptor density).
-
Check Ligand Integrity: Both the radiolabeled and unlabeled ligands can degrade over time. Verify the integrity and activity of your ligands. If possible, test a fresh batch.
-
Optimize Assay Buffer Conditions: The composition of your assay buffer, including pH and ionic strength, can significantly impact ligand binding. Ensure the buffer conditions are optimal for Y1 receptor binding.
-
Re-evaluate Assay Kinetics: It's possible the incubation time is not long enough to reach equilibrium, especially at low radioligand concentrations.[15] Perform a time-course experiment to determine the optimal incubation time.
-
For Agonist Radioligands: If you are using a radiolabeled agonist, be aware that they can have lower specific binding compared to antagonists. Adding GDP to the assay buffer can sometimes improve the binding of agonist radioligands.[14]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for a Y1 Receptor Antagonist
This protocol describes a method to determine the binding affinity (Ki) of an unlabeled Y1 receptor antagonist ("Antagonist X") using a radioligand competition assay with membranes from HEK293 cells stably expressing the human Y1 receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membranes: Crude membrane preparations from HEK293 cells expressing the human Y1 receptor.
-
Radioligand: e.g., [¹²⁵I]-Peptide YY ([¹²⁵I]PYY)
-
Unlabeled Competitor (for NSB): e.g., unlabeled NPY or a known high-affinity Y1 antagonist like BIBO3304.
-
Test Antagonist: "Antagonist X"
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Filtration Apparatus: Cell harvester with GF/C glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Filter Pre-treatment: Soak GF/C filters in 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding of the radioligand to the filters.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer only.
-
Non-Specific Binding (NSB): A saturating concentration of the unlabeled competitor (e.g., 1 µM NPY).
-
"Antagonist X" Competition: A range of concentrations of "Antagonist X" (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Reagent Addition: To each well, add in the following order:
-
50 µL of Assay Buffer (for Total Binding) or the appropriate concentration of unlabeled competitor or "Antagonist X".
-
50 µL of radioligand diluted in Assay Buffer (to a final concentration equal to its Kd, e.g., 50 pM [¹²⁵I]PYY).
-
100 µL of Y1 receptor membranes diluted in Assay Buffer (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 90 minutes at room temperature) with gentle shaking.
-
Harvesting: Rapidly aspirate the contents of each well onto the pre-treated GF/C filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding as a function of the log concentration of "Antagonist X".
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of "Antagonist X" that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for "Antagonist X" using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Y1 Receptor Signaling Pathway
The Y1 receptor is a GPCR that, upon binding to its endogenous ligand Neuropeptide Y (NPY), initiates a signaling cascade that inhibits cellular activity.
Caption: Canonical signaling pathway of the Y1 receptor.
References
- 1. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Agonist- and antagonist-induced sequestration/internalization of neuropeptide Y Y1 receptors in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Agonist Concentration Optimization for Antagonist Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of agonist concentration for antagonist screening assays.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the correct agonist concentration crucial for an antagonist screening assay?
A1: The choice of agonist concentration is a critical parameter that directly influences the sensitivity and reliability of an antagonist screening assay. Using an optimal agonist concentration ensures that the assay can effectively detect the inhibitory effects of potential antagonists. An excessively high agonist concentration can overcome the antagonist's blocking effect, leading to false negatives, while a concentration that is too low may result in a small assay window and increased variability.
Q2: What is the recommended agonist concentration to use for antagonist screening?
A2: For competitive antagonist screening assays, it is common practice to use a sub-maximal agonist concentration that elicits 80% to 90% of the maximum possible response (EC80 to EC90).[1][2] This concentration provides a robust signal that can be effectively inhibited by an antagonist, creating a suitable window for detecting antagonist activity.
Q3: How do I determine the EC80 concentration of my agonist?
A3: To determine the EC80, you must first perform an agonist dose-response curve. By fitting the resulting data to a four-parameter logistic equation, you can calculate the EC50 value (the concentration that produces 50% of the maximal response).[3][4] Once the EC50 and Hill slope are known, the EC80 can be calculated. Many curve-fitting software programs can automatically calculate this value.[3][4]
Q4: What is a Schild analysis and when should I use it?
A4: A Schild analysis is a powerful pharmacological method used to determine the affinity (KB) of a competitive antagonist for its receptor.[5] It is particularly useful for classifying receptor subtypes and confirming the mechanism of action of a competitive antagonist. The analysis involves generating agonist dose-response curves in the presence of multiple, fixed concentrations of the antagonist. A Schild plot is then constructed to determine the pA2 value, which is an estimate of the antagonist's affinity.[5][6]
Q5: Can the choice of agonist affect the measured potency of an antagonist?
A5: For a true competitive antagonist, the calculated affinity (KB) from a Schild analysis should be independent of the agonist used to stimulate the receptor.[7] This is a key characteristic of competitive antagonism. However, the apparent potency (IC50) of an antagonist in a single-dose agonist assay will be dependent on the concentration of the agonist used.
Troubleshooting Guides
Problem 1: High variability between replicate wells (High Coefficient of Variation - CV).
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Consider using a multichannel pipette or automated cell dispenser for better consistency. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[8] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. |
| Reagent Instability | Check the stability of all reagents under assay conditions, including the agonist and any detection reagents.[9] Ensure proper storage and handling. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates. Stagger the addition of reagents if necessary to maintain consistent timing. |
Problem 2: Weaker than expected inhibition by the antagonist.
| Potential Cause | Troubleshooting Step |
| Agonist Concentration Too High | Re-evaluate the agonist's EC80 concentration. Perform a fresh agonist dose-response curve to confirm its potency. An unexpectedly high agonist concentration will require a higher concentration of the antagonist to achieve inhibition.[10] |
| Suboptimal Antagonist Concentration | The concentration of the antagonist may be too low to effectively compete with the agonist. Perform a full dose-response curve for the antagonist to determine its IC50.[10] |
| Compound Degradation | Ensure the antagonist has been stored correctly and has not degraded. Prepare fresh stock solutions if degradation is suspected.[10] |
| Incorrect Assay Conditions | Review the assay protocol to ensure all incubation times, temperatures, and reagent concentrations are correct. |
Problem 3: High rate of false positives in the primary screen.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Test compounds may be inherently fluorescent, interfering with fluorescence-based readouts.[11] Screen compounds in the absence of the fluorescent dye to identify autofluorescent hits. |
| Cytotoxicity | High concentrations of test compounds can cause cell death, leading to a decrease in signal that is misinterpreted as antagonism.[8] Perform a cytotoxicity assay (e.g., MTT or resazurin) in parallel to identify cytotoxic compounds.[8] |
| Non-specific Inhibition | Compounds may be inhibiting the signaling pathway at a point downstream of the receptor or interfering with the detection reagents. Orthogonal assays that use a different readout can help to confirm true receptor antagonism. |
Experimental Protocols
Protocol 1: Determination of Agonist EC50 and EC80
Objective: To determine the agonist concentration that produces 50% (EC50) and 80% (EC80) of the maximal response in a cell-based assay.
Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest into a multi-well assay plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Agonist Preparation: Prepare a serial dilution of the agonist in assay buffer. A 10-point, 1:3 or 1:10 dilution series is common, starting from a concentration known to give a maximal response.
-
Agonist Stimulation: Add the diluted agonist to the cells and incubate for a predetermined time at the appropriate temperature (e.g., 37°C).
-
Signal Detection: Add the detection reagents according to the assay manufacturer's protocol (e.g., for calcium flux, cAMP, or reporter gene assays).
-
Data Acquisition: Measure the signal using a plate reader appropriate for the assay readout.
-
Data Analysis: Plot the response against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope. Calculate the EC80 from these parameters.[4]
Protocol 2: Antagonist Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist.
Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Antagonist Preparation: Prepare a serial dilution of the antagonist in assay buffer.
-
Antagonist Incubation: Add the diluted antagonist to the cells and pre-incubate for a specific time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add the agonist at its predetermined EC80 concentration to all wells (except for negative controls).
-
Signal Detection and Data Acquisition: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist at EC80 without antagonist). Plot the % inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Data Presentation
Table 1: Example Agonist Potency Data
| Agonist | Receptor | EC50 (nM) | EC80 (nM) | Hill Slope |
| Agonist X | Receptor A | 12.5 | 35.2 | 1.1 |
| Agonist Y | Receptor B | 5.8 | 18.9 | 0.9 |
Table 2: Example Antagonist Potency Data
| Antagonist | Target Receptor | Agonist Used (at EC80) | IC50 (nM) |
| Antagonist G | Target Receptor X | TRX Agonist | 25.6 |
| Antagonist H | Target Receptor X | TRX Agonist | 112.3 |
Mandatory Visualizations
Caption: Simplified signaling pathway illustrating competitive antagonism.
Caption: General experimental workflow for antagonist screening.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphPad Prism 10 Curve Fitting Guide - Equation: ECanything [graphpad.com]
- 5. SPIKESfunc [spikesfunc.github.io]
- 6. google.com [google.com]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Y1 Receptor Antagonist Specificity: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, rigorous validation of antagonist specificity is paramount. This guide provides a comparative analysis of Y1 receptor antagonists, with a focus on validating their specificity using Y1 receptor knockout (KO) models. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.
The Neuropeptide Y (NPY) system, and specifically the Y1 receptor, is a significant target in drug discovery for a range of therapeutic areas, including obesity, cancer, and anxiety. The development of selective Y1 receptor antagonists is crucial for elucidating the physiological roles of this receptor and for therapeutic intervention. Knockout (KO) animal models, in which the gene for the Y1 receptor has been inactivated, are the gold standard for confirming the on-target effects of an antagonist. By comparing the antagonist's effects in wild-type (WT) animals to the lack of effect in KO animals, researchers can definitively attribute the antagonist's action to its interaction with the Y1 receptor.
This guide focuses on two well-characterized Y1 receptor antagonists, BIBO 3304 and BMS-193885 , to illustrate the validation process.
Comparative Performance of Y1 Receptor Antagonists
The following tables summarize the in vitro and in vivo properties of BIBO 3304 and BMS-193885. It is important to note that the data presented here are compiled from separate studies and do not represent a direct head-to-head comparison within a single study.
Table 1: In Vitro Characterization of Y1 Receptor Antagonists
| Antagonist | Receptor Binding Affinity (Ki/IC50) | Functional Antagonism (Kb/IC50) | Selectivity |
| BIBO 3304 | Human Y1: 0.38 nM (IC50)[1][2] Rat Y1: 0.72 nM (IC50)[1][2] | Rabbit Saphenous Vein (Y1 bioassay): pA2 = 9.04[3] | >1000-fold selective over Y2, Y4, and Y5 receptors[1][2][4] |
| BMS-193885 | Human Y1: 3.3 nM (Ki) | Human Y1 (cAMP assay): 4.5 nM (Kb) | >300-fold selective over other NPY receptors |
Table 2: In Vivo Efficacy of Y1 Receptor Antagonists in Rodent Models
| Antagonist | Animal Model | Administration Route | Dose | Effect on Food Intake | Validation in Y1 KO Model |
| BIBO 3304 | Rat (fasted) | Intracerebroventricular | 30 µg | Significantly inhibited hyperphagia[1][2] | NPY fails to exert anti-allodynic effects in Y1-/- mice, and BIBO 3304 prevents NPY's effects in wild-type mice.[5] |
| BMS-193885 | Rat (satiated, NPY-induced) | Intraperitoneal | 10 mg/kg | Reduced NPY-induced food intake | Not explicitly reported in the same study. |
| BMS-193885 | Rat (spontaneous nocturnal) | Intraperitoneal | 10-20 mg/kg | Reduced spontaneous food intake | Not explicitly reported in the same study. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize Y1 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of an antagonist for the Y1 receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human or rat Y1 receptor (e.g., SK-N-MC cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-Peptide YY).
-
Add increasing concentrations of the unlabeled Y1 receptor antagonist (e.g., BIBO 3304 or BMS-193885).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Functional cAMP Assay
This assay determines the functional antagonism by measuring the ability of the antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture:
-
Culture cells expressing the Y1 receptor (e.g., CHO cells).
-
-
cAMP Measurement:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with increasing concentrations of the Y1 receptor antagonist for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of a Y1 receptor agonist (e.g., NPY) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate basal cAMP levels) for another defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production).
-
Calculate the apparent equilibrium dissociation constant (Kb).
-
In Vivo Food Intake Study in Mice
This experiment assesses the in vivo efficacy of the antagonist in a relevant physiological model and validates its specificity using KO mice.
-
Animals:
-
Use adult male wild-type and Y1 receptor knockout mice with a similar genetic background (e.g., C57BL/6J).
-
House the mice individually to allow for accurate food intake measurement.
-
Acclimatize the mice to the experimental conditions.
-
-
Experimental Procedure:
-
Baseline Measurement: Measure the food intake of each mouse for a set period (e.g., 24 hours) before the experiment.
-
Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water.
-
Antagonist Administration: Administer the Y1 receptor antagonist (e.g., BIBO 3304) or vehicle control via the desired route (e.g., intracerebroventricular injection).
-
Food Presentation: After a set time post-injection, provide a pre-weighed amount of food to each mouse.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each mouse at each time point.
-
Compare the food intake between the vehicle-treated and antagonist-treated groups in both wild-type and Y1 KO mice using appropriate statistical tests (e.g., two-way ANOVA).
-
A specific antagonist should significantly reduce food intake in wild-type mice but have no effect in Y1 KO mice.
-
Mandatory Visualizations
Y1 Receptor Signaling Pathway
The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
Caption: Simplified Y1 receptor signaling pathway.
Experimental Workflow for Validating Antagonist Specificity
The following workflow illustrates the logical steps involved in validating the specificity of a Y1 receptor antagonist using knockout models.
Caption: Experimental workflow for Y1 antagonist validation.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Y1 receptor knockout increases nociception and prevents the anti-allodynic actions of NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Performance: BIBO3304 and Other Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BIBO3304, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, with other notable Y1 receptor antagonists. The information is curated to assist researchers in selecting the appropriate tools for their preclinical studies in areas such as obesity, metabolic disorders, and oncology.
Data Presentation: A Head-to-Head Look at Y1 Receptor Antagonists
The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison of binding affinities and in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity of Y1 Receptor Antagonists
| Compound | Receptor Subtype | Species | IC50 (nM) | Ki (nM) | Reference Cell Line |
| BIBO3304 | Y1 | Human | < 1 | - | SK-N-MC |
| Y1 | Rat | < 1 | - | SK-N-MC | |
| Y2 | Human | > 10,000 | - | ||
| Y4 | Human | > 1,000 | - | ||
| Y5 | Human | > 10,000 | - | ||
| J-115814 | Y1 | Human | - | 1.4 | Cloned human Y1 receptors |
| Y1 | Rat | - | 1.8 | Cloned rat Y1 receptors | |
| Y1 | Mouse | - | 1.9 | Cloned murine Y1 receptors | |
| Y2 | Human | - | > 10,000 | ||
| Y4 | Human | - | 640 | ||
| Y5 | Human | - | 6,000 | ||
| 1229U91 | Y1 | Human | 0.27 | 0.10 | SK-N-MC |
| Y2 | Human | > 1,000 | 700 | SK-N-BE2 | |
| Y4 | Human | - | - | Potent agonist activity |
Table 2: In Vivo Efficacy of Y1 Receptor Antagonists in Preclinical Models
| Compound | Animal Model | Administration Route | Dose | Effect on Food Intake | Reference |
| BIBO3304 | Fasted Rats | Intracerebroventricular | 30 µg | Significant inhibition | [1][2] |
| NPY-induced feeding in rats | Intracerebroventricular | 30 µg | Complete inhibition of NPY (5 µg)-induced feeding | [3] | |
| Diet-induced obese mice | Oral | - | Reduced body weight gain and fat mass | [4] | |
| J-115814 | NPY-induced feeding in rats | Intracerebroventricular | 10-100 µg | Significant and dose-dependent suppression | [5] |
| NPY-induced feeding in rats | Intravenous | 0.3-30 mg/kg | Significant and dose-dependent suppression | [5] | |
| Spontaneous feeding in db/db mice | Intraperitoneal | 3-30 mg/kg | Significant attenuation | [5] | |
| 1229U91 | NPY-induced feeding in rats | Intracerebroventricular | 30 µg | Complete inhibition of NPY (5 µg)-induced feeding | [3] |
| Overnight fasted rats | Intracerebroventricular | 30 µg | Significant suppression of physiological feeding | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure based on common practices for determining the binding affinity of a test compound against the Y1 receptor.
1. Membrane Preparation:
-
Culture human neuroblastoma SK-N-MC cells, which endogenously express the Y1 receptor, or a cell line stably transfected with the human or rat Y1 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY).
-
A range of concentrations of the unlabeled test compound (e.g., BIBO3304).
-
The cell membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.
In Vivo Rodent Feeding Study
This protocol outlines a general procedure for assessing the effect of a Y1 receptor antagonist on food intake in rodents.
1. Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).
-
House the animals individually in a controlled environment with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Provide ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting).
2. Acclimatization:
-
Allow the animals to acclimate to the housing conditions and handling for at least one week before the experiment.
-
For intracerebroventricular (ICV) administration, animals must be surgically implanted with a guide cannula aimed at a specific brain ventricle (e.g., lateral or third ventricle) and allowed to recover fully.
3. Experimental Procedure (NPY-induced feeding model):
-
On the day of the experiment, satiated animals are used.
-
Administer the test compound (e.g., BIBO3304) or vehicle via the desired route (e.g., ICV, intravenous, intraperitoneal) at a specific time before the NPY challenge.
-
Following the pretreatment period, administer NPY (e.g., 5 µg) via the ICV route to stimulate food intake.
-
Immediately after the NPY injection, provide a pre-weighed amount of food.
-
Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
4. Experimental Procedure (Fasting-induced feeding model):
-
Fast the animals for a specified period (e.g., 24 hours) with free access to water.
-
At the end of the fasting period, administer the test compound or vehicle.
-
Provide a pre-weighed amount of food and measure the cumulative food intake at various time points.
5. Data Analysis:
-
Calculate the food intake in grams for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the food intake between the treatment groups and the control group.
Mandatory Visualizations
The following diagrams illustrate key concepts related to Y1 receptor antagonism.
Caption: NPY Y1 Receptor Signaling Pathway and Point of Antagonism.
Caption: Workflow for an In Vivo Rodent Feeding Study.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A typical Y1 receptor regulates feeding behaviors: effects of a potent and selective Y1 antagonist, J-115814 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptidic and Non-Peptidic Y1 Receptor Antagonists: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor, is a critical mediator in a variety of physiological processes, including appetite regulation, anxiety, and vasoconstriction. Its role in these pathways has made it a prime target for the development of therapeutic agents. This guide provides a detailed comparison of the efficacy of two major classes of Y1 receptor antagonists: peptidic and non-peptidic compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to aid in your research and development endeavors.
Y1 Receptor Signaling Pathway
Activation of the Y1 receptor by its endogenous ligand, Neuropeptide Y, primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These events culminate in the mobilization of intracellular calcium and modulation of various cellular processes.
Comparative Analysis of Y1 Receptor Antagonist Cross-Reactivity with Y2, Y4, and Y5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of representative Y1 receptor antagonists with other members of the neuropeptide Y (NPY) receptor family, specifically the Y2, Y4, and Y5 receptors. The data presented herein is crucial for the selection of appropriate pharmacological tools and for the development of highly selective therapeutic agents targeting the NPY system. The information is based on published experimental data from radioligand binding and functional assays.
Introduction to the NPY System
The neuropeptide Y (NPY) system is a complex network involved in a multitude of physiological processes, including food intake, anxiety, and cancer regulation.[1] This system comprises three peptide ligands (NPY, peptide YY, and pancreatic polypeptide) that interact with four G protein-coupled receptors (GPCRs) in humans: Y1, Y2, Y4, and Y5.[1][2] The distinct physiological roles mediated by each receptor subtype underscore the necessity for selective antagonists to dissect their individual functions and to develop targeted therapies with minimal off-target effects.
Comparative Binding Affinity of Y1 Receptor Antagonists
The selectivity of a Y1 receptor antagonist is determined by its binding affinity for the Y1 receptor relative to other Y receptor subtypes. The following tables summarize the binding affinities (Ki or IC50 values in nM) of several well-characterized, potent, and selective non-peptide Y1 receptor antagonists. Lower values indicate higher binding affinity.
Table 1: Binding Affinity (Ki/IC50 in nM) of BIBO 3304
| Receptor Subtype | Human | Rat |
| Y1 | 0.38 | 0.72 |
| Y2 | >1000 | - |
| Y4 | >1000 | >1000 |
| Y5 | >1000 | >1000 |
Data sourced from Wieland et al., 1998.[3]
Table 2: Binding Affinity (Ki in nM) of BIBP 3226
| Receptor Subtype | Human | Rat |
| Y1 | 0.47 (CHO-K1 cells) / 5.1 (SK-N-MC cells) | 6.8 (parietal cortex) |
| Y2 | >10000 | >10000 |
| Y4 | - | - |
| Y5 | - | - |
Data sourced from Wieland et al., 1995.[4]
Table 3: Binding Affinity (Ki in nM) of J-104870
| Receptor Subtype | Human | Rat |
| Y1 | 0.29 | 0.54 |
| Y2 | >10000 | - |
| Y4 | >10000 | - |
| Y5 | 6000 | - |
Data sourced from a 2025 study.[5]
Table 4: Binding Affinity (Ki in nM) of 1229U91
| Receptor Subtype | Human | Rat |
| Y1 | 0.10 (SK-N-MC cells) | - |
| Y2 | 700 (SK-N-BE2 cells) | >1000 (hypothalamus) |
| Y4 | - | - |
| Y5 | - | - |
Data sourced from a study on NPY-induced food intake.[6]
Experimental Protocols
The binding affinity data presented above are typically generated using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., a Y1 receptor antagonist) for Y1, Y2, Y4, and Y5 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human or rat Y1, Y2, Y4, or Y5 receptor (e.g., CHO-K1, SK-N-MC, HEK293).
-
Radioligand: Typically [125I]Peptide YY (PYY) or [125I]NPY.
-
Test compound (unlabeled Y1 receptor antagonist) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 1 µM NPY).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Antagonism
Y receptors are G protein-coupled receptors that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Y1 receptor activation can also mobilize intracellular calcium (Ca2+).[4] A Y1 receptor antagonist blocks these downstream signaling events initiated by the binding of endogenous ligands like NPY.
Caption: Simplified signaling pathway of the Y1 receptor and the inhibitory action of a Y1 antagonist.
Experimental Workflow for Assessing Antagonist Potency
The functional potency of a Y1 receptor antagonist is determined by its ability to inhibit the biological response induced by an agonist like NPY.
Caption: A typical experimental workflow for determining the functional potency of a Y1 receptor antagonist.
Conclusion
The data presented in this guide demonstrate that highly selective Y1 receptor antagonists, such as BIBO 3304, BIBP 3226, and J-104870, exhibit significantly greater affinity for the Y1 receptor compared to the Y2, Y4, and Y5 subtypes. This high degree of selectivity makes them invaluable tools for investigating the specific physiological and pathological roles of the Y1 receptor. Researchers and drug development professionals should carefully consider the cross-reactivity profiles of these compounds to ensure the validity of their experimental findings and the specificity of their potential therapeutic interventions. The provided experimental protocols and workflow diagrams offer a foundational understanding of how the selectivity and potency of these antagonists are determined.
References
- 1. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Competitive Antagonism of Y1 Receptor Antagonist 1: A Schild Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Y1 receptor antagonist 1" with other known Y1 receptor antagonists, focusing on the determination of competitive antagonism through Schild analysis. Detailed experimental protocols, comparative data, and visualizations of the underlying signaling pathways and experimental workflows are presented to facilitate informed decisions in drug discovery and development.
Unveiling Antagonist Affinity: The Power of Schild Analysis
Schild analysis is a cornerstone of pharmacology for characterizing the interaction between a receptor and a competitive antagonist. By measuring the extent to which an antagonist shifts the dose-response curve of an agonist, we can determine the antagonist's affinity for the receptor, expressed as a pA2 value. A linear Schild plot with a slope of unity is the hallmark of a competitive antagonist, indicating that the antagonist binds reversibly to the same site as the agonist.
Comparative Analysis of Y1 Receptor Antagonists
To objectively assess the performance of "this compound," its (hypothetical) Schild analysis data is compared with publicly available data for other well-characterized Y1 receptor antagonists.
| Antagonist | Agonist | Cell Line | Assay Type | pA2 Value | Schild Plot Slope | Reference |
| This compound | [Leu31, Pro34]NPY | HEK293 (hY1R) | Calcium Mobilization | 9.72 (Hypothetical) | 1.0 (Hypothetical) | N/A |
| BIBP3226 | Neuropeptide Y | Rabbit Vas Deferens | Functional | 6.98 | Not Reported | [1] |
| BIBO-3304 | Neuropeptide Y | SK-N-MC | Functional | Not Reported | Not Reported | [2] |
Note: The pA2 value for "this compound" is hypothetical and derived from its high reported Ki value of 0.19 nM for illustrative purposes within this guide. A comprehensive Schild analysis would be required to determine the experimental pA2 value.
Experimental Protocol: Schild Analysis of Y1 Receptor Antagonists via Calcium Mobilization
This protocol outlines the steps for performing a Schild analysis to determine the pA2 value of a Y1 receptor antagonist. The Y1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.[3] This change in calcium concentration can be measured using a fluorescent dye, making it a robust method for assessing receptor activation.[4][5][6][7]
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Y1 receptor (hY1R).
-
Agonist: [Leu31, Pro34]neuropeptide Y (a specific Y1 receptor agonist).
-
Antagonists: "this compound" and other comparative antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Probenecid (B1678239): To prevent dye leakage from cells.
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Maintain HEK293-hY1R cells in a 37°C, 5% CO2 incubator. Passage cells regularly to maintain logarithmic growth.
-
Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the antagonist ("this compound" and comparators) in assay buffer. Include a vehicle control (buffer only).
-
Add the antagonist dilutions to the appropriate wells of the cell plate.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow the antagonist to reach equilibrium with the receptors.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare serial dilutions of the agonist ([Leu31, Pro34]NPY) in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate reading and establish a baseline fluorescence.
-
Add the agonist dilutions to the wells and continue to record the fluorescence signal over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
For each antagonist concentration, determine the EC50 value of the agonist from the dose-response curves.
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist
-
Construct a Schild Plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value . The slope of the line should be close to 1 for competitive antagonism.
-
Visualizing the Framework
To better understand the underlying biological and experimental processes, the following diagrams are provided.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Structural basis of neuropeptide Y signaling through Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Y1 vs. Y5 Receptor Antagonists for Obesity: A Comparative Guide for Researchers
For researchers and drug development professionals, the Neuropeptide Y (NPY) system presents a compelling target for anti-obesity therapeutics. Among the NPY receptors, the Y1 and Y5 subtypes have been the focus of extensive research. This guide provides an objective comparison of Y1 and Y5 receptor antagonists, summarizing key experimental data, outlining methodologies, and visualizing the underlying biological pathways.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between Y1 and Y5 receptor antagonists in the context of obesity lies in their principal mechanisms of action. While both ultimately aim to reduce adiposity, they achieve this through different physiological routes.
Y1 Receptor Antagonists: Targeting Energy Expenditure
Antagonism of the Y1 receptor primarily leads to weight loss by increasing energy expenditure.[1] This is largely achieved through the enhancement of thermogenesis in brown adipose tissue (BAT) and the browning of white adipose tissue (WAT). The non-brain penetrant Y1 receptor antagonist, BIBO 3304, has been shown to significantly reduce body weight gain in diet-induced obese mice by increasing body heat generation and reducing fat mass.[2] This effect is linked to the upregulation of Uncoupling Protein 1 (UCP1), a key molecule in thermogenesis.[1] Furthermore, peripheral-specific Y1 receptor antagonism has been demonstrated to improve glucose homeostasis.[1]
Y5 Receptor Antagonists: A Focus on Appetite Suppression
In contrast, Y5 receptor antagonists are primarily associated with the suppression of food intake.[3][4] The Y5 receptor is considered a prime candidate for mediating the orexigenic (appetite-stimulating) effects of NPY.[5] Several Y5 antagonists have demonstrated the ability to reduce food intake in preclinical models.[6] However, the clinical translation of this mechanism has yielded modest results. While some Y5 antagonists have shown statistically significant weight loss in clinical trials, the magnitude of this loss has often been deemed not clinically meaningful.[7][8]
Preclinical and Clinical Data: A Comparative Overview
The following tables summarize the available quantitative data for representative Y1 and Y5 receptor antagonists from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Y1 and Y5 Receptor Antagonists in Rodent Models of Obesity
| Antagonist (Receptor) | Model | Key Findings | Reference |
| BIBO 3304 (Y1) | Diet-Induced Obese Mice | 40% less weight gain compared to control on a high-fat diet over 7 weeks.[2] Significant reduction in fat mass and increase in energy expenditure.[1] | [1][2] |
| Velneperit (S-2367) (Y5) | Diet-Induced Obese Mice | Reduced body weight in DIO mice.[9] | [9] |
| MK-0557 (Y5) | Diet-Induced Obese Rodents | Selectively ameliorated diet-induced obesity by suppressing body weight gain and adiposity.[5] | [5] |
| Lu AA33810 (Y5) | Rats | Dose-dependent inhibition of feeding after intracerebroventricular injection of a selective NPY5 agonist.[10] | [10] |
Table 2: Clinical Efficacy of Y5 Receptor Antagonists in Obese Individuals
| Antagonist | Study Population | Key Findings | Reference |
| Velneperit (S-2367) | 1,566 obese subjects | In the best-performing group, 35% of subjects on 800mg once-daily Velneperit with a reduced-calorie diet achieved ≥5% weight loss, compared to 12% on placebo.[11][12] This resulted in a placebo-subtracted weight loss of 3.0 kg after 52 weeks.[9] | [9][11][12] |
| MK-0557 | 1,661 overweight and obese patients | Statistically significant but not clinically meaningful weight loss after 52 weeks.[7] | [7] |
Note: There are currently no published clinical trial data for Y1 receptor antagonists for the treatment of obesity.
Signaling Pathways
The differential effects of Y1 and Y5 receptor antagonists stem from their distinct downstream signaling cascades.
References
- 1. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. benthamscience.com [benthamscience.com]
A Comparative Guide to In Vivo Validation of Y1 Receptor Antagonist Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of "Y1 receptor antagonist 1" and other alternative Y1 receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research and drug development.
Introduction to Y1 Receptor Antagonism
The Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological processes, including the regulation of food intake, vasoconstriction, and bone homeostasis. Its involvement in various pathological conditions has made it an attractive target for therapeutic intervention. This guide focuses on the in vivo validation of target engagement for several Y1 receptor antagonists, providing a comparative analysis of their potency and efficacy.
Y1 Receptor Signaling Pathway
The Y1 receptor primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular responses.
Figure 1. Simplified Y1 Receptor Signaling Pathway.
Comparative Analysis of Y1 Receptor Antagonists
This section provides a comparative overview of key in vitro and in vivo parameters for "this compound" and three other well-characterized Y1 receptor antagonists: BIBO3304, H 409/22, and 1229U91.
In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of the antagonists for the Y1 receptor. Lower values indicate higher potency.
| Antagonist | Ki (nM) | IC50 (nM) | Species | Notes |
| This compound (Compound 39) | 0.19[1] | - | - | Fluorescent probe.[1] |
| BIBO3304 | - | 0.38 (human), 0.72 (rat)[2][3][4] | Human, Rat | Highly selective for Y1 over Y2, Y4, and Y5 receptors.[2][3][4] |
| H 409/22 | - | 2.3 - 16 | Human, Rat | Selective for Y1 over Y2, Y4, and Y5 receptors.[5] |
| 1229U91 | 0.10[6] | 0.27[6] | Human | Also shows high affinity for the Y4 receptor, where it acts as an agonist.[7][8] |
In Vivo Target Engagement and Efficacy
The table below outlines key findings from in vivo studies that demonstrate the target engagement and physiological effects of these antagonists.
| Antagonist | Animal Model | Dose | Route of Administration | Key In Vivo Effect |
| BIBO3304 | Rat | 30 µg[3][4] | Intracerebroventricular | Inhibition of NPY-induced food intake.[2][3][4] |
| Mouse | - | Oral | Dose-dependently increases bone mass.[9] | |
| Mouse | - | - | Improved glycemic control in a model of type 2 diabetes.[10] | |
| H 409/22 | Pig | 1.8 - 180 nmol/kg/min[11] | Intravenous infusion | Dose-dependent antagonism of NPY-evoked vascular responses.[11] |
| 1229U91 | Rat | 30 µg[6] | Intracerebroventricular | Complete inhibition of NPY-induced food intake.[6] |
Detailed Experimental Protocols
In Vivo Food Intake Study in Rats
This protocol is a generalized procedure for assessing the effect of Y1 receptor antagonists on food intake in rats, based on studies with BIBO3304 and 1229U91.
Figure 2. Experimental Workflow for a Rodent Food Intake Study.
1. Animal Model and Housing:
-
Species: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be individually housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to food and water prior to the experiment.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any procedures.
2. Surgical Preparation (Intracerebroventricular Cannulation):
-
For central administration of compounds, animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).
-
Allow for a post-operative recovery period of at least one week.
3. Experimental Procedure:
-
Fasting: To stimulate endogenous NPY release and feeding behavior, animals are typically fasted for 24 hours with free access to water.
-
Drug Administration: The Y1 receptor antagonist or vehicle is administered via the intracerebroventricular cannula.
-
NPY-induced Feeding: In some protocols, after antagonist administration, a sub-maximal dose of NPY is injected to induce a robust feeding response.
-
Measurement of Food Intake: Immediately after NPY or vehicle injection, a pre-weighed amount of standard chow is provided. Food intake is then measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
4. Data Analysis:
-
Cumulative food intake is calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the antagonist-treated groups and the control (vehicle) group.
In Vivo Vasoconstriction Study in Pigs
This protocol outlines a general procedure for evaluating the effect of Y1 receptor antagonists on vascular responses in pigs, based on studies with H 409/22.
1. Animal Model and Preparation:
-
Species: Domestic pigs of either sex are often used.
-
Anesthesia: Animals are anesthetized and mechanically ventilated.
-
Instrumentation: Catheters are placed for drug administration (intravenous), blood pressure monitoring, and blood sampling. Flow probes can be placed around specific arteries (e.g., femoral, renal) to measure blood flow.
2. Experimental Design:
-
Baseline Measurements: Record baseline cardiovascular parameters, including blood pressure and regional blood flow.
-
Drug Administration: The Y1 receptor antagonist or vehicle is administered as a continuous intravenous infusion.
-
Stimulation of Vasoconstriction:
-
Exogenous NPY: Bolus injections of NPY or a selective Y1 receptor agonist are administered to induce vasoconstriction.
-
Endogenous NPY: Sympathetic nerve stimulation can be used to elicit the release of endogenous NPY and subsequent vasoconstriction.
-
-
Measurement of Vascular Response: Continuously monitor blood pressure and regional blood flow. The vasoconstrictor response is quantified as the increase in vascular resistance (calculated as mean arterial pressure divided by blood flow).
3. Data Analysis:
-
The magnitude of the vasoconstrictor response to NPY or sympathetic stimulation is compared before and during the infusion of the Y1 receptor antagonist.
-
Dose-response curves can be constructed to determine the potency of the antagonist in blocking the NPY-induced vasoconstriction.
Conclusion
The in vivo validation of target engagement is a critical step in the development of novel Y1 receptor antagonists. The antagonists BIBO3304, H 409/22, and 1229U91 have all demonstrated clear in vivo efficacy in relevant animal models, effectively blocking NPY-mediated physiological responses such as food intake and vasoconstriction. "this compound" (compound 39), as a potent fluorescent probe, offers a valuable tool for in vitro and potentially in situ binding studies. The choice of a specific antagonist for in vivo studies will depend on the research question, the desired route of administration, and the specific physiological endpoint being investigated. The experimental protocols outlined in this guide provide a framework for the robust in vivo characterization of Y1 receptor antagonist target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. The neuropeptide Y Y1 antagonist, 1229U91, a potent agonist for the human pancreatic polypeptide-preferring (NPY Y4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Antagonist-Induced Receptor Internalization Pathways
For Researchers, Scientists, and Drug Development Professionals
Receptor internalization, or endocytosis, is a fundamental cellular process that modulates signal transduction by controlling the number of receptors on the cell surface. While classically viewed as a mechanism for attenuating signaling in response to agonist stimulation, it is now evident that antagonists can also induce receptor internalization. This phenomenon carries significant implications for drug efficacy, duration of action, and the development of therapeutic tolerance. This guide provides an objective comparison of two prominent antagonist-induced receptor internalization pathways: clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CavME).
Overview of Pathways
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway responsible for the internalization of a wide variety of transmembrane proteins, including many G protein-coupled receptors (GPCRs).[1][2] The process is initiated by the recruitment of the adaptor protein AP2 and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits.[2] These pits invaginate and are ultimately pinched off by the GTPase dynamin to form clathrin-coated vesicles, which then traffic to endosomes.[3]
Caveolae-Mediated Endocytosis (CavME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are characterized by the presence of caveolin proteins.[4] Unlike the dynamic lattice of clathrin, caveolae are generally more stable structures.[5] The internalization of caveolae is a regulated process that can be triggered by certain stimuli and is often, though not always, independent of clathrin.[4]
Comparative Data
The following table summarizes key quantitative and qualitative differences between antagonist-induced clathrin-mediated and caveolae-mediated endocytosis. Data presented are synthesized from various studies to provide a representative comparison.
| Feature | Antagonist-Induced Clathrin-Mediated Endocytosis | Antagonist-Induced Caveolae-Mediated Endocytosis |
| Internalization Rate | Typically rapid, with half-times (t½) ranging from minutes to tens of minutes.[6] | Generally slower and more variable, with internalization occurring over tens of minutes to hours. |
| Vesicle Size | 50-150 nm diameter | 50-80 nm diameter |
| Key Protein Dependencies | Clathrin, AP2, Dynamin, Epsin[3][7][8] | Caveolin-1, Cavin, Dynamin (in some cases)[9] |
| Cholesterol Dependence | Less sensitive to acute cholesterol depletion. | Highly dependent on membrane cholesterol for caveolae integrity.[10] |
| Post-Internalization Fate | Often sorted to early endosomes for recycling back to the plasma membrane or targeted for lysosomal degradation.[11] | Can be directed to caveosomes, which may traffic to the Golgi or endosomes, often avoiding lysosomal degradation.[12] |
| Example Receptor | Cholecystokinin Receptor | Bradykinin B2 Receptor |
| Example Antagonist | Nonpeptidyl CCK antagonists | Icatibant |
Signaling Pathway Diagrams
The following diagrams illustrate the core machinery and steps involved in each internalization pathway.
Antagonist-Induced Clathrin-Mediated Endocytosis Workflow.
Antagonist-Induced Caveolae-Mediated Endocytosis Workflow.
Experimental Protocols
Distinguishing between and quantifying these two pathways requires specific experimental approaches. Below are detailed methodologies for key experiments.
Protocol 1: Immunofluorescence Microscopy for Pathway Identification
This protocol allows for the visualization of internalized receptors and their colocalization with pathway-specific markers.
1. Cell Culture and Treatment:
-
Plate cells expressing the receptor of interest onto glass coverslips and culture overnight.
-
Treat cells with the antagonist at a predetermined concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
For pathway inhibition, pre-incubate cells with specific inhibitors prior to antagonist treatment:
2. Immunostaining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against the receptor and a pathway-specific marker overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.
3. Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze colocalization between the receptor and pathway markers using image analysis software (e.g., ImageJ with a colocalization plugin). A significant increase in colocalization upon antagonist treatment, which is blocked by the respective pathway inhibitor, indicates the pathway of internalization.
Protocol 2: Quantitative Analysis of Internalization using Flow Cytometry
This method provides a quantitative measure of the loss of cell surface receptors upon antagonist treatment.
1. Cell Preparation and Treatment:
-
Grow cells in suspension or detach adherent cells using a non-enzymatic method.
-
Treat cells with the antagonist and/or inhibitors as described in Protocol 1.
2. Staining of Surface Receptors:
-
Place cells on ice to stop internalization.
-
Incubate cells with a primary antibody targeting an extracellular epitope of the receptor for 1 hour on ice.
-
Wash cells with cold PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice.
3. Flow Cytometry:
-
Wash cells and resuspend in PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
The decrease in mean fluorescence intensity in antagonist-treated cells compared to untreated controls reflects the percentage of receptor internalization.
Experimental Workflow Diagram
General workflow for investigating internalization pathways.
Conclusion
The internalization of receptors induced by antagonists is a complex process with significant pharmacological implications. Understanding whether this process occurs via clathrin-mediated or caveolae-mediated endocytosis can provide valuable insights into the long-term effects of a drug and aid in the design of novel therapeutics with desired properties. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect these pathways and quantify the effects of antagonist compounds on receptor trafficking. The choice of experimental approach will depend on the specific research question, available resources, and the cellular system being studied.
References
- 1. Clathrin-dependent mechanisms of G protein-coupled receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caveolae Are Highly Immobile Plasma Membrane Microdomains, Which Are not Involved in Constitutive Endocytic Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epsin 1 colocalization with endocytic markers [www2.mrc-lmb.cam.ac.uk]
- 9. Endocytic Crosstalk: Cavins, Caveolins, and Caveolae Regulate Clathrin-Independent Endocytosis | PLOS Biology [journals.plos.org]
- 10. Identification of caveolae and their signature proteins caveolin 1 and 2 in the lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity of commonly used inhibitors of clathrin-mediated and caveolae-dependent endocytosis of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caveolae Markers: Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
Synergistic Effects of Y1 Receptor Antagonist 1 with MOR Antagonists: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects observed with the co-administration of a Neuropeptide Y (NPY) Y1 receptor (Y1R) antagonist and a mu-opioid receptor (MOR) antagonist. The findings summarized herein are primarily based on a pivotal 2023 study by Nelson et al., published in PNAS Nexus, which elucidates a novel mechanism for endogenous pain control. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for chronic pain.
Introduction
The mu-opioid receptor is a primary target for many analgesics; however, the long-term use of MOR agonists is fraught with issues of tolerance, dependence, and other adverse side effects.[1] The Neuropeptide Y system, particularly the Y1 receptor, has also been implicated in pain modulation.[2] Recent preclinical evidence has unveiled a significant synergistic interaction between the endogenous NPY and opioid systems in maintaining a state of pain remission.[3][4][5] Specifically, the concurrent blockade of Y1R and MOR has been shown to unmask a latent pain sensitization, suggesting a cooperative mechanism in silencing chronic pain.[3] This guide will compare the effects of individual versus combined administration of a Y1R antagonist and a MOR antagonist, present the underlying signaling pathways, and provide detailed experimental protocols to facilitate further research in this promising area.
Signaling Pathways and Mechanism of Synergy
Both the Y1 receptor and the mu-opioid receptor are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory Gαi/o subunits.[3] This activation leads to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels and subsequently dampening neuronal excitability.[3] The study by Nelson et al. proposes that endogenous agonists for Y1R and MOR work synergistically to tonically suppress a latent sensitization state in the dorsal horn of the spinal cord.[3]
The simultaneous antagonism of both receptors is thought to disrupt this synergistic inhibition, leading to a rebound increase in cAMP levels (cAMP overshoot). This, in turn, is proposed to activate downstream effectors that drive the reinstatement of pain hypersensitivity.[3] A key player in this downstream pathway appears to be the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[3]
Caption: Proposed synergistic signaling pathway.
Synergistic Effects in a Postoperative Pain Model
The synergistic interaction between a Y1R antagonist (BIBO3304) and a MOR antagonist (CTOP) was demonstrated in a mouse model of chronic postoperative pain.[3] After recovery from a plantar incision, intrathecal administration of either antagonist alone reinstated mechanical hypersensitivity in a dose-dependent manner. However, when co-administered, a dramatically lower dose of each antagonist was required to produce the same effect, indicating a powerful synergy.[3]
Comparative Dose-Response Data for Reinstatement of Mechanical Hypersensitivity
| Treatment | ED50 (ng, i.t.) |
| BIBO3304 (Y1R Antagonist) | ~8 |
| CTOP (MOR Antagonist) | ~260 |
| BIBO3304 + CTOP (Combination) | <0.1 |
| Data summarized from Nelson et al., 2023.[3] |
The combination of BIBO3304 and CTOP resulted in a robust leftward shift in the dose-response curve compared to either drug administered alone.[3] Isobolographic analysis confirmed a significant synergistic interaction.[3]
Experimental Protocols
Reproducing the findings on the synergistic effects of Y1R and MOR antagonists requires specific and well-controlled experimental procedures. Below are detailed methodologies for the key experiments.
Plantar Incision Model of Postoperative Pain
This model is used to induce a state of localized inflammation and pain hypersensitivity that resolves over time, leaving a state of latent sensitization.
-
Animal Preparation: Adult male C57BL/6J mice are used. Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
-
Incision: The plantar aspect of one hind paw is sterilized. A 5 mm longitudinal incision is made through the skin and fascia of the plantar aspect of the foot, starting 2 mm from the proximal end of the heel and extending toward the toes.
-
Muscle Incision: The underlying plantaris muscle is elevated and incised longitudinally.
-
Wound Closure: The skin is closed with a single suture (e.g., 5-0 nylon).
-
Postoperative Care: A topical antibiotic is applied to the wound. Animals are allowed to recover on a warming pad and are monitored until fully ambulatory. Behavioral testing is typically performed after the initial mechanical hypersensitivity has resolved (e.g., >21 days post-incision).
Caption: Workflow for the postoperative pain model.
Intrathecal (i.t.) Drug Administration
This method delivers drugs directly to the spinal cord, bypassing the blood-brain barrier.
-
Animal Restraint: Mice are handled gently and may be lightly anesthetized or restrained manually by a trained experimenter.
-
Injection Site: The injection site is located in the lumbar region, typically between the L5 and L6 vertebrae. This can be identified by palpating the iliac crests.
-
Injection: A 30-gauge needle attached to a microsyringe is inserted at a slight angle into the intervertebral space until a characteristic tail-flick reflex is observed, indicating entry into the intrathecal space.
-
Drug Delivery: A small volume (typically 5 µL) of the drug solution (e.g., BIBO3304, CTOP, or the combination dissolved in saline) is slowly injected.
-
Confirmation: The needle is held in place for a few seconds before withdrawal to prevent leakage.
Assessment of Mechanical Hypersensitivity
Mechanical withdrawal thresholds are measured using von Frey filaments.
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw near the incision site. The filament is pressed upwards until it just begins to bend, and this pressure is maintained for 3-5 seconds.
-
Response Criteria: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method of Dixon. Testing begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used. This continues for a set number of applications after the first response is observed.
Logical Relationship of Synergy
The synergistic effect observed implies that both Y1R and MOR signaling pathways converge to maintain a pain-free state after an initial injury has healed. The blockade of only one receptor is not sufficient to fully reveal the underlying latent sensitization, requiring higher antagonist doses. However, the simultaneous blockade of both receptors leads to a much more profound effect at significantly lower doses.
Caption: Logical model of synergistic pain suppression.
Conclusion and Future Directions
The synergistic relationship between Y1 receptor and mu-opioid receptor signaling in the spinal cord represents a critical endogenous mechanism for silencing chronic pain. The profound effect of co-administering antagonists for these receptors highlights the potential for developing novel therapeutic strategies. For drug development professionals, these findings suggest that targeting both pathways simultaneously could offer a more effective approach to pain management, potentially with a lower dose of each compound and a reduced side-effect profile.
Future research should aim to:
-
Identify the specific endogenous ligands and neuronal circuits responsible for this synergistic effect.
-
Investigate whether this synergy is conserved across different chronic pain models and in higher species.
-
Explore the therapeutic potential of combining low-dose Y1R and MOR agonists to achieve enhanced analgesia without the drawbacks of high-dose opioid monotherapy.
This guide provides a foundational understanding of this synergistic interaction and the methodologies to explore it further. The data strongly supports a paradigm shift from single-target to multi-target approaches in the development of next-generation analgesics.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Spinal neuropeptide Y Y1 receptor-expressing neurons are a pharmacotherapeutic target for the alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Y1 and Y5 Receptor Antagonists in Rodent Models: Effects on Feeding and Anxiety
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping roles of Neuropeptide Y (NPY) Y1 and Y5 receptor antagonists in regulating key physiological and behavioral processes in rodents. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) agents identified in the central nervous system. Its effects are mediated by a family of G-protein coupled receptors, with the Y1 and Y5 subtypes being heavily implicated in the regulation of energy homeostasis and anxiety-like behaviors. Consequently, antagonists targeting these receptors have been a major focus of drug development for obesity and anxiety disorders. This guide provides a comparative overview of the effects of Y1 and Y5 receptor antagonists in rodent models, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Effects of Y1 and Y5 Receptor Antagonists
The following tables summarize the binding affinities of selective Y1 and Y5 antagonists and their in vivo effects on food intake and anxiety-related behaviors in rodents.
Table 1: Binding Affinity of Selective Y1 and Y5 Receptor Antagonists
| Antagonist | Target Receptor | Species | IC50 (nM) | Reference |
| BIBO 3304 | Y1 | Human | 0.38 ± 0.06 | [1][2] |
| Rat | 0.72 ± 0.42 | [1][2] | ||
| Y2 | Human | > 1000 | [1][2] | |
| Y4 | Human, Rat | > 1000 | [1][2] | |
| Y5 | Human, Rat | > 1000 | [1][2] | |
| CGP 71683A | Y5 | Rat | High Affinity | [3] |
| Y1 | Rat | > 1000-fold lower than Y5 | [4] | |
| Y2 | Rat | > 1000-fold lower than Y5 | [4] | |
| Y4 | Rat | > 1000-fold lower than Y5 | [4] |
Table 2: In Vivo Effects of Y1 Receptor Antagonist (BIBO 3304) on Food Intake in Rats
| Condition | Dose (intracerebroventricular) | Effect on Food Intake | Reference |
| NPY-induced feeding | 1 nmol/rat | Significant inhibition | [5] |
| 10 nmol/rat | Significant inhibition | [5] | |
| 24-hour fasting-induced hyperphagia | 30 µg | Significant inhibition | [1][2] |
| 10 nmol/rat | Significant reduction | [5] |
Table 3: In Vivo Effects of Y5 Receptor Antagonist (CGP 71683A) on Food Intake in Rats
| Condition | Dose (intraperitoneal) | Effect on Food Intake | Reference |
| Nocturnal food intake | 1-10 mg/kg | Dose-dependent decrease | [6] |
| Fasting-induced food intake | 1-10 mg/kg | Dose-dependent decrease | [6] |
| NPY-induced feeding (0.3 nmol/rat, i.c.v.) | 10 or 100 nmol/rat (i.c.v.) | No significant modification | [5] |
| NPY-induced feeding (0.6 nmol/rat, i.c.v.) | 100 nmol/rat (i.c.v.) | Significant reduction (2-4 hours post-injection) | [5] |
Table 4: Comparative Effects of Y1 and Y5 Receptor Antagonists on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Rats
| Antagonist | Dose and Route | Effect on Anxiety-Like Behavior | Reference |
| H 409/22 (Y1 antagonist) | Not specified | Anxiogenic-like effect | [6] |
| CGP 71683A (Y5 antagonist) | 1-10 mg/kg, i.p. | Inactive (no anxiogenic-like effect) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Intracerebroventricular (ICV) Injection in Mice
This protocol describes the free-hand method for delivering substances directly into the lateral ventricles of the mouse brain.[7]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Iodine and alcohol swabs
-
Sterile gauze
-
Eye lubricant
-
Hamilton syringe with a 26-gauge needle
-
Stereotaxic frame (optional, for beginners)
Procedure:
-
Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is reached (absence of pedal reflex), apply eye lubricant to prevent corneal drying.
-
Shave the head of the animal to expose the scalp.
-
Clean the injection site with alternating scrubs of iodine and alcohol.
-
Secure the mouse's head. For the free-hand method, firmly hold the head with the non-dominant hand.
-
Identify the injection site. For the lateral ventricle, a common target is approximately 1 mm posterior and 1 mm lateral to the bregma.
-
Gently insert the needle perpendicular to the skull to a depth of about 2-3 mm.
-
Slowly inject the solution over a period of 1-2 minutes to minimize backflow.
-
Leave the needle in place for an additional minute before slowly withdrawing it.
-
Monitor the animal during recovery from anesthesia.
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.[8][9]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
-
A central platform connects the four arms.
-
An overhead camera and tracking software are used for recording and analysis.
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Place the rodent on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using an overhead camera.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Analyze the recording for parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Measurement of Food Intake in Rodents
This protocol outlines a standard method for quantifying food consumption in rodents following pharmacological intervention.[10][11]
Materials:
-
Single housing cages with wire mesh floors to separate spilled food.
-
Pre-weighed food pellets.
-
A precision scale.
Procedure:
-
Individually house the animals to allow for accurate measurement of individual food intake.
-
Allow the animals to acclimate to the single housing for at least 24 hours.
-
At the start of the experiment, provide a pre-weighed amount of food.
-
Administer the Y1 or Y5 receptor antagonist or vehicle control according to the study design (e.g., intraperitoneal, intracerebroventricular).
-
At predetermined time points (e.g., 1, 2, 4, 24 hours) after drug administration, remove the remaining food and any spilled food from the bottom of the cage.
-
Weigh the remaining food and the spilled food.
-
Calculate the food intake by subtracting the weight of the remaining and spilled food from the initial weight of the food provided.
-
Body weight of the animals should also be recorded at the beginning and end of the experiment.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of the Neuropeptide Y Y1 receptor.
Caption: Signaling pathway of the Neuropeptide Y Y5 receptor.
Caption: Experimental workflow for comparing Y1 and Y5 antagonists.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. protocols.io [protocols.io]
- 10. Food intake behavior protocol [protocols.io]
- 11. 67.20.83.195 [67.20.83.195]
A Researcher's Guide to Employing Known Antagonists as Positive Controls in Functional Assays
In the realm of drug discovery and biological research, the reliability of functional assays is paramount. A critical component of a robust assay is the inclusion of appropriate controls. This guide provides a comprehensive comparison of using known antagonists as positive controls to validate assay performance, particularly for G-protein coupled receptor (GPCR) functional assays. The inclusion of a positive control confirms that the assay system can effectively detect the inhibitory response it is designed to measure.[1][2]
Comparing Antagonists as Positive Controls
The choice of a positive control antagonist can significantly impact assay validation and data interpretation. An ideal positive control should have a well-characterized mechanism of action, be stable, and consistently produce a response within the dynamic range of the assay.[3][4] Here, we compare two distinct types of antagonists, a competitive and a non-competitive antagonist, used as positive controls in a functional assay measuring cyclic AMP (cAMP) accumulation in response to agonist stimulation of a Gs-coupled receptor.
In antagonist mode assays, the cells are typically stimulated with an agonist at a concentration that elicits a submaximal response (e.g., EC80), and the ability of the antagonist to inhibit this response is measured.[5]
Table 1: Performance Comparison of Positive Control Antagonists
| Parameter | Antagonist A (Competitive) | Antagonist B (Non-Competitive) | Justification |
| IC50 (nM) | 12.5 | 8.8 | Both antagonists demonstrate potent inhibition of the agonist-induced response. |
| Maximal Inhibition (%) | 100% | 85% | Antagonist A achieves complete inhibition, a desirable characteristic for a positive control. Antagonist B shows incomplete inhibition, which may be characteristic of its non-competitive mechanism but could also indicate assay limitations. |
| Hill Slope | -1.0 | -1.2 | The Hill slope for Antagonist A is ideal, indicating a standard dose-response relationship. |
| Z'-factor | 0.78 | 0.65 | The Z'-factor is a measure of assay quality. A value > 0.5 is considered excellent. Antagonist A provides a more robust assay window.[6] |
| Reproducibility (CV%) | < 10% | < 12% | Both show acceptable reproducibility, with Antagonist A being slightly more consistent. |
Signaling Pathway and Mechanism of Action
Understanding the underlying signaling pathway is crucial for interpreting assay results. For a Gs-coupled GPCR, agonist binding initiates a cascade leading to cAMP production. An antagonist blocks this effect.
Caption: Agonist activation of a Gs-coupled GPCR and its inhibition by an antagonist.
Experimental Protocols
Detailed and consistent protocols are the foundation of reproducible research. Below is a standard protocol for a cAMP accumulation assay used to test antagonist function.
Protocol: HTRF-based cAMP Accumulation Assay
This protocol is designed to measure the inhibition of agonist-induced cAMP production by a positive control antagonist.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target Gs-coupled GPCR in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Harvest cells and seed 5,000 cells/well into a 384-well white plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the positive control antagonist (e.g., Antagonist A) in DMSO.
-
Perform a serial dilution in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX) to create a 10-point concentration curve.
-
Prepare the agonist at a concentration of 2x its predetermined EC80 value.
-
-
Assay Procedure:
-
Remove culture media from the cell plate.
-
Add 5 µL of the antagonist dilutions (or vehicle for control wells) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2x EC80 agonist solution to all wells except the basal control wells (add 5 µL of assay buffer instead).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of HTRF cAMP d2-Abbott, followed by 5 µL of HTRF Eu-K Cryptate tracer according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Normalize the data: Set the basal control as 0% activity and the agonist-only control as 100% activity.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 and maximal inhibition.
-
Caption: Workflow for a cell-based functional assay to test an antagonist.
Criteria for Selecting a Positive Control Antagonist
The decision to use a specific known antagonist as a positive control should be based on a set of clear criteria. This ensures the control is fit-for-purpose and provides confidence in the assay results.[3]
Caption: Key criteria for selecting a suitable positive control antagonist.
References
- 1. betalifesci.com [betalifesci.com]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Y1 Receptor Antagonist 1: A Guide for Laboratory Professionals
This guide provides essential safety, logistical, and procedural information for the proper handling and disposal of Y1 receptor antagonist 1, a potent fluorescent probe used in research.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. While specific neuropeptides like this compound are often not classified as hazardous substances, it is imperative to handle them with caution and manage their disposal as a dedicated chemical waste stream.[2][3][4][5]
Immediate Safety and Handling
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[2][5]
-
Ventilation: Handle the compound, especially in its solid, powdered form, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2][6] In case of accidental contact, flush the affected area with copious amounts of water.[2][6]
-
General Hygiene: Do not eat, drink, or smoke in laboratory areas.[3][5] Wash hands thoroughly after handling the substance.[7]
Data Summary: Handling and Disposal Guidelines
The following table summarizes the key logistical and safety data for this compound.
| Aspect | Guideline | Key Considerations |
| Hazard Classification | Not typically classified as a hazardous substance, but should be treated as chemical waste.[2][3][5] | Prudent practice dictates treating all research chemicals as potentially hazardous.[5][7] |
| Storage (Unused Product) | Store lyophilized peptide at -20°C or -80°C in a tightly sealed container.[4][7][8] | Avoid repeated freeze-thaw cycles if in solution.[8] |
| Waste Segregation | Segregate from general trash, radioactive, and biohazardous waste streams.[5][9] | Keep incompatible chemical wastes physically separated.[10] |
| Waste Containers | Use chemically compatible, leak-proof containers with secure closures.[11][12] | Plastic containers are often preferred.[12] Sharps must be in puncture-proof containers.[5] |
| Prohibited Disposal | Do not dispose of down the sewer/drain or in regular trash.[2][11][13] | Evaporation is not an acceptable method of disposal.[13] |
| Preferred Disposal | Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed waste vendor.[2][9][12] | Incineration is often the preferred final disposal method for similar peptide compounds.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
Objective: To safely collect and store waste generated from experiments involving this compound for subsequent professional disposal.
Materials:
-
Designated, compatible waste containers (one for solid, one for liquid).
-
Puncture-proof sharps container.
-
Waste labels (e.g., "Non-hazardous Chemical Waste for Incineration").
-
Personal Protective Equipment (PPE).
Procedure:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound.
-
This includes:
-
Solid Waste: Unused or expired solid compounds, contaminated gloves, weigh boats, and absorbent paper.
-
Liquid Waste: Unused stock solutions or experimental solutions containing the compound.
-
Sharps Waste: Needles, pipette tips, or glassware contaminated with the compound.
-
-
Segregate these waste streams from all other types of laboratory waste.[9]
-
-
Containerization:
-
Solid Waste: Place all solid waste directly into a designated, leak-proof container lined with a plastic bag.
-
Liquid Waste: Pour liquid waste into a separate, compatible liquid waste container. If the compound is in solution, absorb the liquid with a non-reactive material like vermiculite (B1170534) and place it in the solid waste container.[2]
-
Sharps Waste: Collect all contaminated sharps in a designated, puncture-proof sharps container.[5]
-
-
Labeling:
-
Storage (Satellite Accumulation):
-
Keep all waste containers securely closed except when actively adding waste.[5][12]
-
Store the sealed waste containers in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[10][12]
-
The SAA must be at or near the point of waste generation and should have secondary containment to capture any potential leaks.[10][12]
-
-
Arranging for Final Disposal:
-
Once a waste container is full (typically ¾ full) or has been accumulating for a set period (e.g., 6-12 months, check institutional policy), arrange for its removal.[10][12]
-
Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider to schedule a pickup.[12][13]
-
Do not transport hazardous waste containers yourself.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from research involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. eurogentec.com [eurogentec.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling Y1 receptor antagonist 1
Essential Safety and Handling Guide for Y1 Receptor Antagonist 1
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is based on the safety protocols for similar potent, small-molecule receptor antagonists and general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While detailed toxicological data is not available, it should be handled as a potentially hazardous substance. Exposure can occur through inhalation, skin contact, or ingestion. The primary goal is to minimize any direct contact with the compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Disposable Gown/Lab Coat- Safety Goggles with side shields or Face Shield- N95 or higher rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles |
| Experimental Use (e.g., cell culture) | - Nitrile Gloves- Lab Coat |
| Spill Cleanup | - Nitrile Gloves (double-gloving)- Disposable Gown- Safety Goggles and Face Shield- N95 or higher rated respirator |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Goggles |
Engineering Controls
To minimize inhalation exposure, handling of the solid form of this compound should be performed in a controlled environment.
Table 2: Recommended Engineering Controls
| Operation | Control | Specification |
| Handling of Powder | Chemical Fume Hood or Ventilated Balance Enclosure (VBE) | Face velocity of 80-120 feet per minute (fpm) |
| General Laboratory Work | General Laboratory Ventilation | Minimum of 6-12 air changes per hour (ACH) |
Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designate a work area: Clearly mark an area for handling the antagonist.
-
Don appropriate PPE: Refer to Table 1.
-
Perform in a fume hood: All manipulations of the solid compound should occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use appropriate tools: Use dedicated spatulas and weigh boats.
-
Clean spills immediately: If any powder is spilled, decontaminate the area as described in the spill cleanup section.
3.2. Solution Preparation:
-
Consult solubility data: Dissolve the compound in a suitable solvent (e.g., DMSO) as per the product datasheet.
-
Add solvent slowly: To avoid splashing, add the solvent to the solid slowly.
-
Ensure complete dissolution: Vortex or sonicate as needed to ensure the compound is fully dissolved before use in experiments.
-
Label clearly: Label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
3.3. Experimental Use:
-
Follow standard laboratory practices: Use appropriate aseptic techniques for cell culture experiments.
-
Avoid generating aerosols: When pipetting, dispense liquids against the side of the receiving vessel to minimize aerosol formation.
-
Decontaminate surfaces: After completing your work, wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this material in the regular trash or down the drain.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Collect unused solid compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed hazardous waste bag. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Collect stock solutions and any other liquid waste containing the antagonist in a compatible, sealed container. Segregate halogenated and non-halogenated solvents if required by your institution. |
| Sharps Waste | Designated Sharps Container | Dispose of any contaminated needles or syringes in a designated sharps container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[1]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.
Emergency Procedures
5.1. Spills:
-
Alert others: Inform colleagues in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear appropriate PPE for spill cleanup (see Table 1).
-
Contain the spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean the area: Use a suitable decontaminating solution and collect all cleanup materials in a hazardous waste bag.
-
Report the spill: Report the incident to your lab supervisor and EHS department.
5.2. Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Seek medical attention: In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound if possible.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
